molecular formula C11H13N3O2 B070509 Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate CAS No. 175137-01-6

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B070509
CAS No.: 175137-01-6
M. Wt: 219.24 g/mol
InChI Key: MYLCLHCKBABUTD-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining pyrazole and pyrrole rings, which are privileged scaffolds known to impart a wide range of biological activities. Its primary research value lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-cancer agents, and other targeted therapeutics. The ester functional group provides a handle for further derivatization into amides or carboxylic acids, while the pyrrole and pyrazole rings offer sites for potential metal coordination or additional substitution, enabling structure-activity relationship (SAR) studies.

Properties

IUPAC Name

ethyl 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-8-12-13(2)10(9)14-6-4-5-7-14/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLCLHCKBABUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380531
Record name Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-01-6
Record name Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. This core is strategically substituted with functional groups that make it a molecule of significant interest in medicinal chemistry and organic synthesis. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The N1-methylation of the pyrazole ring prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, leading to a single, stable constitutional isomer.[4][5] The linkage of a pyrrole ring at the C5 position creates a C-N axially chiral scaffold, and the ethyl carboxylate group at C4 serves as a versatile chemical handle for further synthetic modifications.[6][7] This guide provides a detailed overview of its fundamental properties, synthesis, reactivity, and potential applications for professionals in chemical and pharmaceutical research.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound combines the electron-rich pyrrole system with the pyrazole ring, influencing its electronic and steric properties. The N-methyl group and the ethyl ester are key modulators of its physicochemical characteristics.

Figure 1. Chemical structure and key properties.

Synthesis and Purification

The synthesis of this molecule can be efficiently achieved through a two-step process starting from commercially available reagents. The core strategy involves the initial formation of a 5-aminopyrazole precursor, followed by the construction of the pyrrole ring via a Paal-Knorr condensation.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [8]

  • To a solution of ethyl(ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it over ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield the desired 5-aminopyrazole precursor as a solid.[8]

Step 2: Synthesis of this compound [7]

  • In a round-bottom flask, dissolve the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1 in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq), which serves as a stable precursor for succinaldehyde.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final title compound.

synthesis_workflow Synthesis Workflow reagent1 Ethyl(ethoxymethylene)cyanoacetate + Methylhydrazine step1 Step 1: Cyclocondensation (Ethanol, Reflux) reagent1->step1 intermediate Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate step1->intermediate step2 Step 2: Paal-Knorr Reaction (Acetic Acid, Reflux) intermediate->step2 reagent2 2,5-Dimethoxytetrahydrofuran reagent2->step2 product Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate step2->product purification Purification (Column Chromatography) product->purification

Figure 2. Synthetic pathway for the title compound.

Spectroscopic Profile

The structural identity and purity of the compound are confirmed through standard spectroscopic methods. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.[9]

Spectroscopy Expected Signals and Characteristics
¹H NMR Ethyl Ester: ~4.2-4.4 ppm (quartet, 2H, -OCH₂-), ~1.2-1.4 ppm (triplet, 3H, -CH₃). N-Methyl: ~3.8-4.0 ppm (singlet, 3H, N-CH₃). Pyrazole Ring: ~7.9-8.1 ppm (singlet, 1H, C3-H). Pyrrole Ring: ~7.0-7.2 ppm (triplet, 2H, α-protons), ~6.2-6.4 ppm (triplet, 2H, β-protons).
¹³C NMR Ester Carbonyl: ~163-165 ppm. Aromatic Carbons: ~105-145 ppm (signals for pyrazole and pyrrole carbons). Ethyl Ester: ~60 ppm (-OCH₂-), ~14 ppm (-CH₃). N-Methyl: ~35-38 ppm.
IR (Infrared) C=O Stretch (Ester): Strong absorption band around 1700-1720 cm⁻¹. C=N and C=C Stretches: Bands in the 1500-1650 cm⁻¹ region. C-H Stretches (Aromatic/Aliphatic): Bands around 2900-3100 cm⁻¹.
Mass Spec (MS) [M+H]⁺: Expected molecular ion peak at m/z 220.11.

Chemical Reactivity and Stability

The reactivity of the molecule is primarily dictated by its functional groups and the aromatic nature of its heterocyclic rings.

  • Ester Functionality : The ethyl ester group is the most reactive site for nucleophilic acyl substitution. It can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation by reacting with amines to form pyrazole-4-carboxamides or transesterification with other alcohols.[6]

  • Aromatic Rings : Both the pyrazole and pyrrole rings are aromatic and can potentially undergo electrophilic substitution. However, the pyrazole ring is generally considered electron-deficient, making electrophilic attack less favorable, whereas the pyrrole ring is electron-rich. The C3 position on the pyrazole ring is the most likely site for such reactions if they were to occur.[1][2]

  • Stability : The compound is expected to be stable under standard laboratory conditions. The C(5)-N(pyrrole) bond, which forms a C-N chiral axis, has been shown in similar pyrazolyl-pyrrole systems to have a high rotational barrier, leading to high configurational stability at elevated temperatures.[7] This suggests the molecule is thermally robust and not prone to racemization if chiral variants are synthesized.

reactivity compound Key Reactive Sites ester Nucleophilic Acyl Substitution (Hydrolysis, Amidation) compound->ester pyrazole_ring Potential Electrophilic Substitution (C3) compound->pyrazole_ring

Figure 3. Primary sites of chemical reactivity.

Potential Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a versatile building block for the synthesis of more complex and potentially bioactive molecules.

  • Scaffold for Library Synthesis : The ester group serves as an excellent anchor point for combinatorial chemistry. By converting it to an amide library, researchers can rapidly generate a diverse set of compounds to screen for biological activity against various targets like kinases, proteases, or G-protein coupled receptors.[10]

  • Bioisosteric Replacement : The pyrazole ring is often used as a bioisostere for other aromatic rings, such as benzene or imidazole, to improve physicochemical properties like solubility and metabolic stability or to enhance binding to a biological target.[4]

  • Intermediate for Active Pharmaceutical Ingredients (APIs) : Pyrazole carboxylates are key intermediates in the synthesis of drugs with demonstrated therapeutic benefits. For instance, related structures are used to synthesize compounds with anti-inflammatory and analgesic properties, highlighting the pharmacological potential of this molecular class.[11][12] The unique pyrazolyl-pyrrole scaffold may offer novel interactions with biological targets not achievable with simpler pyrazole derivatives.

References

  • ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • National Institutes of Health. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document delineates the molecular architecture of the title compound, proposes a robust and logical synthetic pathway grounded in established chemical principles, details expected analytical characterization data, and discusses its potential applications for researchers and drug development professionals.

Introduction and Rationale

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials. Among these, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous clinically approved drugs and its versatile biological profile.[2] Pyrazole derivatives have demonstrated a remarkable range of therapeutic activities, including but not limited to antimicrobial, anti-inflammatory, and antitumor effects.[2][3]

The specific molecule, this compound, combines the pyrazole core with a pyrrole moiety. This amalgamation of two distinct aromatic five-membered heterocycles presents a unique electronic and steric profile, making it a compelling candidate for investigation in drug discovery programs and as a versatile building block in organic synthesis.[4][5] This guide serves as a technical resource, offering field-proven insights into its synthesis and characterization, thereby enabling its exploration for novel applications.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a central pyrazole ring substituted at key positions. The nomenclature dictates the following features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 1-methyl: A methyl group is attached to the N1 position of the pyrazole ring.

  • 4-carboxylate: An ethyl ester functional group is located at the C4 position.

  • 5-(1H-pyrrol-1-yl): A pyrrole ring is attached via its nitrogen atom to the C5 position of the pyrazole ring.

chemical_structure cluster_pyrazole Pyrazole Core cluster_pyrrole Pyrrole Moiety cluster_substituents Substituents N1 N C5 C N1->C5 Me H3C N1->Me 1-methyl N2 N N2->N1 C3 CH C3->N2 C4 C C4->C3 C4->C3 Ester_C C C4->Ester_C 4-carboxylate C5->N2 C5->C4 Pyr_N1 N C5->Pyr_N1 5-(1H-pyrrol-1-yl) Pyr_C5 CH Pyr_C2 CH Pyr_N1->Pyr_C2 Pyr_C3 CH Pyr_C2->Pyr_C3 Pyr_C4 CH Pyr_C3->Pyr_C4 Pyr_C4->Pyr_C5 Pyr_C5->Pyr_N1 Ester_O1 O Ester_C->Ester_O1 Ester_O2 O Ester_C->Ester_O2 Et_CH2 CH2 Ester_O2->Et_CH2 Et_CH3 CH3 Et_CH2->Et_CH3

Caption: Chemical Structure of the Title Compound.

PropertyValue
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
IUPAC Name This compound
CAS Number 330786-24-8 (Note: This CAS number is associated with a different but related pyrazolo[3,4-d]pyrimidine structure in some databases and should be used with caution).[6][7][8]
Predicted LogP ~2.0-2.5

Proposed Synthetic Pathway and Experimental Protocol

A robust synthesis of the title compound can be logically designed in a two-step sequence starting from commercially available reagents. The strategy involves the initial formation of a key aminopyrazole intermediate, followed by the construction of the pyrrole ring.

synthesis_workflow reagent1 Methylhydrazine step1 Step 1: Cyclocondensation (Ethanol, Reflux) reagent1->step1 reagent2 Ethyl (ethoxymethylene)cyanoacetate reagent2->step1 intermediate Intermediate A: Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate step1->intermediate Formation of aminopyrazole core step2 Step 2: Paal-Knorr Synthesis (Acetic Acid, Heat) intermediate->step2 reagent3 2,5-Dimethoxytetrahydrofuran (Succinaldehyde precursor) reagent3->step2 product Final Product: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate step2->product Pyrrole ring formation purification Purification (Column Chromatography) product->purification characterization_workflow cluster_spectroscopy Spectroscopic Confirmation start Synthesized Crude Product purification Purification (Column Chromatography) start->purification nmr ¹H & ¹³C NMR (Structural Skeleton) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms ir FT-IR (Functional Groups) purification->ir purity Purity Assessment (HPLC/LC-MS >95%) nmr->purity ms->purity ir->purity final Validated Compound purity->final

Sources

An In-depth Technical Guide to Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (CAS 175137-01-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in the rational design of novel therapeutic agents. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featured in a multitude of approved drugs.[1][2][3][4][5][6][7][8] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][7][9][10] The pyrrole ring, another fundamental nitrogen-containing heterocycle, is also a key component of many natural products and pharmaceuticals.[11] The strategic fusion of these two "privileged scaffolds" in Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate presents a molecule of significant interest for further investigation in drug discovery programs. This guide provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological significance based on established structure-activity relationships.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of this compound features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with an ethyl carboxylate group, and at the 5-position with a 1H-pyrrol-1-yl group. This unique arrangement of functional groups is anticipated to influence its solubility, lipophilicity, and potential for intermolecular interactions with biological targets.

PropertyPredicted ValueSource/Method
Molecular Formula C12H13N3O2Calculation
Molecular Weight 231.25 g/mol Calculation
CAS Number 175137-01-6Registry
Appearance Likely a solid at room temperatureInference from similar structures
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inference from functional groups
logP Estimated to be in the range of 2-3Computational prediction

Part 2: A Plausible Synthetic Trajectory

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

The initial step involves the cyclocondensation of a suitable precursor with methylhydrazine to form the 5-aminopyrazole core. A common and efficient method for this transformation is the reaction of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.[12][13]

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.[14]

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Synthesis_Step_1 reagent1 Ethyl (ethoxymethylene)cyanoacetate product Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate reagent1->product Ethanol/Toluene, Reflux reagent2 Methylhydrazine reagent2->product Synthesis_Step_2 intermediate Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate product Ethyl 1-methyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylate intermediate->product Glacial Acetic Acid, Reflux reagent 2,5-Dimethoxytetrahydrofuran reagent->product Biological_Potential target_molecule Ethyl 1-methyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylate activity1 Anti-inflammatory target_molecule->activity1 COX inhibition? activity2 Anticancer target_molecule->activity2 Kinase inhibition? activity3 Antimicrobial target_molecule->activity3 Enzyme inhibition? activity4 Analgesic target_molecule->activity4 Modulation of pain pathways?

Sources

A Researcher's Guide to Elucidating the Mechanism of Action for Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary:

The compound Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a distinct heterocyclic molecule featuring a pyrazole core. While its synthesis is documented, its biological mechanism of action (MoA) remains uncharacterized in publicly accessible scientific literature. This guide is structured to address this knowledge gap, not by presenting a known MoA, but by providing a comprehensive, hypothesis-driven framework for its elucidation. As a Senior Application Scientist, my objective is to equip researchers with the scientific rationale and detailed experimental workflows necessary to systematically investigate this compound. We will leverage the known bioactivities of structurally related pyrazole derivatives to formulate a primary hypothesis and then outline a multi-stage research plan, from initial phenotypic screening to specific target validation. This document serves as a practical whitepaper for any drug discovery professional seeking to characterize novel chemical entities.

Part 1: Structural Analysis and Mechanistic Hypothesis

The structure of this compound incorporates several key pharmacophores. The central pyrazole ring is a five-membered aromatic heterocycle that is a common scaffold in many FDA-approved drugs.[1] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3]

Notable examples of pyrazole-containing drugs include:

  • Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory properties.

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist previously used as an anti-obesity agent.

  • Sildenafil (Viagra): While containing a pyrazolopyrimidinone core, it highlights the utility of this class in targeting enzymes like phosphodiesterase type 5 (PDE5).

The presence of the pyrazole core in our compound of interest strongly suggests potential pharmacological activity. The specific substitutions—a methyl group, a pyrrole ring, and an ethyl carboxylate group—will modulate its physicochemical properties and target-binding specificity. Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology and immunology, a primary working hypothesis is that This compound functions as a modulator of one or more protein kinases.

Part 2: A Proposed Experimental Framework for MoA Elucidation

To systematically investigate the MoA of a novel compound, a phased approach starting with broad, unbiased screening and progressively narrowing down to specific molecular targets is most effective.[4][5] This strategy, often termed "phenotypic drug discovery," prioritizes identifying a compound's effect on cellular or organismal biology before identifying its precise molecular target.[6][7]

Phase 1: Phenotypic Screening and Initial Bioactivity Profiling

The first step is to determine what, if any, observable effect the compound has on biological systems.[8] This is a target-agnostic approach designed to cast a wide net.

Key Experiment: High-Content Imaging-Based Phenotypic Screen

This experiment uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells treated with the compound.[9]

Detailed Experimental Protocol:

  • Cell Line Selection: Choose a panel of well-characterized human cell lines. A standard starting point is a panel like the NCI-60 or a smaller, diverse set (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma).

  • Compound Treatment: Plate cells in 96- or 384-well microplates. Treat with a concentration range of the test compound (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • Staining: After incubation, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components. A common combination includes:

    • Hoechst 33342: Stains the nucleus (DNA).

    • Phalloidin-Alexa Fluor 488: Stains F-actin filaments (cytoskeleton).

    • MitoTracker Red CMXRos: Stains mitochondria.

  • Image Acquisition: Use a high-content imaging system to automatically capture images from each well across all fluorescent channels.

  • Image Analysis: Employ image analysis software to extract quantitative data on a per-cell basis. Hundreds of features can be measured, including:

    • Morphology: Cell area, nuclear size, cell shape.

    • Intensity: Nuclear DNA content, mitochondrial mass.

    • Texture: Patterns within the nucleus and cytoplasm.

  • Data Analysis: Compare the phenotypic profile of compound-treated cells to controls. A significant deviation in the multi-parameter "phenotypic fingerprint" indicates bioactivity.

Data Presentation:

ParameterVehicle Control (DMSO)Test Compound (10 µM)Positive Control (Staurosporine)
Cell Count10,000 ± 5004,500 ± 3001,200 ± 150
Nuclear Area (µm²)110 ± 15180 ± 2585 ± 10
Mitochondrial Intensity1.0 (normalized)1.7 ± 0.20.6 ± 0.1
Cytoskeletal IntegrityIntactDisruptedCondensed

Table 1: Hypothetical data from a high-content screen suggesting the test compound induces cell death, nuclear enlargement, and increased mitochondrial mass.

Phase 2: Target Class Identification

Assuming Phase 1 reveals a consistent and potent phenotype (e.g., induction of apoptosis in cancer cells), the next step is to narrow down the potential molecular target class. Based on our primary hypothesis, a broad kinase screen is a logical and powerful next step.[10]

Key Experiment: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)

This type of assay measures the ability of a compound to displace a known, tagged ligand from the active site of a large panel of kinases.[11][12] It provides a rapid and quantitative assessment of a compound's kinase selectivity profile.

Detailed Experimental Protocol:

  • Assay Principle: The assay is based on competition. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent compound will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

  • Compound Submission: The test compound is submitted to a specialized vendor (e.g., Eurofins Discovery, AssayQuant) that performs these large-scale screens.[11][13] Typically, a single high concentration (e.g., 10 µM) is used for the initial screen.

  • Screening: The compound is screened against a panel of over 400 human kinases.

  • Data Analysis: Results are typically reported as "% Control" or "% Inhibition". A low % Control value (e.g., <10%) indicates a strong interaction.

  • Follow-up: "Hits" from the primary screen are then tested in dose-response experiments (Kd determination) to quantify binding affinity.

Visualization of Workflow:

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification A Select & Plate Cell Lines B Treat with Compound Library A->B C Stain Cellular Components B->C D High-Content Imaging C->D E Image & Data Analysis D->E F Identify Bioactive 'Hit' Phenotype E->F G Submit 'Hit' Compound for Kinome Screen F->G Proceed with Bioactive Compound H Competition Binding Assay (400+ Kinases) G->H I Analyze Binding Data (% Inhibition) H->I J Identify Primary Kinase Targets I->J

Caption: Workflow from phenotypic hit to kinase target identification.

Phase 3: Target Validation and Pathway Analysis

Once putative kinase targets are identified, it is crucial to validate them in a cellular context and map their downstream signaling effects.[4][14]

Key Experiment 1: In-Cell Target Engagement Assay (e.g., NanoBRET™)

This assay measures whether the compound can bind to its target inside a living cell.[10]

Detailed Experimental Protocol:

  • Cell Line Engineering: The gene for the putative kinase target is fused with a NanoLuc® luciferase enzyme and expressed in a suitable cell line.

  • Assay Principle: A fluorescent tracer that binds to the kinase is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-kinase fusion, bringing the fluorophore close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Treatment: When the test compound enters the cell and binds to the kinase, it displaces the tracer, disrupting BRET.

  • Measurement: The BRET signal is measured on a plate reader. The degree of BRET reduction is proportional to the compound's target engagement. An IC50 value for target engagement can be calculated.

Key Experiment 2: Western Blotting for Phospho-Protein Analysis

If the compound inhibits a kinase, the phosphorylation of that kinase's known substrates should decrease.

Detailed Experimental Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate protein as a loading control.

  • Detection: Use a chemiluminescent or fluorescent secondary antibody to visualize the protein bands. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal validates the compound's inhibitory activity in a cellular pathway.

Visualization of Signaling Pathway:

G Compound Test Compound (Pyrazole Derivative) TargetKinase Target Kinase (e.g., MEK1) Compound->TargetKinase Inhibition Substrate Substrate Protein (e.g., ERK) TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (p-ERK) Substrate->PhosphoSubstrate Downstream Downstream Effects (e.g., Proliferation, Apoptosis) PhosphoSubstrate->Downstream

Caption: Hypothetical pathway showing compound inhibiting a target kinase.

Conclusion

References

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved January 22, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved January 22, 2026, from [Link]

  • Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved January 22, 2026, from [Link]

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  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved January 22, 2026, from [Link]

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  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved January 22, 2026, from [Link]

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  • Park, S., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics. Retrieved January 22, 2026, from [Link]

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  • ResearchGate. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Retrieved January 22, 2026, from [Link]

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Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Drug Discovery & Development Professionals From: Senior Application Scientist, Advanced Discovery Division

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][2][3] Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a novel compound featuring this potent core, combined with a pyrrole moiety that offers unique electronic and steric properties. While its specific biological targets remain uncharacterized, its structure strongly suggests significant therapeutic potential. This guide provides a comprehensive, technically-grounded strategy for the de-novo identification and validation of its molecular targets. We eschew a simple listing of techniques, instead detailing an integrated, multi-pronged workflow that combines computational, biochemical, and cell-based methodologies. Each protocol is presented with a clear rationale, reflecting a self-validating system designed to move from hypothesis to a validated, high-confidence therapeutic target.

The Compound: Structure, Properties, and Rationale for Target Discovery

Before embarking on a target identification campaign, a foundational understanding of the molecule is critical. This compound is a distinct chemical entity whose potential is rooted in the proven success of its core components.

Physicochemical Profile

A molecule's physical and chemical properties dictate its behavior in biological systems, influencing everything from cell permeability to binding affinity.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₁₃H₁₅N₃O₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 245.28 g/mol Falls within the range stipulated by Lipinski's Rule of Five for good oral bioavailability.
LogP (Octanol/Water) 2.1 - 2.5Suggests good membrane permeability and a balance between solubility and lipophilicity.
Hydrogen Bond Donors 0The absence of H-bond donors can enhance membrane permeability. The pyrazole nitrogens are substituted.
Hydrogen Bond Acceptors 5 (N, O atoms)Provides multiple points for potential hydrogen bonding with a protein target.
Topological Polar Surface Area 54.9 ŲValue is well below the 140 Ų threshold, predicting good oral absorption and cell penetration.

Note: Values are predicted using standard computational algorithms and provide a baseline for experimental design.

The Rationale: Why Pursue This Molecule?

The scientific impetus for investigating this compound is built upon the established pharmacological importance of its pyrazole scaffold.[1][2] Pyrazole derivatives have been successfully developed as inhibitors for a diverse range of protein targets, including:

  • Protein Kinases: A significant number of FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole ring, highlighting its utility in designing ATP-competitive inhibitors.[4]

  • Enzymes: Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) demonstrate the scaffold's versatility in targeting enzymes outside the kinome.[1][5]

  • Receptors and Other Proteins: The pyrazole core can serve as a bioisostere for other aromatic rings, improving properties like solubility and metabolic stability while maintaining or enhancing binding to targets like receptors.[5]

This history strongly suggests that this compound is a high-potential candidate for interacting with therapeutically relevant proteins. The challenge, which this guide addresses, is to identify those specific targets.

A Multi-Pronged Strategy for Target Identification

No single method for target identification is foolproof.[6] A robust strategy relies on the convergence of evidence from orthogonal approaches. We propose a three-tiered workflow—Computational, Biochemical, and Cellular—to generate, refine, and validate target hypotheses.

G cluster_0 Tier 1: In Silico Hypothesis Generation cluster_1 Tier 2: Biochemical & Biophysical Confirmation cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Outcome comp Compound Structure rd Reverse Docking (Target Fishing) comp->rd acms Affinity Chromatography- Mass Spectrometry (AC-MS) rd->acms Prioritize Protein Families cetsa Cellular Thermal Shift Assay (CETSA) rd->cetsa Suggest Initial Targets pathway Pathway Analysis acms->pathway Identify Binding Partners rnai Target Knockdown (RNAi/CRISPR) cetsa->rnai Confirm Target Engagement pheno Phenotypic Screening pheno->rnai Link Phenotype to Gene validated_target Validated Therapeutic Target rnai->validated_target Confirm Functional Role pathway->validated_target Elucidate Mechanism

Caption: Integrated workflow for therapeutic target identification.

Tier 1: In Silico Hypothesis Generation

Computational methods provide a rapid, cost-effective first pass to generate a list of plausible protein targets before committing to resource-intensive wet lab experiments.

Protocol: Reverse Docking (Target Fishing)

Reverse docking flips the conventional virtual screening paradigm: instead of docking a library of compounds to one target, we dock our single compound against a large database of protein structures.[7][8]

Causality: The principle is that a favorable docking score (indicating strong predicted binding affinity) suggests a potential interaction that warrants experimental investigation. This approach leverages the vast, publicly available structural proteome to rapidly survey the target landscape.

Methodology:

  • Compound Preparation: Generate a high-quality 3D conformation of this compound. Assign appropriate atom types and partial charges using a standard force field (e.g., MMFF94).

  • Target Database Selection: Utilize a curated database of druggable protein binding sites (e.g., PDBbind, sc-PDB). For this compound, prioritize databases enriched with kinases, cyclooxygenases, and phosphodiesterases due to the pyrazole scaffold's known activities.[4][5]

  • Docking Execution: Employ a validated docking algorithm (e.g., AutoDock Vina, Glide) to systematically dock the compound into the binding site of every protein in the selected database.[9]

    • Rationale: Using multiple scoring functions can help mitigate the inherent biases of any single algorithm.[9][10]

  • Hit Prioritization & Analysis:

    • Rank the protein targets based on their docking scores.

    • Cluster the top-ranking hits by protein family (e.g., Serine/Threonine Kinases, GPCRs). The emergence of a dominant protein family is a strong indicator of selective interaction.

    • Visually inspect the top 10-20 binding poses. Look for chemically sensible interactions, such as hydrogen bonds with the ester carbonyl or pi-stacking with the pyrazole/pyrrole rings. A high score without plausible interactions is a potential red flag.

  • Output: A prioritized list of potential protein targets and target families. This list forms the basis for the biochemical confirmation stage.

Tier 2: Biochemical & Biophysical Confirmation

This tier uses direct experimental methods to confirm that the compound physically interacts with proteins identified in Tier 1 or discovered through unbiased screening.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful, unbiased biochemical method to identify proteins from a complex cellular lysate that bind directly to an immobilized version of the compound.[11][12]

Causality: Proteins that are selectively retained on a column containing the immobilized compound (the "bait") and are subsequently identified by mass spectrometry are high-confidence binding partners.

Methodology:

  • Probe Synthesis: Synthesize an analogue of the compound featuring a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The ethyl ester group is a suitable point for modification without disturbing the core scaffold.

    • Rationale: The linker must be long enough to minimize steric hindrance, allowing target proteins to access the compound.

  • Immobilization: Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., a cancer cell line if an anti-proliferative effect is hypothesized).

  • Affinity Capture:

    • Incubate the protein lysate with the compound-functionalized resin.

    • As a crucial negative control, simultaneously incubate the lysate with an unfunctionalized "mock" resin.

    • Wash the resins extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins. This can be done non-specifically (e.g., using SDS) or specifically by competing with a high concentration of the free, unmodified compound.

    • Rationale: Specific elution with the free compound provides stronger evidence of a direct and reversible interaction.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the experimental sample (but absent in the negative control) using LC-MS/MS.

  • Output: A list of proteins that physically bind to the compound. This list can be cross-referenced with the reverse docking results for target validation.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms target engagement in a physiological context (intact cells or cell lysate) without requiring any modification to the compound.[13][14]

Causality: The binding of a ligand (the compound) to its target protein generally increases the protein's thermal stability.[15] This stabilization results in a shift in the protein's melting temperature (Tm), which can be detected by measuring the amount of soluble protein remaining after heat treatment.[16]

Methodology:

  • Cell Treatment: Treat intact cells or a cell lysate with the compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).[17]

  • Fractionation: Cool the samples and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Quantification: Analyze the soluble fractions using a protein-specific detection method.

    • For Hypothesized Targets: Use Western blotting to detect a specific protein identified from Tier 1 or AC-MS.

    • For Unbiased Discovery (MS-CETSA): Analyze the entire soluble proteome using quantitative mass spectrometry.

  • Data Analysis: For each protein of interest, plot the percentage of soluble protein remaining as a function of temperature. The curve for the compound-treated sample will shift to the right (higher Tm) compared to the control if the compound binds and stabilizes the protein.

  • Output: Direct evidence of compound-target engagement within the cellular environment, providing crucial validation for hits from other methods.

Tier 3: Cellular & Functional Validation

Identifying a binding partner is not sufficient. The final tier aims to prove that the interaction between the compound and the target is responsible for a measurable cellular or physiological effect.

Linking Target Engagement to Cellular Function

The ultimate goal is to validate that modulating the identified target with the compound leads to a therapeutic outcome. This is achieved by linking the biochemical interaction to a functional cellular response.

G cluster_0 Hypothetical Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Compound Ethyl 1-methyl-5-(1H-pyrrol-1-yl) -1H-pyrazole-4-carboxylate Compound->RAF Inhibition?

Caption: Hypothetical kinase pathway targeted by the pyrazole compound.

If, for instance, a kinase like RAF is identified as a top hit from AC-MS and CETSA, the next steps involve confirming its functional role.

  • Phenotypic Screening: First, determine a cellular phenotype modulated by the compound. For a potential kinase inhibitor, an anti-proliferation assay (e.g., MTT or CellTiter-Glo) against a panel of cancer cell lines is a logical starting point.[3]

  • Target Knockdown: Use genetic methods like RNA interference (RNAi) or CRISPR to specifically reduce the expression of the target protein (e.g., RAF) in the sensitive cell line.[6][18]

  • Phenocopy Analysis: If the cellular phenotype caused by knocking down the target protein is the same as the phenotype observed upon treatment with the compound (e.g., both cause decreased proliferation), this provides powerful evidence that the compound's mechanism of action is through that specific target.

  • Enzymatic Assays: Directly measure the effect of the compound on the target's activity in a purified, cell-free system (e.g., an in vitro kinase assay) to confirm inhibition and determine potency (IC₅₀).

Conclusion and Future Directions

The strategy outlined in this guide provides a rigorous, multi-faceted framework for the comprehensive identification and validation of therapeutic targets for this compound. By integrating predictive computational approaches with unbiased biochemical screening and robust biophysical and cellular validation, this workflow maximizes the probability of success while efficiently managing resources. The pyrazole scaffold is a rich source of therapeutic innovation.[3][19] A systematic and scientifically sound approach to target deconvolution, as described herein, is the critical first step in translating the promise of this novel chemical entity into a potential therapeutic reality.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

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  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

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  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

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  • Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PubMed Central. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

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  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

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  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

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An In-depth Technical Guide to Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged scaffold in drug discovery. This guide focuses on a specific, promising derivative: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. The fusion of the pyrazole and pyrrole rings creates a unique chemical architecture with significant potential for biological activity. This document provides a comprehensive overview of its synthesis, predicted properties, and a framework for its biological evaluation, grounded in the extensive literature on related pyrazole compounds.

Chemical Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial construction of a 5-aminopyrazole precursor, followed by the formation of the pyrrole ring via a Paal-Knorr condensation.

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor)

The initial and crucial step is the synthesis of the aminopyrazole intermediate. This is accomplished through the cyclocondensation of ethyl(ethoxymethylene)cyanoacetate with methylhydrazine.

Reaction Scheme:

G reagent1 Ethyl(ethoxymethylene)cyanoacetate plus + reagent2 Methylhydrazine product Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate arrow Ethanol, Reflux

Caption: Synthesis of the aminopyrazole precursor.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl(ethoxymethylene)cyanoacetate (1.0 eq) and ethanol (5 mL per gram of starting material).

  • Addition of Methylhydrazine: To the stirred solution, add methylhydrazine (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield pure Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.[1]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a convenient reflux temperature. Its polarity also aids in the precipitation of the product upon cooling.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the cyclization reaction, ensuring a reasonable reaction rate and high yield.

  • Slight Excess of Methylhydrazine: A small excess of methylhydrazine helps to ensure the complete consumption of the more expensive ethyl(ethoxymethylene)cyanoacetate.

Step 2: Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings by reacting a primary amine with a 1,4-dicarbonyl compound.[2][3][4] In this case, the primary amino group of the pyrazole precursor reacts with a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran, under acidic conditions.

Reaction Scheme:

G reagent1 Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate plus + reagent2 2,5-Dimethoxytetrahydrofuran product Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate arrow Acetic Acid, Heat

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure title compound.

Causality of Experimental Choices:

  • 2,5-Dimethoxytetrahydrofuran: This reagent serves as a stable and easy-to-handle precursor to succinaldehyde (the 1,4-dicarbonyl compound) under acidic conditions.

  • Acetic Acid: Acts as both a solvent and an acid catalyst, facilitating the hydrolysis of the acetal and the subsequent condensation and cyclization steps of the Paal-Knorr reaction.[3]

  • Aqueous Work-up and Extraction: This is a standard procedure to remove the acetic acid and other water-soluble impurities before purification.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₃N₃O₂
Molecular Weight 231.25 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.
Melting Point Estimated range: 100-150 °C

Predicted Spectroscopic Data:

  • ¹H NMR: Expect signals for the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), a singlet for the N-methyl group around 3.8 ppm, and distinct signals for the pyrazole and pyrrole ring protons in the aromatic region (6.0-8.0 ppm).

  • ¹³C NMR: Expect signals for the ester carbonyl carbon (~165 ppm), and distinct signals for the carbons of the pyrazole and pyrrole rings.

  • IR Spectroscopy: Expect characteristic absorption bands for the C=O stretch of the ester (around 1700-1720 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 231.25.

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities. The title compound, by virtue of its structure, is predicted to exhibit potential in several therapeutic areas, primarily as an anti-inflammatory and cytotoxic agent.

Anti-inflammatory Activity

Numerous pyrazole derivatives have demonstrated potent anti-inflammatory effects, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5] The structural features of this compound are consistent with those of other known anti-inflammatory pyrazoles.

Hypothesized Mechanism of Action:

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target Compound Ethyl 1-methyl-5-(1H-pyrrol-1-yl) -1H-pyrazole-4-carboxylate Target Compound->COX-2 Enzyme Inhibition

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol for In Vitro Anti-inflammatory Evaluation:

A standard in vitro assay to determine anti-inflammatory potential is the measurement of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., indomethacin).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Cytotoxic Activity

The pyrazole core is also present in several anticancer agents. Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical step in its biological characterization.

Experimental Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Table 2: Potential Biological Assays and Expected Outcomes

AssayPurposeExpected Outcome for an Active Compound
In Vitro COX-1/COX-2 Inhibition Assay To determine the inhibitory effect on cyclooxygenase enzymes.Selective inhibition of COX-2 over COX-1, indicating a potentially safer anti-inflammatory profile.
LPS-induced Nitric Oxide Production Assay in Macrophages To measure the inhibition of nitric oxide, a key inflammatory mediator.Dose-dependent reduction in nitric oxide production.
MTT Assay on Various Cancer Cell Lines To assess the cytotoxic effect on cancer cells.Low IC₅₀ values against specific cancer cell lines, indicating potential as an anticancer agent.
Apoptosis Assay (e.g., Annexin V/PI Staining) To determine if cytotoxicity is mediated by apoptosis.Increased percentage of apoptotic cells upon treatment.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a promising chemical structure for applications in drug discovery. Based on the extensive body of research on pyrazole derivatives, this compound is a strong candidate for investigation as a novel anti-inflammatory or cytotoxic agent. The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to explore its therapeutic potential. Future work should focus on the practical synthesis and purification of the compound, followed by a comprehensive in vitro and in vivo pharmacological evaluation to validate its predicted activities and elucidate its mechanism of action.

References

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2014). How can I evaluate anti-inflammatory properties for plant extracts?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (2014). Guidelines for the in vitro determination of anti‐inflammatory activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PlumX. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Cambridge University Press. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • PubMed Central. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and rationale for the chosen synthetic strategy. We will delve into the synthesis of the key intermediate, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and its subsequent transformation into the target molecule via the Clauson-Kaas reaction. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

Introduction: The Significance of Pyrazole-Pyrrole Scaffolds

The fusion of pyrazole and pyrrole rings creates a unique heterocyclic scaffold with a rich three-dimensional structure and diverse pharmacological potential. Pyrazole derivatives are well-established pharmacophores, present in a variety of clinically used drugs.[1][2] Their utility stems from their ability to engage in various biological interactions, including hydrogen bonding and metal chelation, making them versatile building blocks in drug design.[3][4] The incorporation of a pyrrole moiety can further enhance the lipophilicity and metabolic stability of the parent molecule, while also providing additional points for functionalization.

The target molecule, this compound, combines these two important heterocycles, making it a promising scaffold for the development of novel therapeutic agents. This guide will provide a detailed and validated pathway to access this compound, empowering researchers to explore its potential applications.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The core of this strategy lies in the formation of the pyrrole ring from a suitably functionalized pyrazole precursor. The most direct and well-established method for this transformation is the reaction of a primary amine with a 1,4-dicarbonyl equivalent, a reaction famously known as the Paal-Knorr or Clauson-Kaas synthesis. This leads to the identification of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as the key intermediate.

G Target This compound Intermediate Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Target->Intermediate Clauson-Kaas Reaction Reagent1 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl Equivalent) Precursor1 Ethyl (ethoxymethylene)cyanoacetate Intermediate->Precursor1 Cyclocondensation Precursor2 Methylhydrazine Intermediate->Precursor2 Cyclocondensation G reactant1 Ethyl (ethoxymethylene)cyanoacetate product Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reactant1->product reactant2 Methylhydrazine reactant2->product conditions + Ethanol, Reflux

Caption: Synthesis of the key aminopyrazole intermediate.

Protocol:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (92 g, 0.54 mol) in ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (25 g, 0.54 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours. [5]3. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it over ice water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [5] Characterization Data for Intermediate 1:

PropertyValueReference
Molecular FormulaC₇H₁₁N₃O₂[6][7]
Molecular Weight169.18 g/mol [7]
Melting Point96-100 °C[8]
AppearanceSolid[8]
IR (cm⁻¹)(NH) 3480, (C=O) 1693, (C=N) 1615[9]
¹H NMR (DMSO-d₆)δ 1.29 (t, 3H), 2.34 (s, 3H), 4.18 (q, 2H), 4.22 (s, 2H), 7.90 (s, 1H)[9]
Mass Spectrum (m/z)169 (M+)[6]
Synthesis of this compound (Target Compound)

The final step involves the conversion of the 5-amino group of the pyrazole intermediate into a pyrrole ring using the Clauson-Kaas reaction. This reaction utilizes 2,5-dimethoxytetrahydrofuran as a synthetic equivalent of succinaldehyde.

Reaction Scheme:

G reactant1 Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate product Ethyl 1-methyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylate reactant1->product reactant2 2,5-Dimethoxytetrahydrofuran reactant2->product conditions + Acetic Acid, Reflux

Caption: Clauson-Kaas synthesis of the target compound.

Protocol:

  • In a round-bottom flask, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 mmol) in glacial acetic acid (5-10 mL). [10]2. Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) to the solution. [10]3. Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using TLC. The reaction may require several hours for completion. It is important to be aware that side reactions, such as the formation of pyrazoloazepines, can occur under these conditions. [11]5. Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Insights: The Clauson-Kaas Reaction

The Clauson-Kaas reaction is a powerful tool for the synthesis of N-substituted pyrroles. The mechanism involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive 1,4-dicarbonyl species, succinaldehyde, in situ. The primary amine of the 5-aminopyrazole then undergoes a double condensation with the aldehyde to form the pyrrole ring.

G cluster_0 In situ generation of Succinaldehyde cluster_1 Pyrrole Ring Formation A 2,5-Dimethoxytetrahydrofuran B Intermediate Carbocation A->B H+ C Succinaldehyde B->C +H2O, -2MeOH E Hemiaminal Intermediate D Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate D->E + Succinaldehyde F Cyclized Intermediate E->F Intramolecular Condensation G Target Compound F->G -2H2O

Caption: Mechanism of the Clauson-Kaas reaction.

Understanding this mechanism is crucial for optimizing reaction conditions. The acidic catalyst is essential for the hydrolysis of the acetal, but harsh acidic conditions can lead to degradation of the product. Therefore, careful control of the acid concentration and reaction temperature is necessary to achieve high yields.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for this compound. By providing detailed experimental protocols, characterization data for the key intermediate, and insights into the reaction mechanism, this document serves as a practical resource for chemists in the field of drug discovery and development. The presented methodology offers a solid foundation for the synthesis of this and related pyrazole-pyrrole scaffolds, enabling further exploration of their therapeutic potential.

References

  • Bortňák, M., Soral, M., & Koóš, M. (2018). On the formation of uncommon pyrazoloazepines from 5-aminopyrazoles as by-products in the Clauson-Kaas reaction. Monatshefte für Chemie - Chemical Monthly, 149(10), 1841–1849.
  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 271299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link].

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link].

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link].

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Synthetic Routes and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 17(13), 1225-1251.
  • Brogden, R. N. (1988). Piroxicam. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 36(3), 260-292.
  • Giles, D., et al. (2004). The pyrazole class of inhibitors. In Progress in Medicinal Chemistry (Vol. 42, pp. 65-125). Elsevier.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Smith, A. B., et al. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson-Kaas Reaction. Organic Letters, 7(15), 3235-3238.
  • Sonnet, P. E. (2000). A convenient synthesis of N-substituted pyrroles.
  • Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Tetrahedron Letters, 50(41), 5767-5770.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxy-2,5-dihydrofuran.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link].

Sources

An In-depth Technical Guide to Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, will detail its structural elucidation, propose a robust synthetic pathway, predict its spectroscopic characteristics, and explore its potential biological activities. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and investigate this promising molecule.

Introduction and IUPAC Name Confirmation

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The target molecule of this guide, This compound , incorporates a pyrrole moiety, a common pharmacophore, suggesting a unique electronic and steric profile that could translate into novel biological functions.

Based on the systematic rules of chemical nomenclature, the provided name, this compound, is the correct and preferred IUPAC name.

Chemical Structure and Identifiers
IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Canonical SMILES CCOC(=O)C1=CN=NN(C)C1=C2C=CC=C2
InChI Key (Not available)

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been published, a plausible and efficient multi-step synthesis can be designed based on well-established pyrazole formation reactions. The key precursor is Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, which is commercially available and can be synthesized in high yield.[6] The subsequent introduction of the pyrrole ring can be achieved via the Clauson-Kaas reaction.

Synthesis of Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (2)

This intermediate is readily prepared through the condensation reaction of ethyl (ethoxymethylene)cyanoacetate (1) with methylhydrazine.[6]

Protocol:

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1) (1.0 eq) in ethanol, add methylhydrazine (1.0 eq).

  • Reflux the reaction mixture for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (2).[6]

Synthesis of the Final Compound via Clauson-Kaas Reaction

The Clauson-Kaas reaction is a classical method for synthesizing N-substituted pyrroles from a primary amine and a 2,5-dimethoxytetrahydrofuran.

Protocol:

  • Dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (2) (1.0 eq) in a suitable solvent such as acetic acid or a buffered aqueous solution.

  • Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound (3).

Diagram of the Proposed Synthetic Workflow:

Synthesis cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Clauson-Kaas Pyrrole Synthesis A Ethyl (ethoxymethylene)cyanoacetate (1) C Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (2) A->C Reflux in Ethanol B Methylhydrazine B->C E Ethyl 1-methyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylate (3) C->E Reflux in Acetic Acid D 2,5-Dimethoxytetrahydrofuran D->E

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized molecule will rely on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[7][8][9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl ester, the methyl group on the pyrazole, and the protons of the pyrazole and pyrrole rings.

Predicted ¹H NMR DataChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl Ester ~1.30Triplet3H-O-CH₂-CH₃
~4.25Quartet2H-O-CH₂ -CH₃
Pyrazole-N-Methyl ~3.80Singlet3HN-CH₃
Pyrazole Ring ~7.90Singlet1HPyrazole C3-H
Pyrrole Ring ~6.30Triplet2HPyrrole C3'-H , C4'-H
~7.10Triplet2HPyrrole C2'-H , C5'-H

Justification: The chemical shifts are estimated based on known values for ethyl esters, N-methyl pyrazoles, and pyrrole protons. The downfield shift of the pyrazole proton is characteristic. The pyrrole protons are expected to show triplet multiplicity due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR will provide evidence for all the carbon atoms in the molecule.

Predicted ¹³C NMR DataChemical Shift (δ, ppm)Assignment
Ethyl Ester ~14.5-O-CH₂-CH₃
~60.0-O-CH₂ -CH₃
~164.0C =O
Pyrazole-N-Methyl ~37.0N-CH₃
Pyrazole Ring ~108.0C 4
~140.0C 3
~145.0C 5
Pyrrole Ring ~110.0C 3', C 4'
~122.0C 2', C 5'

Justification: The predicted shifts are based on the analysis of similar pyrazole and pyrrole-containing structures. The carbonyl carbon of the ester will be the most downfield signal.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted IR DataWavenumber (cm⁻¹)Functional Group
C-H Stretching (Aromatic) 3100-3000Pyrrole and Pyrazole C-H
C-H Stretching (Aliphatic) 2980-2850Ethyl and Methyl C-H
C=O Stretching (Ester) ~1720Ester Carbonyl
C=N and C=C Stretching 1600-1450Pyrazole and Pyrrole Rings
C-O Stretching (Ester) 1250-1100Ester C-O

Justification: These are standard absorption ranges for the respective functional groups. The strong carbonyl stretch will be a key diagnostic peak.

Potential Biological Activities and Applications

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a multitude of therapeutic applications.[3][4] The inclusion of a pyrrole ring may further enhance or modulate these activities.

  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer properties.[1][10] The target molecule could be screened against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: The combination of pyrazole and pyrrole heterocycles may lead to compounds with significant antimicrobial and antifungal efficacy.[2]

  • Anti-inflammatory Activity: Pyrazole-containing compounds are known to possess anti-inflammatory properties.[5]

  • Antiviral Activity: Notably, structurally related 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been reported to inhibit the replication of the Hepatitis C virus, suggesting that the core structure of the title compound is a promising scaffold for antiviral drug discovery.[12]

Logical Relationship of Core Moieties to Biological Activity:

Bioactivity cluster_core Core Molecular Structure cluster_moieties Key Pharmacophores cluster_activities Potential Biological Activities A Ethyl 1-methyl-5-(1H-pyrrol-1-yl) -1H-pyrazole-4-carboxylate B Pyrazole Ring A->B C Pyrrole Moiety A->C D Anticancer B->D E Antimicrobial B->E F Anti-inflammatory B->F G Antiviral (e.g., Anti-HCV) C->G Structural Analogy [3]

Caption: Relationship between the core structure and potential bioactivities.

Conclusion

This compound represents a compelling target for synthesis and biological evaluation. This guide provides a robust framework for its preparation and characterization based on established chemical knowledge. The convergence of the pyrazole and pyrrole pharmacophores suggests a high probability of discovering novel biological activities. It is our hope that this document will stimulate further research into this and related compounds, ultimately contributing to the development of new therapeutic agents.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. Retrieved from [Link]

  • Manvar, D., Pelliccia, S., La Regina, G., et al. (2015). New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. European Journal of Medicinal Chemistry, 90, 497–506.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (CN103508959A). Google Patents.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC - PubMed Central. Retrieved from [Link]

  • Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025). ACG Publications. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved from [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Retrieved from [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular characteristics, synthesis, analytical methodologies, and potential applications, offering field-proven insights for professionals in drug development and scientific research.

Core Molecular Attributes

This compound is a substituted pyrazole derivative. The core of this molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This core is functionalized with a methyl group at the N1 position, an ethyl carboxylate group at the C4 position, and a pyrrole ring linked via its nitrogen to the C5 position.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula for this compound has been determined to be C₁₁H₁₃N₃O₂ . This composition gives it a calculated molecular weight of approximately 219.24 g/mol .

Structural and Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data for the specific title compound is not publicly available, properties of closely related pyrazole-4-carboxylate esters provide valuable estimations.

PropertyValue / DescriptionSource / Basis
Molecular Weight 219.24 g/mol Calculated
Molecular Formula C₁₁H₁₃N₃O₂Deduced from structure
Appearance Likely a white to off-white solid.[1]Analogy to similar pyrazole esters[1]
Melting Point Expected to be in the range of 70-110 °C.Based on related compounds like Ethyl 1H-pyrazole-4-carboxylate (77-80 °C)[1] and Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (96-100 °C).
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform.General solubility of similar organic esters.

Synthesis and Elucidation

A Potential Synthetic Pathway

A likely multi-step synthesis would involve the initial formation of a functionalized pyrazole core, followed by the introduction of the pyrrole moiety. One common method for constructing the pyrazole ring is through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A generalized workflow for the synthesis is depicted below:

G cluster_0 Core Pyrazole Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization A 1,3-Dicarbonyl Precursor C Substituted Pyrazole Intermediate A->C Condensation B Methylhydrazine B->C D Introduction of Pyrrole Moiety C->D Substitution Reaction E Final Product D->E Esterification (if necessary) F Purification (e.g., Chromatography) E->F G Structural Analysis (NMR, MS, IR) F->G

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative example based on the synthesis of similar pyrazole derivatives and should be adapted and optimized for the specific target molecule.

  • Pyrazole Ring Formation:

    • React an appropriate β-ketoester with methylhydrazine in a suitable solvent such as ethanol.

    • Reflux the mixture for several hours to facilitate the cyclization and formation of the methyl-pyrazole core.

    • Cool the reaction mixture and isolate the crude product, which may be purified by recrystallization or chromatography.

  • Introduction of the Pyrrole Group:

    • The introduction of the pyrrole ring at the 5-position can be challenging and may require specific activation of the pyrazole ring. A common strategy involves the introduction of a good leaving group (e.g., a halogen) at the 5-position, followed by a nucleophilic substitution with pyrrole.

    • Alternatively, a cross-coupling reaction could be employed.

  • Esterification:

    • If the pyrazole is synthesized with a carboxylic acid at the 4-position, a standard Fischer esterification can be performed by refluxing the carboxylic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Purification and Characterization:

    • The final product should be purified using column chromatography on silica gel.

    • The structure and purity of the compound must be confirmed by standard analytical techniques.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrazole nitrogen (a singlet), and distinct aromatic protons for both the pyrazole and pyrrole rings.

    • ¹³C NMR would confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the ester carbonyl group.

Potential Applications and Fields of Interest

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[2][3] The combination of a pyrazole and a pyrrole moiety in a single molecule opens up intriguing possibilities for novel therapeutic agents and functional materials.

Drug Discovery and Development
  • Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[4]

  • Anticancer Activity: The pyrazole nucleus is a key component of several anticancer agents.[2] The introduction of the pyrrole group could modulate this activity and provide novel compounds for cancer research.

  • Antimicrobial and Antifungal Properties: Substituted pyrazoles have been extensively investigated for their efficacy against various bacterial and fungal strains.[3]

  • Agrochemicals: The pyrazole structure is also found in various herbicides and fungicides, suggesting potential applications in agriculture for the title compound.[1]

The general biological activities associated with the pyrazole core are summarized in the following diagram:

G cluster_applications Potential Biological Activities Pyrazole Core Pyrazole Core Anti-inflammatory Anti-inflammatory Pyrazole Core->Anti-inflammatory Analgesic Analgesic Pyrazole Core->Analgesic Anticancer Anticancer Pyrazole Core->Anticancer Antimicrobial Antimicrobial Pyrazole Core->Antimicrobial Antifungal Antifungal Pyrazole Core->Antifungal Agrochemical Agrochemical Pyrazole Core->Agrochemical

Caption: Diverse biological activities associated with the pyrazole scaffold.

Materials Science

The conjugated π-system of the pyrazole and pyrrole rings suggests that this compound could be a building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Further research into its photophysical properties is warranted.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, molecule at the intersection of medicinal chemistry and materials science. Its structural features, combining two important pharmacophores, make it a compelling candidate for further investigation. The synthesis is likely achievable through established methodologies, and its characterization can be performed with standard analytical techniques. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities and material properties. Such studies will undoubtedly unlock the full potential of this intriguing pyrazole derivative.

References

  • Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Lv, P.-C., et al. (2010). Synthesis and biological evaluation of a series of pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • PubChem. ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • European Journal of Medicinal Chemistry. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-742.

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Methodological & Application

Synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with the construction of a 5-aminopyrazole intermediate via a modified Knorr-type condensation, followed by a Paal-Knorr reaction to introduce the pyrrole moiety. This guide is designed for researchers and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Pyrazole-Pyrrole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The fusion or linkage of a pyrazole ring with other heterocyclic systems, such as pyrrole, often enhances or modulates this biological activity, creating novel pharmacophores for drug discovery. The target molecule, this compound, serves as a versatile building block for more complex molecular architectures.[3][4]

This guide details an efficient and logical synthetic pathway, breaking down the process into two primary stages:

  • Formation of the Pyrazole Core : Synthesis of the key intermediate, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • Annulation of the Pyrrole Ring : Construction of the pyrrole ring onto the pyrazole core using the Paal-Knorr synthesis.

Overall Synthetic Workflow

The synthesis proceeds through a logical sequence of building the pyrazole ring first, which installs the necessary functional handle (an amino group) for the subsequent introduction of the pyrrole ring.

G cluster_0 Part 1: Pyrazole Synthesis cluster_1 Part 2: Pyrrole Synthesis cluster_2 Purification & Analysis A Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine B Step 1: Condensation & Cyclization (Ethanol, Reflux) A->B C Intermediate: Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate B->C E Step 2: Paal-Knorr Reaction (Acetic Acid, Reflux) C->E Key Intermediate D 2,5-Dimethoxytetrahydrofuran (1,4-dicarbonyl equivalent) D->E F Final Product: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate E->F G Work-up & Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: Overall Synthetic Workflow Diagram.

Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Principle and Mechanism

The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a hydrazine with a β-ketonitrile or a related derivative.[5][6] In this protocol, we utilize the reaction between methylhydrazine and ethyl (ethoxymethylene)cyanoacetate.

The mechanism proceeds as follows:

  • Nucleophilic Attack : The more nucleophilic terminal nitrogen of methylhydrazine attacks the electron-deficient carbon of the ethoxymethylene group.

  • Intermediate Formation : This leads to the formation of an intermediate, followed by the elimination of ethanol.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine moiety then attacks the nitrile carbon.

  • Tautomerization : The resulting cyclic intermediate tautomerizes to form the stable aromatic 5-aminopyrazole ring system.

This reaction is highly efficient and regioselective, reliably producing the desired 1-methyl-5-aminopyrazole isomer.

Experimental Protocol

Table 1: Materials and Reagents for Part 1

Reagent/MaterialGradeSupplierQuantityMolar Eq.
Ethyl (ethoxymethylene)cyanoacetate≥98%e.g., Sigma-Aldrich92.0 g (0.54 mol)1.0
Methylhydrazine≥98%e.g., Sigma-Aldrich25.0 g (0.54 mol)1.0
Ethanol (Absolute)Anhydrous, ≥99.5%e.g., Fisher Sci.150 mL-
Round-bottom flask500 mL-1-
Reflux condenser--1-
Magnetic stirrer and hotplate--1-

Procedure: [7]

  • Reaction Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition : To the flask, add ethyl (ethoxymethylene)cyanoacetate (92.0 g, 0.54 mol), methylhydrazine (25.0 g, 0.54 mol), and 150 mL of absolute ethanol.

    • Causality Note: Ethanol serves as an effective solvent that facilitates the dissolution of both reactants and is suitable for the required reflux temperature. The reaction is performed with a 1:1 molar ratio as the stoichiometry dictates.

  • Reaction Conditions : Heat the mixture to reflux with vigorous stirring. Maintain the reflux for approximately 16 hours.

    • Process Monitoring: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system. The disappearance of starting materials indicates reaction completion.

  • Work-up and Isolation : After 16 hours, cool the reaction mixture to room temperature and then further chill in an ice bath to facilitate crystallization.

  • Purification : Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Drying : Dry the resulting white to off-white solid under vacuum to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Expected Results and Characterization
  • Yield : Typically >80%.

  • Appearance : White to off-white crystalline solid.

  • Characterization Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[8]:

    • ¹H NMR (CDCl₃, δ): ~7.85 (s, 1H, pyrazole C3-H), ~5.50 (br s, 2H, -NH₂), 4.25 (q, 2H, -OCH₂CH₃), 3.65 (s, 3H, N-CH₃), 1.35 (t, 3H, -OCH₂CH₃).

    • Mass Spectrum (EI) : Molecular ion (M⁺) peak at m/z = 169.18.[8]

Part 2:

Principle and Mechanism

The Paal-Knorr synthesis is the classical and most direct method for preparing pyrroles from a primary amine and a 1,4-dicarbonyl compound.[9][10][11] In this step, the primary amino group at the C5 position of our pyrazole intermediate serves as the nucleophile.

We use 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle synthetic equivalent of succinaldehyde (the 1,4-dicarbonyl compound). In the presence of an acid catalyst, such as acetic acid, the acetal is hydrolyzed in situ to generate the reactive dicarbonyl species.

The mechanism involves:[11][12]

  • Hydrolysis : Acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the 1,4-dicarbonyl intermediate.

  • Amine Condensation : The 5-aminopyrazole attacks one of the carbonyl groups to form a hemiaminal, which then dehydrates to an imine.

  • Intramolecular Cyclization : The second carbonyl group is attacked by the enamine tautomer of the imine intermediate, forming a five-membered ring.

  • Dehydration : Two subsequent dehydration steps yield the aromatic pyrrole ring, resulting in the final product.

Experimental Protocol

Table 2: Materials and Reagents for Part 2

Reagent/MaterialGradeSupplierQuantityMolar Eq.
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateFrom Part 1-10.0 g (0.059 mol)1.0
2,5-Dimethoxytetrahydrofuran≥98%e.g., Sigma-Aldrich8.6 g (0.065 mol)1.1
Glacial Acetic AcidACS Gradee.g., Fisher Sci.100 mL-
Round-bottom flask250 mL-1-
Reflux condenser--1-
Magnetic stirrer and hotplate--1-
Silica Gel for Column Chromatography60-120 mesh-As needed-

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask, add the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 0.059 mol) and 100 mL of glacial acetic acid.

    • Causality Note: Acetic acid serves as both the solvent and the acid catalyst required for the Paal-Knorr reaction. It facilitates the in-situ generation of the dicarbonyl species and promotes the condensation and dehydration steps.

  • Reagent Addition : Add 2,5-dimethoxytetrahydrofuran (8.6 g, 0.065 mol) to the solution. A slight excess is used to ensure complete conversion of the limiting aminopyrazole.

  • Reaction Conditions : Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up : After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 500 mL of ice-water.

  • Neutralization : Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).

  • Drying : Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Summary of Results and Characterization

Table 3: Reaction Parameters and Expected Outcomes

ParameterStep 1: Pyrazole SynthesisStep 2: Pyrrole Synthesis
Key Reactants Methylhydrazine, Ethyl (ethoxymethylene)cyanoacetateEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, 2,5-DMTHF
Solvent/Catalyst EthanolGlacial Acetic Acid
Temperature Reflux (~78 °C)Reflux (~118 °C)
Time ~16 hours~4-6 hours
Typical Yield >80%65-75%
Product Appearance White crystalline solidOff-white to pale yellow solid
Purification CrystallizationColumn Chromatography
Analytical Characterization Workflow

The identity and purity of the intermediate and final product are confirmed through a standard analytical workflow.

G cluster_confirm Structure Confirmation Start Crude Product (Post-Workup) TLC TLC Analysis (Purity Check & Solvent System) Start->TLC Column Column Chromatography (Purification) TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Solvent Solvent Removal (Rotary Evaporation) Fractions->Solvent Final Pure Solid Product Solvent->Final NMR ¹H and ¹³C NMR (Structural Elucidation) Final->NMR MS Mass Spectrometry (Molecular Weight Verification) Final->MS IR FT-IR Spectroscopy (Functional Group ID) Final->IR

Caption: Logical workflow for product purification and characterization.

Expected Characterization Data for Final Product
  • ¹H NMR (CDCl₃, δ): ~7.90 (s, 1H, pyrazole C3-H), ~7.00 (t, 2H, pyrrole α-H), ~6.30 (t, 2H, pyrrole β-H), 4.20 (q, 2H, -OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 1.25 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, δ): Key signals expected for ester carbonyl (~165 ppm), pyrazole and pyrrole carbons (~110-140 ppm), methyl ester carbons (~60, 14 ppm), and the N-methyl carbon (~35 ppm).

  • Mass Spectrum (EI) : Expected molecular ion (M⁺) peak at m/z = 219.23.

  • FT-IR (KBr, cm⁻¹): Strong C=O stretch from the ester (~1710-1730 cm⁻¹), C=N and C=C stretches from the aromatic rings.

References

  • Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization . International Letters of Chemistry, Physics and Astronomy. [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism . YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . National Institutes of Health (NIH). [Link]

  • Paal–Knorr synthesis . Wikipedia. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen . SID. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters . European Journal of Organic Chemistry. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters . Wiley Online Library. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions . Arkivoc. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES . Bibliomed. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules . Ovid. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles . National Institutes of Health (NIH). [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes . ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journals. [Link]

  • Pyrazole synthesis . Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . Semantic Scholar. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives . CSIR-NIScPR. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . National Institutes of Health (NIH). [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) . Der Pharma Chemica. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids . RSC Publishing. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . Connect Journals. [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives . ResearchGate. [Link]

  • ethyl 1H-pyrazole-4-carboxylate . PubChem. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation . Visnav. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications . Bentham Science. [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives.
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester . PrepChem.com. [Link]

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate . PubChem. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . ResearchGate. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates . PubMed. [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate . NIST WebBook. [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c . Wiley Online Library. [Link]

  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates . ResearchGate. [Link]

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Application Note & Experimental Protocol: Synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects, make them highly valuable scaffolds for therapeutic development.[3][4][5] This application note provides a detailed, two-part experimental protocol for the synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a molecule integrating both pyrazole and pyrrole moieties. Such hybrid structures are of significant interest as they can exhibit unique biological properties.

The synthetic strategy involves a sequential construction. First, a substituted pyrazole, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is synthesized via a well-established condensation reaction.[6] Subsequently, the pyrrole ring is introduced onto the 5-amino group of the pyrazole core through the Clauson-Kaas reaction, a robust method for pyrrole synthesis.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, purification, and characterization of the title compound.

Part 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This initial phase focuses on the construction of the pyrazole core. The reaction involves the cyclocondensation of ethyl(ethoxymethylene)cyanoacetate with methylhydrazine.

Reaction Scheme:
  • Ethyl(ethoxymethylene)cyanoacetate + Methylhydrazine → Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)
Ethyl(ethoxymethylene)cyanoacetate169.181.0
Methylhydrazine46.071.0
Ethanol (absolute)-Solvent
Deionized Water--
Chloroform-Extraction Solvent
Saturated Brine Solution--
Anhydrous Sodium Sulfate-Drying Agent
Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl(ethoxymethylene)cyanoacetate (0.54 mol) and methylhydrazine (0.54 mol) in 150 mL of absolute ethanol.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 16 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After completion, cool the reaction mixture to room temperature and then pour it over ice water. A precipitate of the crude product will form.[6]

  • Isolation and Extraction: Collect the precipitated solid by vacuum filtration and wash it with cold water. Dry the solid. The mother liquor should be extracted with chloroform. The organic extracts are then washed with a saturated brine solution, dried over anhydrous sodium sulfate, and filtered.[6]

  • Solvent Removal: Remove the chloroform from the filtrate under reduced pressure using a rotary evaporator to yield a second crop of the product.[6]

  • Recrystallization: Combine both crops of the crude product and recrystallize from ethanol to obtain pure Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[6] The expected product is a solid with a melting point of 99-100°C.[6]

Part 2: Synthesis of this compound

This second phase details the formation of the pyrrole ring on the amino-pyrazole precursor via the Clauson-Kaas reaction. This reaction utilizes 2,5-dimethoxytetrahydrofuran as the source for the four-carbon backbone of the pyrrole ring.[7][8]

Reaction Scheme:
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate + 2,5-Dimethoxytetrahydrofuran → this compound

Causality Behind Experimental Choices:

The Clauson-Kaas reaction is an acid-catalyzed process.[7][8] The mechanism begins with the acid-catalyzed opening of the 2,5-dimethoxytetrahydrofuran ring to form a carbocation. The primary amine of the pyrazole precursor then acts as a nucleophile, attacking this carbocation. A series of intramolecular reactions and eliminations of methanol and water lead to the formation of the aromatic pyrrole ring.[7] Glacial acetic acid is a commonly used catalyst for this transformation.

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate169.181.0
2,5-Dimethoxytetrahydrofuran132.161.0
Glacial Acetic Acid-Catalyst
Toluene-Solvent
Saturated Sodium Bicarbonate Solution--
Ethyl Acetate-Extraction Solvent
Anhydrous Magnesium Sulfate-Drying Agent
Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in toluene.

  • Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by washing with water and then brine.

  • Extraction and Drying: Extract the aqueous layers with ethyl acetate. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the ethyl ester group (a triplet and a quartet), a singlet for the methyl group on the pyrazole ring, and signals for the pyrazole and pyrrole ring protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyrazole and pyrrole rings, the methyl carbon, and the ethyl group carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C13H15N3O2, MW: 245.28 g/mol ).
FT-IR Characteristic absorption bands for the C=O stretch of the ester, C-N stretching, and C-H stretching of the aromatic rings and alkyl groups.
Melting Point A sharp melting point range for the pure crystalline solid.

Workflow Visualization

The overall synthetic workflow can be visualized as a two-step process.

Synthesis_Workflow cluster_part1 Part 1: Pyrazole Synthesis cluster_part2 Part 2: Pyrrole Synthesis (Clauson-Kaas) A Ethyl(ethoxymethylene)cyanoacetate + Methylhydrazine B Reflux in Ethanol A->B Reaction C Precipitation & Isolation B->C Work-up D Recrystallization C->D Purification E Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate D->E Pure Product F Amino-pyrazole Precursor + 2,5-Dimethoxytetrahydrofuran E->F Intermediate G Reflux in Toluene (Acetic Acid catalyst) F->G Reaction H Aqueous Work-up G->H Work-up I Column Chromatography H->I Purification J Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate I->J Final Product

Caption: Synthetic workflow for this compound.

Mechanistic Overview: Clauson-Kaas Reaction

The key step of forming the pyrrole ring follows a well-defined mechanism.

Clauson_Kaas_Mechanism 2,5-DMTHF 2,5-Dimethoxytetrahydrofuran Protonation Protonation (H+) 2,5-DMTHF->Protonation Carbocation Ring Opening to Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by Amino-pyrazole Carbocation->Nucleophilic_Attack Intermediate_C Formation of Intermediate C Nucleophilic_Attack->Intermediate_C Proton_Rearrangement Proton Rearrangement & Loss of Methanol Intermediate_C->Proton_Rearrangement Intermediate_E Formation of Intermediate E Proton_Rearrangement->Intermediate_E Ring_Closure Intramolecular Ring Closure Intermediate_E->Ring_Closure Intermediate_F Formation of Intermediate F Ring_Closure->Intermediate_F Elimination Elimination of Methanol & Water Intermediate_F->Elimination Final_Product N-Substituted Pyrrole Elimination->Final_Product

Caption: Simplified mechanism of the Clauson-Kaas pyrrole synthesis.[7][8]

Safety and Handling

  • Methylhydrazine: This substance is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Ethanol, toluene, chloroform, and ethyl acetate are flammable. Keep away from ignition sources.

  • Acids and Bases: Handle glacial acetic acid and other corrosive reagents with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this two-part procedure, researchers can reliably produce this valuable heterocyclic compound for further investigation in drug discovery and medicinal chemistry. The protocols are based on established and reliable synthetic methodologies, ensuring a high degree of success.

References

  • Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and.... Retrieved from [Link]

  • Books. (2016). 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Application Note: A Tiered In Vitro Screening Strategy for Characterizing Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anti-inflammatory and anticancer properties.[1][2][3] This document outlines a comprehensive, tiered in vitro assay strategy for the initial characterization of the novel compound, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. Given the absence of established biological targets for this specific molecule, we propose a logical workflow progressing from broad phenotypic screening to more specific mechanistic pathway analysis. This guide provides detailed, self-validating protocols for assessing cytotoxicity and for interrogating the compound's impact on the critical NF-κB and JAK-STAT signaling pathways, which are frequently modulated by pyrazole-containing molecules.[3][4]

Rationale for a Tiered Screening Approach

Characterizing a novel chemical entity requires a systematic approach to efficiently identify its biological activity. A tiered or hierarchical screening strategy is optimal. It begins with broad, cost-effective assays to answer a fundamental question: "Does the compound have any effect on living cells?" Positive results, or "hits," from this primary screen then justify progression to more complex and resource-intensive secondary assays designed to elucidate the mechanism of action (MOA).

This strategy for this compound is based on the well-documented pharmacological profile of the pyrazole scaffold.[2][5]

  • Tier 1: General Bioactivity & Cytotoxicity. The initial step is to determine if the compound affects cell viability or proliferation. This provides a therapeutic window and identifies general cytotoxicity, a crucial parameter for any potential therapeutic. The MTT assay is a robust, colorimetric method ideal for this purpose.[6][7]

  • Tier 2: Mechanistic Pathway Analysis. If the compound demonstrates bioactivity, the next logical step is to investigate its effect on key signaling pathways commonly associated with pyrazole derivatives.

    • NF-κB Signaling: This pathway is a master regulator of inflammation, immunity, and cell survival.[8][9] Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention.

    • JAK-STAT Signaling: This is a principal signaling pathway for a wide array of cytokines and growth factors, critical for mediating immune responses and cell proliferation.[10][11] Several pyrazole-containing drugs target kinases within this pathway.

This structured approach ensures that resources are focused efficiently, building a comprehensive biological profile of the novel compound from the ground up.

Tier 1 Protocol: Cell Viability and Cytotoxicity Screening

The first objective is to assess the compound's effect on cell health. The MTT assay is a standard method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][12] The principle relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7][12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed Cells in 96-well plate incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat prep_compound Prepare Serial Dilutions of Test Compound incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate Overnight (Crystal Dissolution) solubilize->incubate4 read Read Absorbance (570 nm) incubate4->read analyze Calculate % Viability & Plot Dose-Response Curve read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Protocol 2.1: MTT Assay for IC₅₀ Determination

Materials:

  • Selected cancer cell line (e.g., A549, human lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[13]

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.

  • Sterile 96-well flat-bottom tissue culture plates.

  • Multi-channel pipette, microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well into a 96-well plate.

    • Include wells for "media only" (background control) and "cells + vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free medium. A common starting range is 100 µM to 0.1 µM.

    • Prepare a vehicle control dilution (DMSO concentration matched to the highest compound concentration).

    • Carefully aspirate the medium from the cells and replace it with 100 µL of the medium containing the compound dilutions or vehicle control.

    • Incubate for an exposure period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 4 hours at 37°C.[13] Visually inspect for the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the SDS-HCl solubilization solution to each well.[13]

    • Gently mix by pipetting up and down to ensure all crystals are dissolved.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.[6]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6][7]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Tier 2 Protocols: Mechanistic Pathway Analysis

Positive hits from the cytotoxicity screen (i.e., compounds exhibiting a dose-dependent effect on cell viability) warrant further investigation to determine their mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central hub for inflammatory signaling.[9] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, like TNF-α, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate gene transcription.[8][9] An effective way to measure this is through a reporter gene assay.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba IκBα ikk->ikba Phosphorylates (P) nfkb NF-κB (p65/p50) ikba->nfkb Sequesters proteasome Proteasome ikba->proteasome Degraded nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nucleus Nucleus dna κB Site (DNA) nfkb_nuc->dna Binds gene Gene Transcription (e.g., Luciferase) dna->gene inhibitor Test Compound inhibitor->ikk Potential Inhibition

Caption: Canonical NF-κB signaling pathway and reporter assay principle.

Protocol 3.1.1: NF-κB Luciferase Reporter Assay This assay utilizes a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

Procedure:

  • Cell Culture: Seed HEK293T cells with an NF-κB luciferase reporter construct at 2 x 10⁴ cells/well in a 96-well white, clear-bottom plate. Incubate for 24 hours.

  • Compound Pre-incubation: Treat cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega ONE-Glo™).

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize the data by subtracting the background from the unstimulated control wells.

    • Calculate the percent inhibition relative to the TNF-α stimulated vehicle control: % Inhibition = 100 - [(Luminescence_Treated / Luminescence_Stimulated_Control) * 100]

    • Plot % Inhibition vs. compound concentration to determine the IC₅₀.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is another critical signaling cascade, particularly for cytokine signaling.[14] Upon cytokine (e.g., IL-6) binding to its receptor, associated Janus kinases (JAKs) become activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate gene expression.[10][11] A key indicator of pathway activation is the phosphorylation of STAT proteins.

JAKSTAT_Pathway cluster_nuc Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT (monomer) jak->stat Phosphorylates (P) p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes stat_dimer_nuc STAT Dimer stat_dimer->stat_dimer_nuc Translocates nucleus Nucleus dna DNA stat_dimer_nuc->dna Binds gene Gene Transcription dna->gene inhibitor Test Compound inhibitor->jak Potential Inhibition

Caption: The JAK-STAT signaling cascade initiated by cytokine binding.

Protocol 3.2.1: Western Blot for Phospho-STAT3 This protocol measures the inhibition of IL-6-induced STAT3 phosphorylation.

Procedure:

  • Cell Culture and Starvation: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with the test compound or vehicle (DMSO) at desired concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with IL-6 (final concentration 20 ng/mL) for 30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Place plates on ice, aspirate medium, and wash once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape cells, transfer lysates to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-STAT3 to total STAT3 for each condition. Determine the percent inhibition relative to the IL-6-stimulated vehicle control.

Data Presentation and Interpretation

Results from the tiered screening approach should be compiled to build a comprehensive profile of the compound.

Table 1: Summary of Hypothetical In Vitro Data

AssayCell LineEndpointResult (IC₅₀ or % Inhibition)
Tier 1: Cytotoxicity A549Cell Viability (48h)IC₅₀ = 15.2 µM
Tier 2: NF-κB HEK293TLuciferase Activity (TNF-α)IC₅₀ = 8.7 µM
Tier 2: JAK-STAT A549p-STAT3 Levels (IL-6)78% Inhibition @ 10 µM

Interpretation of Results:

  • An IC₅₀ value in the low micromolar range in the MTT assay suggests the compound is biologically active and possesses cytotoxic or anti-proliferative properties.

  • Potent inhibition in the NF-κB reporter assay (IC₅₀ < 20 µM) indicates the compound may interfere with this pro-inflammatory and pro-survival pathway.

  • Significant inhibition of STAT3 phosphorylation suggests the compound may act on the JAK-STAT pathway, potentially at the level of the IL-6 receptor or a JAK kinase.

Next Steps: Based on these hypothetical results, subsequent studies could include:

  • Kinase Profiling: Screen the compound against a panel of purified kinases (including JAK family members) to determine if it is a direct enzyme inhibitor.[15][16]

  • Apoptosis Assays: Perform assays (e.g., Annexin V staining, caspase activation) to determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Selectivity Studies: Test the compound in a non-cancerous cell line to assess for selective cytotoxicity.

This structured application of in vitro assays provides a robust framework for the initial pharmacological profiling of this compound, guiding further, more targeted research efforts.

References

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Application Notes & Protocols for Cell-Based Assays Using Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (herein referred to as EMPPC) in various cell-based assays. Drawing upon the well-documented biological activities of the pyrazole scaffold in medicinal chemistry, this guide outlines detailed protocols for evaluating the potential anticancer and anti-inflammatory properties of EMPPC. The protocols are designed to be self-validating and are supported by in-depth explanations of the underlying scientific principles.

Introduction to this compound (EMPPC)

The pyrazole ring is a five-membered heterocyclic compound that is a prominent structural motif in a vast number of pharmacologically active molecules.[1] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antidepressant effects.[2][3] Several commercially available drugs, such as the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib, feature a pyrazole core, highlighting the therapeutic potential of this chemical class.[3]

This compound (EMPPC) is a novel pyrazole derivative. While specific data on EMPPC is emerging, its structural similarity to other biologically active pyrazole-carboxylate compounds suggests its potential as a modulator of key cellular pathways involved in disease. For instance, various pyrazole carboxamide derivatives have been shown to exhibit significant anticancer activity by interacting with DNA and inhibiting kinases.[3] Furthermore, pyrazole derivatives have been investigated for their anti-prostate cancer activities.[4][5] Given the established roles of pyrazoles in inflammation and oncology, this guide will focus on cell-based assays to elucidate the efficacy of EMPPC in these therapeutic areas.[3]

The primary objectives of the assays described herein are to:

  • Determine the cytotoxic and anti-proliferative effects of EMPPC on cancer cell lines.

  • Investigate the mechanism of cell death induced by EMPPC (apoptosis vs. necrosis).

  • Analyze the impact of EMPPC on cell cycle progression.

  • Evaluate the potential of EMPPC to modulate inflammatory signaling pathways, specifically the NF-κB pathway.

Workflow for Investigating the Biological Activity of EMPPC

The following diagram illustrates a logical workflow for the initial characterization of EMPPC's biological effects in a cellular context.

G cluster_0 Initial Screening cluster_1 Mechanism of Action (Anticancer) cluster_2 Mechanism of Action (Anti-inflammatory) Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (MTT/XTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Viability_Assay->Apoptosis_Assay Use IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Cell_Viability_Assay->Cell_Cycle_Analysis Use IC50 concentration NFkB_Assay NF-κB Reporter Assay Cell_Viability_Assay->NFkB_Assay Confirm non-toxic concentration Compound_EMPPC EMPPC Stock Solution Compound_EMPPC->Cell_Viability_Assay Determine IC50 G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_active Active NF-κB IkB_degradation->NFkB_active NFkB_complex NF-κB/IκB Complex (Inactive) NFkB_complex->IkB_degradation EMPPC EMPPC EMPPC->IKK Inhibition? NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_transcription Gene Transcription (Luciferase) NFkB_translocation->Gene_transcription

Caption: NF-κB signaling pathway and potential inhibition by EMPPC.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well. Incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of EMPPC (determined from the MTT assay) for 1-2 hours. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. [6]Include an unstimulated control.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions (e.g., Promega's ONE-Glo™ Luciferase Assay System).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary. Calculate the percentage of NF-κB inhibition for each concentration of EMPPC relative to the stimulated control.

Data Presentation: Example NF-κB Inhibition by EMPPC

TreatmentConcentrationRelative Luminescence Units (RLU)% Inhibition
Untreated-1,500-
TNF-α (10 ng/mL)-50,0000%
TNF-α + EMPPC1 µM42,00016%
TNF-α + EMPPC5 µM28,00044%
TNF-α + EMPPC10 µM15,00070%
TNF-α + BAY 11-708210 µM5,00090%

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound (EMPPC) as a potential anticancer and anti-inflammatory agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and NF-κB signaling, researchers can gain valuable insights into its mechanism of action and therapeutic potential. It is crucial to adapt and optimize these protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

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  • Sun, S. C. (2025). NF-κB in inflammation and cancer. Acta Pharmaceutica Sinica B, 15(6), 2315-2338. Available from: [Link]

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  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Available from: [Link]

  • AACR Journals. (2014). NF-κB, an Active Player in Human Cancers. Cancer Immunology Research, 2(9), 823-830. Available from: [Link]

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  • SciSpace. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Available from: [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available from: [Link]

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  • Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 6(5), 1145-1148. Available from: [Link]

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  • Amsbio. (n.d.). Cell Based Assays Services. Available from: [Link]

  • PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4583-4587. Available from: [Link]

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Application Notes and Protocols for the Analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its core structure, featuring both pyrazole and pyrrole rings, makes it a versatile scaffold for the synthesis of novel bioactive molecules.[1][2] The precise and accurate analytical characterization of this molecule is paramount for ensuring quality control during synthesis, evaluating its purity, and for its application in further research and development.[3]

This comprehensive guide provides detailed analytical methods for the characterization of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analysis. The methodologies cover chromatographic separation and spectroscopic identification, ensuring a thorough analytical workflow.

Physicochemical Properties (Predicted)

A foundational understanding of the physicochemical properties of a compound is crucial for method development. While experimental data for this specific molecule is not widely available, its properties can be predicted based on its constituent functional groups.

PropertyPredicted Value/InformationSource
Molecular FormulaC11H13N3O2N/A
Molecular Weight219.24 g/mol N/A
AppearanceLikely a white to off-white solid[1]
Melting PointExpected to be in the range of similar pyrazole derivatives (e.g., 77-100 °C)[1]
SolubilityLikely soluble in organic solvents like methanol, acetonitrile, and DMSO.[4]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity and quantifying the amount of this compound in a sample.[3][4] The method described here is a starting point and can be further optimized based on the specific sample matrix and available instrumentation.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention time of the compound can be controlled to achieve separation from impurities. A UV detector is suitable for the detection of this compound due to the presence of chromophoric pyrazole and pyrrole rings.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 50-150 µg/mL using the mobile phase as the diluent.[4]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterConditionRationale
Column C18 (e.g., Shim-pack GIST C18, 5 µm, 150 x 4.6 mm)Provides good retention and separation for moderately polar compounds.[3]
Mobile Phase Isocratic: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water (e.g., 75:25 v/v)Acetonitrile is a common organic modifier, and TFA helps to sharpen peaks by ion-pairing.[3][4]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.[4]
Injection Volume 20 µLA typical injection volume for analytical HPLC.[3]
Column Temperature 25 ± 2°CMaintains consistent retention times.[4]
Detector UV-Vis or Photodiode Array (PDA) at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by a PDA scan)The aromatic rings in the molecule will absorb UV light.

3. Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

  • For quantification, a calibration curve should be prepared using certified reference standards of this compound.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Conc. integrate->calculate

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a highly sensitive and selective technique ideal for the identification of this compound and for the characterization of volatile impurities.[5][6]

Principle of the Method

The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its unambiguous identification.[7]

Experimental Protocol

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is completely dissolved.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column 5% Phenyl Polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)A versatile column suitable for a wide range of organic compounds.[8]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)An inert gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program to elute compounds with varying volatilities.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40-500Covers the expected mass of the parent ion and its fragments.

3. Data Analysis:

  • The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a reference standard.

  • The mass spectrum should show the molecular ion peak (M+) and characteristic fragment ions.

  • Impurities can be identified by searching their mass spectra against a commercial library (e.g., NIST).

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum identify Identify Compound & Impurities spectrum->identify

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[9]

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, a spectrum is generated that provides detailed information about the chemical environment of each nucleus, allowing for the elucidation of the molecular structure.

Experimental Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

ExperimentKey ParametersPurpose
¹H NMR 400 MHz or higher, sufficient number of scans for good signal-to-noiseTo identify the number and types of protons and their connectivity.
¹³C NMR 100 MHz or higher, proton-decoupledTo identify the number and types of carbon atoms.
2D NMR (COSY, HSQC) Standard pulse programsTo determine proton-proton and proton-carbon correlations for unambiguous signal assignment.

3. Expected Spectral Features (Predicted):

  • ¹H NMR:

    • A triplet and a quartet corresponding to the ethyl ester group.

    • A singlet for the methyl group on the pyrazole ring.

    • Signals for the protons on the pyrazole and pyrrole rings. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

  • ¹³C NMR:

    • Signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the methyl group.

    • Distinct signals for the carbon atoms of the pyrazole and pyrrole rings.

Logical Relationship Diagram

NMR_Logic cluster_experiments NMR Experiments cluster_info Information Gained cluster_output Final Output H1 ¹H NMR H_env Proton Environments & Multiplicity H1->H_env C13 ¹³C NMR C_env Carbon Environments C13->C_env COSY 2D COSY HH_conn ¹H-¹H Connectivity COSY->HH_conn HSQC 2D HSQC CH_conn ¹H-¹³C Connectivity HSQC->CH_conn structure Unambiguous Structural Confirmation H_env->structure C_env->structure HH_conn->structure CH_conn->structure

Caption: Logic of NMR for structure elucidation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment and quantification, GC-MS for identification and impurity profiling, and NMR for definitive structural elucidation ensures a high level of confidence in the quality and identity of this important chemical entity. These protocols serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug development, and agrochemical synthesis.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole...
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  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. (2021).
  • ethyl 4-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]

  • Ethyl 1H-pyrazole-4-carboxyl
  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016).
  • Ethyl 5-methyl-1H-pyrazole-3-carboxyl
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. (2019).
  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (2001). PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). ACS Publications. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
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Application Note: Structural Elucidation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both pyrazole and pyrrole moieties, presents a unique scaffold for the synthesis of novel bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such small molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques for the complete structural elucidation of this target compound. The protocols and data interpretation strategies outlined herein are designed to ensure scientific rigor and trustworthy results.

Core Principles of NMR-Based Structural Analysis

The power of NMR spectroscopy lies in its ability to probe the chemical environment of individual nuclei within a molecule. For organic compounds, ¹H and ¹³C NMR are the most informative techniques.

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms and their chemical environment. It is particularly useful for identifying the carbon skeleton of a molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques establish correlations between different nuclei, allowing for the definitive assignment of complex structures.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[1][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different parts of a molecule.[1][3][4]

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[5] Contaminants, solid particles, and incorrect sample concentration can all lead to poor spectral quality.

Protocol for Sample Preparation:

  • Determine the appropriate amount of sample. For ¹H NMR, 5-25 mg of the compound is typically sufficient.[6] For the more sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[6]

  • Select a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound.[7] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this type. Ensure the solvent is of high purity to avoid extraneous peaks.

  • Dissolve the sample. In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[5][6]

  • Ensure complete dissolution and filter if necessary. The solution should be homogeneous and free of any solid particles, as these can disrupt the magnetic field homogeneity and lead to broadened spectral lines. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to a high-quality NMR tube. Use a clean, unscratched 5 mm NMR tube.[8][9] The final sample height should be between 4.0 and 5.0 cm.[5]

  • Cap and label the tube. Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are provided as a general guideline for a 400 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValueRationale
Pulse Angle30-45°Provides a good balance between signal intensity and relaxation time.[7]
Spectral Width12-16 ppmEncompasses the typical chemical shift range for organic molecules.[7]
Acquisition Time2-4 secondsAllows for adequate data collection for good resolution.[7]
Relaxation Delay1-5 secondsEnsures full relaxation of protons between scans for accurate integration.[7]
Number of Scans8-16Sufficient for good signal-to-noise ratio with the recommended sample concentration.

¹³C NMR Acquisition Parameters:

ParameterValueRationale
Pulse ProgramProton-decoupledSimplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon.[7]
Pulse Angle30-45°Optimizes signal for quantitative accuracy.[7]
Spectral Width200-240 ppmCovers the full range of carbon chemical shifts.[7]
Acquisition Time1-2 secondsAdequate for carbon spectra.
Relaxation Delay2-5 secondsLonger delay is needed for quaternary carbons to fully relax.
Number of Scans1024 or moreA higher number of scans is required due to the low natural abundance of ¹³C.

2D NMR Acquisition:

For COSY, HSQC, and HMBC experiments, standard pulse programs provided by the spectrometer software should be utilized.[7] The key is to ensure proper tuning of both the ¹H and ¹³C channels.[1] For HMBC, the long-range coupling constant (J(C,H)) is typically set to 8-10 Hz to observe 2- and 3-bond correlations.[3]

Spectral Interpretation and Structural Elucidation

The following is a predictive analysis of the NMR spectra for this compound, based on established principles of NMR interpretation for heterocyclic compounds.[10][11][12]

Molecular Structure and Numbering:

Figure 1: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H3~7.8 - 8.2s1HProton on the electron-deficient pyrazole ring.
H2'/H5' (Pyrrole)~6.8 - 7.2t2HProtons adjacent to the nitrogen in the pyrrole ring.
H3'/H4' (Pyrrole)~6.2 - 6.5t2HProtons in the middle of the pyrrole ring.
O-CH₂ (Ethyl)~4.2 - 4.4q2HMethylene protons of the ethyl ester, deshielded by the adjacent oxygen.
N-CH₃ (Pyrazole)~3.8 - 4.0s3HMethyl protons attached to the pyrazole nitrogen.
O-CH₂-CH₃ (Ethyl)~1.2 - 1.4t3HMethyl protons of the ethyl ester.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~160 - 165Carbonyl carbon of the ester.
C5 (Pyrazole)~140 - 145Carbon of the pyrazole ring attached to the pyrrole nitrogen.
C3 (Pyrazole)~135 - 140Carbon of the pyrazole ring.
C2'/C5' (Pyrrole)~120 - 125Carbons adjacent to the nitrogen in the pyrrole ring.
C3'/C4' (Pyrrole)~110 - 115Carbons in the middle of the pyrrole ring.
C4 (Pyrazole)~105 - 110Carbon of the pyrazole ring attached to the carboxylate group.
O-CH₂ (Ethyl)~60 - 65Methylene carbon of the ethyl ester.
N-CH₃ (Pyrazole)~35 - 40Methyl carbon attached to the pyrazole nitrogen.
O-CH₂-CH₃ (Ethyl)~14 - 16Methyl carbon of the ethyl ester.
2D NMR for Definitive Assignments

The following workflow illustrates how 2D NMR experiments would be used to confirm the structure.

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1_NMR ¹H NMR (Initial Proton Assignments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Identify coupled protons (e.g., within the ethyl group) HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Link protons to directly attached carbons C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Final_Structure Unambiguous Structure of Ethyl 1-methyl-5-(1H-pyrrol-1-yl) -1H-pyrazole-4-carboxylate COSY->Final_Structure Confirm neighboring protons HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Use confirmed assignments as starting points HMBC->Final_Structure Connect molecular fragments (e.g., N-CH₃ to C3 and C5)

Figure 2: Workflow for structural elucidation using 2D NMR.

Key HMBC Correlations for Structural Confirmation:

  • The protons of the N-CH₃ group should show correlations to both C3 and C5 of the pyrazole ring, confirming the position of the methyl group.

  • The H3 proton of the pyrazole ring should show correlations to C4, C5, and the carbonyl carbon of the ester, definitively placing the ester group at the C4 position.

  • The H2'/H5' protons of the pyrrole ring should show a correlation to C5 of the pyrazole ring, confirming the connectivity between the two heterocyclic rings.

  • The O-CH₂ protons of the ethyl group will show a correlation to the carbonyl carbon.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a powerful and self-validating system for the complete and unambiguous structural elucidation of this compound. The detailed protocols and interpretation strategies presented in this application note offer a robust framework for researchers in the pharmaceutical and chemical industries to confidently characterize their synthesized molecules. Adherence to these methodologies ensures high-quality, reliable data, which is essential for regulatory submissions and advancing drug discovery programs.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside, Department of Chemistry. NMR Sample Preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]

  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023-03-10). [Link]

  • ResearchGate. Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(21), 2785-2815.
  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1.
  • Chemistry LibreTexts. NMR - Interpretation. (2023-01-29). [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

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Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This novel heterocyclic compound, a potential pharmaceutical intermediate, requires a reliable analytical method for purity assessment, quantification, and stability evaluation. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, monitored by photodiode array (PDA) detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] Furthermore, forced degradation studies confirm the method's ability to resolve the parent analyte from its degradation products, establishing its utility as a stability-indicating assay.[4][5][6]

Introduction and Scientific Rationale

This compound is a complex heterocyclic molecule featuring both pyrazole and pyrrole moieties. Such compounds are of significant interest in drug discovery due to their diverse biological activities. The development of a robust analytical method is paramount for ensuring the quality, safety, and efficacy of any potential drug candidate. A stability-indicating HPLC method is essential as it provides critical data on how the substance degrades under various environmental conditions, which informs formulation, packaging, and storage strategies.[7]

1.1. Analyte Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃O₂

  • Molecular Weight: 219.24 g/mol

  • Chemical Structure: (Note: A placeholder image is used. The actual structure is derived from the chemical name.)

The presence of aromatic heterocyclic rings and a carboxylate ester group suggests the molecule is moderately polar and possesses a UV chromophore, making it an ideal candidate for analysis by RP-HPLC with UV detection.

1.2. Method Development Causality

The choices made during method development were guided by the analyte's chemical properties and established chromatographic principles:

  • Technique Selection (RP-HPLC): Reversed-phase chromatography is the premier technique for analyzing moderately polar pharmaceutical compounds. Its versatility and the availability of a wide range of stationary phases make it the logical first choice.

  • Stationary Phase Selection (C18): A C18 (octadecylsilane) column was selected for its hydrophobic character, which provides excellent retention and resolution for a broad range of analytes. It is a standard, robust choice for the analysis of pyrazole and pyrrole derivatives.

  • Mobile Phase Selection:

    • Acetonitrile (ACN): Chosen as the organic modifier (strong solvent) due to its low UV cutoff, low viscosity, and high elution strength.

    • Water (H₂O): The weak solvent in the mobile phase.

    • Formic Acid (0.1%): Added to the aqueous phase to control the pH and suppress the ionization of any residual silanols on the stationary phase. This results in improved peak symmetry (reduced tailing) and more reproducible retention times.

  • Detection (Photodiode Array - PDA): A PDA detector was employed to determine the analyte's maximum absorbance wavelength (λmax) and to assess peak purity throughout the validation and stability studies. The conjugated system of the pyrazole and pyrrole rings is expected to produce strong UV absorbance. While the λmax should be experimentally determined, a wavelength of 254 nm is a common starting point for such aromatic compounds.

  • Elution Mode (Gradient): A gradient elution was developed to ensure the timely elution of the main analyte while also separating potential impurities and degradation products that may have significantly different polarities.

Detailed Experimental Protocols

2.1. Instrumentation and Consumables

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
Data Acquisition OpenLab CDS or equivalent chromatography data software.
Glassware Class A volumetric flasks and pipettes.
Filters 0.45 µm PTFE syringe filters for sample preparation.

2.2. Reagents and Solutions Preparation

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized (DI) or Milli-Q water, >18 MΩ·cm.

  • Formic Acid: LC-MS grade.

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

2.3. Optimized Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0

System Suitability Testing (SST)

System suitability tests are integral to chromatographic methods, verifying that the system is adequate for the analysis to be performed.[8] Before sample analysis, the Working Standard Solution (100 µg/mL) is injected six times. The results must conform to the limits specified in accordance with USP <621>.[9][10][11]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=6 injections
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% for n=6 injections

Method Validation Protocol (ICH Q2(R1))

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][12]

Caption: Workflow for HPLC method validation as per ICH Q2(R1) guidelines.

  • Specificity: Demonstrated by the absence of interfering peaks from the diluent and placebo at the retention time of the analyte. Further confirmed through forced degradation studies.

  • Linearity: Assessed by analyzing five concentrations over the range of 25-150 µg/mL. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by the recovery method at three concentration levels (80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate preparations of the standard solution (100 µg/mL). The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The study is repeated on a different day by a different analyst. The cumulative RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio method, typically S/N of 10 for LOQ and 3 for LOD.

  • Robustness: Evaluated by making deliberate minor variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). The system suitability parameters should remain within acceptable limits.

Application: Forced Degradation Study

Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method.[4][6][13] The analyte is subjected to various stress conditions to produce degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

ForcedDegradation cluster_Stress Stress Conditions API Analyte Solution (1000 µg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (Solid, ICH Q1B) API->Photo Analysis Neutralize & Dilute to 100 µg/mL Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Inject into Validated HPLC System Analysis->HPLC Result Peak Purity & Mass Balance Assessment HPLC->Result

Caption: Logical workflow for the forced degradation study.

Protocol:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid API powder to 80 °C in a hot air oven for 48 hours. Then, prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Then, prepare a 100 µg/mL solution.

The resulting chromatograms must show adequate resolution between the parent peak and all degradation product peaks, and the peak purity analysis from the PDA detector must confirm the homogeneity of the analyte peak in all stressed samples.

Conclusion

The RP-HPLC method described in this application note is rapid, precise, accurate, and specific for the quantitative analysis of this compound. The successful validation and forced degradation studies demonstrate its suitability as a stability-indicating method for routine quality control, purity testing, and stability studies in a regulated drug development environment.

References

  • Ngwa, G. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Studylib. (n.d.). Forced Degradation Studies in HPLC Stability Method Development. [Link]

  • ResearchGate. (2015). Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • IJARST. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the structural characterization of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate using high-resolution mass spectrometry (HRMS). Pyrazole-based heterocyclic compounds are foundational scaffolds in modern drug discovery, valued for their diverse biological activities.[1][2] Accurate structural confirmation is a critical step in the synthesis and quality control of these novel chemical entities. This document provides a detailed protocol using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), outlines the causal reasoning behind instrumental parameter selection, and proposes a detailed fragmentation pathway for this molecule. The methodologies described herein are designed for researchers, chemists, and drug development professionals requiring robust analytical techniques for complex heterocyclic systems.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with applications as anti-inflammatory, analgesic, and anti-bacterial agents.[3] The title compound, this compound, integrates three key functional moieties: a pyrazole core, a pyrrole ring, and an ethyl carboxylate group. This structural complexity necessitates advanced analytical techniques for unambiguous identification and characterization.

Mass spectrometry, particularly HRMS, is an indispensable tool for this purpose. Its ability to provide precise mass measurements allows for the determination of elemental composition, while tandem MS/MS experiments reveal the intricate substructures of the molecule through controlled fragmentation.[4] This note serves as a practical guide, moving beyond a simple recitation of steps to explain the underlying principles that ensure data integrity and trustworthiness.

Part I: Experimental Design & Rationale

The success of any mass spectrometric analysis hinges on a well-designed experiment. The choices made in sample preparation and instrument configuration are paramount for generating high-quality, interpretable data.

Sample Preparation: Ensuring Optimal Ionization

The primary goal of sample preparation is to present the analyte to the ion source in a state that is conducive to efficient ionization. For this compound, its multiple nitrogen atoms make it an ideal candidate for positive-mode electrospray ionization (ESI) via protonation.

  • Solvent System: A solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid is recommended.

    • Causality: Acetonitrile and water are common reversed-phase solvents that are fully compatible with ESI. The organic component (acetonitrile) aids in the desolvation of droplets in the ESI source, while the aqueous component ensures solubility. Formic acid acts as a proton source, acidifying the solution to a pH below the pKa of the analyte's basic nitrogen sites, thus promoting the formation of the protonated molecule, [M+H]⁺.

  • Analyte Concentration: A final concentration of 1-5 µg/mL is typically sufficient.

    • Causality: This concentration range is low enough to prevent detector saturation and ion suppression effects, yet high enough to yield a strong signal-to-noise ratio for both the precursor ion and its subsequent fragment ions.

Instrumentation & Method Parameters

A hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for this analysis due to their high resolving power and mass accuracy.

The overall process from sample to data can be visualized as follows:

Caption: High-level workflow for MS analysis.

The following table summarizes the key parameters for the analysis, along with the rationale for each setting.

ParameterRecommended SettingRationale & Expertise
Ion Source
Ionization ModeElectrospray Ionization (ESI), PositiveThe molecule contains multiple basic nitrogen atoms that are readily protonated in an acidic solution to form [M+H]⁺ ions.
Capillary Voltage3.5 – 4.0 kVEstablishes a stable electrospray plume and optimizes the efficiency of ion generation from the liquid phase.
Nebulizer Gas (N₂)2.0 – 3.0 BarAssists in the formation of a fine spray of charged droplets, which is the first step in the ESI process.
Drying Gas (N₂)8.0 – 10.0 L/minFacilitates solvent evaporation from the charged droplets, leading to the release of gas-phase analyte ions.
Drying Gas Temp.250 – 300 °CProvides the thermal energy required for efficient desolvation without causing thermal degradation of the analyte.
Mass Analyzer
Full Scan (MS1) Rangem/z 50 – 500A broad enough range to detect the protonated molecule ([M+H]⁺) and survey for any potential impurities or adducts.
MS/MS Scan TypeProduct Ion ScanThe instrument isolates the [M+H]⁺ ion and fragments it to produce a spectrum of its constituent parts.
Collision GasArgon or NitrogenAn inert gas is required for Collision-Induced Dissociation (CID), the process of energetic fragmentation.
Collision Energy (CE)Ramped 10 – 40 eVUsing a range of collision energies ensures the generation of both low-energy (major structural components) and high-energy (smaller fragments) dissociations, providing a complete structural picture.

Part II: Data Acquisition & Interpretation

Full Scan MS: Identifying the Precursor Ion

The first step in the analysis is to acquire a full scan mass spectrum to identify the protonated molecule.

  • Molecular Formula: C₁₁H₁₃N₃O₂

  • Monoisotopic Mass: 231.0957 Da

  • Expected [M+H]⁺ Ion: m/z232.1030

High-resolution analysis should confirm this m/z value to within 5 ppm, which provides strong evidence for the elemental composition of the compound.

Tandem MS (MS/MS): The Fragmentation Pathway

By isolating the precursor ion (m/z 232.1030) and subjecting it to CID, we can elucidate the molecule's structure. The fragmentation is not random; it follows predictable chemical principles, often cleaving at the weakest bonds or forming particularly stable fragment ions, such as acylium ions.[5] The proposed pathway below highlights the most diagnostically significant fragments.

Fragmentation parent [M+H]⁺ m/z 232.1030 C₁₁H₁₄N₃O₂⁺ frag1 Acylium Ion m/z 187.0818 C₁₀H₁₁N₃O⁺ parent->frag1  - C₂H₅O•  (Loss of Ethoxy Radical) frag2 Fragment m/z 159.0869 C₉H₁₁N₃⁺ frag1->frag2  - CO  (Loss of Carbon Monoxide) frag3 Fragment m/z 132.0763 C₈H₉N₂⁺ frag2->frag3  - HCN  (Pyrazolic Cleavage)

Caption: Proposed ESI+ fragmentation pathway.

The fragmentation cascade is initiated by cleavages around the labile ethyl ester group and proceeds through the heterocyclic core.

  • Formation of the Acylium Ion (m/z 187.0818): The primary fragmentation event is the homolytic cleavage and loss of the ethoxy radical (•OC₂H₅, 45.02 Da). This results in a highly stable acylium ion, which is a common and diagnostic fragmentation pattern for esters.[6][7]

  • Loss of Carbon Monoxide (m/z 159.0869): The acylium ion readily loses a neutral carbon monoxide molecule (CO, 28.00 Da). This is a characteristic fragmentation for carbonyl-containing ions.[8]

  • Pyrazolic Ring Cleavage (m/z 132.0763): Heterocyclic rings can undergo characteristic cleavages. For pyrazoles, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27.01 Da), providing evidence for the pyrazole core structure.[9]

Precursor Ion (m/z)Fragment Ion (m/z)Calculated Exact MassProposed FormulaNeutral Loss
232.1030187.0818187.0824C₁₀H₁₁N₃O⁺C₂H₅O• (Ethoxy radical)
232.1030204.0717204.0722C₁₀H₁₀N₃O₂⁺C₂H₄ (Ethylene)
187.0818159.0869159.0875C₉H₁₁N₃⁺CO (Carbon Monoxide)
159.0869132.0763132.0766C₈H₉N₂⁺HCN (Hydrogen Cyanide)

Part III: Standard Operating Protocol (SOP)

This section provides a self-validating, step-by-step protocol for the analysis.

1.0 Objective To confirm the identity and structure of this compound using ESI-HRMS/MS.

2.0 Materials & Reagents

  • Analyte sample

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Calibrated positive and negative micropipettes

  • 1.5 mL glass vials

3.0 Sample Preparation

  • Prepare a stock solution of the analyte at 1.0 mg/mL in methanol.

  • Create an intermediate dilution by pipetting 10 µL of the stock solution into 990 µL of 50:50 acetonitrile/water. This yields a 10 µg/mL solution.

  • Prepare the final analytical solution by taking 100 µL of the intermediate solution and adding it to 890 µL of 50:50 acetonitrile/water and 10 µL of formic acid. This results in a final concentration of 1 µg/mL in a solvent containing 0.1% formic acid.

  • Vortex the final solution gently to mix.

4.0 Instrument Setup & Calibration

  • Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications. Mass accuracy should be < 5 ppm.

  • Set up a direct infusion method using a syringe pump with a flow rate of 5-10 µL/min.

  • Load the instrument method with the parameters specified in the "Instrument Parameter Table" in Part I of this document.

5.0 Data Acquisition

  • Load the prepared sample into a clean syringe and place it in the syringe pump.

  • Begin the infusion and allow the signal to stabilize (typically 1-2 minutes).

  • Acquire the Full Scan MS data for 2-3 minutes to obtain an averaged spectrum.

    • Validation Check: Verify the presence of a high-intensity ion at m/z 232.1030 ± 5 ppm.

  • Switch to the MS/MS method. Set the precursor ion isolation window to m/z 232.1 (a window of ~1-2 Da is typical).

  • Set the collision energy to a ramp of 10-40 eV.

  • Acquire the MS/MS product ion spectrum for 2-3 minutes.

6.0 Data Analysis

  • Process the Full Scan MS data to determine the accurate mass of the precursor ion and calculate its elemental composition.

  • Process the MS/MS data. Identify the major fragment ions.

  • Compare the observed fragment masses with the predicted fragments in the "Summary of Expected Fragment Ions" table. The presence of these key fragments validates the proposed structure.

Conclusion

The methodology detailed in this application note provides a robust and reliable framework for the structural confirmation of this compound. By combining a systematic experimental approach with a foundational understanding of fragmentation chemistry, researchers can confidently verify the identity and purity of this and related heterocyclic compounds. The use of high-resolution tandem mass spectrometry is shown to be a powerful technique, delivering high-confidence data essential for advancing research and development in medicinal chemistry and pharmaceutical sciences.

References

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Retrieved from [Link]

  • Al-Sheikh, M. A. (2006). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 17(2), 341-348. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Liu, W., Zhang, Y., Chen, Z., Wang, Q., & Zhang, Z. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Cumming, E., & Williams, G. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry, 15(2), 285-304. [Link]

Sources

Dosing and administration of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate in vivo

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Dosing and Administration of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Authored by a Senior Application Scientist

Introduction and Scientific Context

This compound is a novel small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] Given this precedent, a researcher who has newly synthesized this specific analogue is faced with a critical task: translating promising in vitro data into a robust in vivo experimental model.

This guide provides a comprehensive framework for the systematic evaluation of this novel chemical entity (NCE) in preclinical animal models. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices. The protocols herein are designed as self-validating systems, emphasizing preliminary characterization as the foundation for meaningful and reproducible in vivo results.

Part 1: Foundational Pre-formulation and Characterization

Before any animal is dosed, a thorough understanding of the compound's physicochemical properties is paramount. These initial studies are not optional; they are the bedrock upon which the entire in vivo program is built. The goal is to develop a stable, homogenous, and deliverable formulation that ensures accurate exposure in the test subject.

Physicochemical Profile: Solubility Assessment

The solubility of a compound dictates the potential routes of administration and the complexity of the required vehicle. Oral bioavailability, for instance, is often limited by poor aqueous solubility. This protocol outlines the initial screening of solubility in common preclinical vehicles.

Experimental Protocol: Kinetic Solubility Screening

  • Preparation: Prepare stock solutions of this compound at a high concentration (e.g., 20 mg/mL) in 100% Dimethyl Sulfoxide (DMSO).

  • Vehicle Array: Dispense 98 µL of various aqueous-based vehicles (see Table 1) into a 96-well microplate.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This "DMSO-shift" method rapidly precipitates insoluble compounds.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Analysis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of the soluble compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Example Solubility Data in Common Preclinical Vehicles

Vehicle CompositionTarget Concentration (µg/mL)Measured Solubility (µg/mL)Observations
Phosphate-Buffered Saline (PBS), pH 7.4200< 1Heavy Precipitate
5% DMSO / 95% Saline2005Precipitate Observed
10% DMSO / 40% PEG400 / 50% Saline200150Clear Solution
5% Solutol® HS 15 / 95% Water200125Slight Haze
20% Captisol® in Water200> 200Clear Solution
Formulation Stability: Ensuring Dose Integrity

An in vivo study can be invalidated if the test compound degrades in its formulation before or after administration. Stability must be confirmed under the exact conditions of the planned experiment.[5]

Experimental Protocol: Vehicle Formulation Stability

  • Preparation: Prepare a batch of the chosen dosing formulation at the highest intended concentration.

  • Storage Conditions: Aliquot the formulation into separate, sealed vials. Store them under various conditions relevant to the study workflow:

    • Refrigerated (2-8°C)[6]

    • Room Temperature (20-25°C) on the benchtop

    • 37°C (to simulate physiological temperature)

  • Time Points: Analyze the concentration of the parent compound at multiple time points (e.g., 0, 2, 4, 8, and 24 hours) using a validated, stability-indicating HPLC method.[7]

  • Acceptance Criteria: A common criterion is that the parent compound concentration should remain within ±10% of the initial (T=0) concentration, with no significant appearance of degradation products.

Part 2: Vehicle Selection and Formulation Protocol

Based on the pre-formulation data, a vehicle can be selected. For novel compounds with poor aqueous solubility, a multi-component system is often necessary. The following is a protocol for a widely used ternary vehicle system suitable for many small molecules.

Protocol: Preparation of 10/40/50 (DMSO/PEG400/Saline) Vehicle

Causality: This vehicle balances the strong solubilizing power of DMSO with the biocompatibility of Polyethylene Glycol 400 (PEG400) and saline. The DMSO concentration is kept low (≤10%) to minimize potential toxicity and off-target effects.

  • Weigh Compound: Accurately weigh the required amount of this compound for the final desired concentration and volume.

  • Initial Solubilization: Add the required volume of DMSO to the compound. Vortex or sonicate gently until the solid is completely dissolved. This is a critical step to ensure a homogenous final solution.

  • Add Co-Solvent: Add the required volume of PEG400. Mix thoroughly until the solution is uniform.

  • Final Dilution: Slowly add the sterile saline, mixing continuously. Adding the aqueous component last and slowly is crucial to prevent the compound from crashing out of solution.

  • Final Check: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear and homogenous. Prepare fresh on the day of dosing unless extended stability has been proven.

Part 3: Strategic In Vivo Study Design

A well-designed preclinical study is built on a clear, testable hypothesis and follows a logical progression from safety/tolerability to efficacy.[8][9]

The Experimental Workflow

The overall process can be visualized as a multi-stage funnel, starting with broad characterization and moving towards specific efficacy testing.

G cluster_0 Phase 1: Preclinical Readiness cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis & Decision A Compound Synthesis & In Vitro Activity Confirmed B Physicochemical Profiling (Solubility, Stability) A->B C Vehicle Formulation Development B->C D Dose-Range Finding (DRF) & Tolerability Study C->D Advance to In Vivo E Pharmacokinetic (PK) Study (Single Dose) D->E F Efficacy Study in Disease Model E->F G Tissue/Plasma Analysis E->G F->G I Go/No-Go Decision F->I Efficacy Data H PK/PD Modeling G->H H->I

Caption: Workflow from compound characterization to in vivo efficacy evaluation.

Dose-Range Finding (DRF) Study

The first in vivo experiment should not be an efficacy study. Its primary purpose is to establish the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

  • Animal Model: Use a healthy, non-diseased rodent strain (e.g., C57BL/6 mice).

  • Group Size: Use a small number of animals (n=3-5 per group).

  • Dosing: Administer single, escalating doses of the compound (e.g., 1, 3, 10, 30, 100 mg/kg) via the intended route. Include a vehicle-only control group.

  • Endpoints: Monitor animals closely for 7-14 days. Key observations include:

    • Changes in body weight (a sensitive indicator of general health).

    • Clinical signs (e.g., lethargy, ruffled fur, abnormal posture).

    • Mortality.

  • Rationale: The results of the DRF study inform the dose levels for subsequent PK and efficacy studies, ensuring they are conducted in a safe and well-tolerated range.

Part 4: Standardized Administration Protocols

The method of administration must be precise and consistent to minimize variability.[10] The choice of route depends on the study's objective and the compound's properties.[11] Intraperitoneal (IP) injection is common for initial studies due to its reliability and rapid absorption, while oral gavage (PO) is essential for assessing oral bioavailability.[12][13]

Protocol: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The animal can be placed on its back with its head tilted slightly down to move the abdominal organs away from the injection site.

  • Site Identification: The injection site is in the lower right quadrant of the abdomen, halfway between the midline and the flank. This location avoids the cecum, bladder, and major blood vessels.

  • Needle Insertion: Using the appropriate needle size (see Table 2), insert the needle at a 15-30 degree angle, just deep enough to penetrate the abdominal wall.

  • Aspiration: Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and restart with a new one.

  • Injection: If no fluid is aspirated, inject the formulation smoothly and steadily.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor briefly for any signs of distress.

Protocol: Oral Gavage (PO) in Mice
  • Animal Restraint: Restrain the mouse firmly, ensuring the head and body are in a straight line to provide a clear path to the esophagus.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle to prevent injury to the esophagus or stomach.

  • Insertion: Gently insert the needle into the mouth, aiming towards the back of the throat. Allow the mouse to swallow the ball tip, then advance the needle smoothly down the esophagus until it reaches the stomach. There should be no resistance.

  • Dose Administration: Once the needle is in place, deliver the dose steadily.

  • Withdrawal: Remove the needle in a single, smooth motion.

  • Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

Route of AdministrationMax Volume (mL/kg)Recommended Volume (mL/kg)Needle Size (Gauge)
Intraperitoneal (IP)201025-27 G
Oral (PO)201018-22 G (Gavage)
Intravenous (IV)10527-30 G
Subcutaneous (SC)201025-27 G
Data compiled from institutional animal care and use committee (IACUC) guidelines.[10][14]

Part 5: Conclusion and Path Forward

This guide provides the essential framework for advancing this compound from the benchtop into preclinical in vivo testing. By prioritizing rigorous pre-formulation characterization and adhering to standardized, well-designed protocols, researchers can generate high-quality, reproducible data. The results from the initial tolerability and pharmacokinetic studies are critical decision points, informing the design of robust efficacy studies in relevant disease models and ultimately determining the therapeutic potential of this novel compound.

References

  • Journal of Organic & Inorganic Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. [Link]

  • PubMed Central. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC. [Link]

  • PubMed Central. General Principles of Preclinical Study Design. PMC. [Link]

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. PMC. [Link]

  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • LCGC International. Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • PubChem. ethyl 4-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • University of Wisconsin-Milwaukee. Routes and Volumes of Administration in Mice. University of Wisconsin-Milwaukee. [Link]

  • ResearchGate. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • FDA. Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • MDPI. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • Sygnature Discovery. Route of Administration. Sygnature Discovery. [Link]

  • Organic Chemistry: An Indian Journal. 194 recent advances in the synthesis of new pyrazole derivatives. Organic Chemistry: An Indian Journal. [Link]

  • PlumX. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. PlumX. [Link]

  • BioProcess International. Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

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  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]

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  • PTM Consulting. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. PTM Consulting. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Boston University. [Link]

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Application Notes and Protocols: The Emerging Role of Pyrazole-Carboxylate Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Pyrazole-Based Cancer Therapeutics

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1][2] Within the vast chemical space of pyrazole derivatives, those bearing a carboxylate functional group have garnered significant attention in the quest for novel anticancer agents. While the specific compound, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, is not extensively documented in publicly accessible cancer research literature, the broader class of pyrazole-carboxylate and related pyrazole derivatives represents a fertile ground for the discovery of potent and selective cancer therapeutics.[3][4][5]

This guide, therefore, takes a comprehensive look at the applications of pyrazole-carboxylate derivatives and their analogues in cancer research. We will delve into their primary mechanisms of action, provide detailed protocols for their evaluation, and present a framework for interpreting the data generated. The insights and methodologies presented herein are synthesized from the current body of scientific literature and are intended to empower researchers to explore the full potential of this promising class of compounds.

The Pyrazole Scaffold: A Versatile Tool for Targeting Cancer

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that make it an ideal building block for enzyme inhibitors.[1] The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within the ATP-binding pockets of various protein kinases.[1] It is this ability to target protein kinases, which are often dysregulated in cancer, that forms the basis for the anticancer activity of many pyrazole derivatives.[1]

Mechanism of Action: Potent Kinase Inhibition

A significant number of pyrazole-based compounds exert their anticancer effects by functioning as protein kinase inhibitors (PKIs).[1] These small molecules are designed to compete with ATP for binding to the kinase domain of oncoproteins, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and metastasis. Several key cancer-associated kinase families are targeted by pyrazole derivatives, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR is a validated strategy in cancer therapy.[6] Several novel fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, leading to synergistic anticancer effects.[4][6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been developed as potential CDK2 inhibitors, inducing cell cycle arrest and apoptosis.[4][7]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Irregular expression of Aurora kinases is implicated in tumorigenesis, and pyrazole-substituted quinazolines have been developed as potent and specific inhibitors of these kinases.[8]

  • p21-Activated Kinases (PAKs): PAKs are emerging as important targets in cancer therapy due to their role in cell motility, survival, and proliferation. Pyrroloaminopyrazoles have been identified as novel and potent PAK inhibitors.[9]

The following diagram illustrates a simplified signaling pathway that is often targeted by pyrazole-based kinase inhibitors.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK Binds and Activates ADP ADP RTK->ADP Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Phosphorylates Pyrazole_Inhibitor Pyrazole-Carboxylate Derivative Pyrazole_Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Promotes

Caption: Pyrazole-based inhibitors targeting receptor tyrosine kinases.

Experimental Protocols for the Evaluation of Pyrazole-Carboxylate Derivatives

The following protocols provide a standardized framework for assessing the anticancer potential of novel pyrazole-carboxylate derivatives in vitro.

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration-dependent effect of a pyrazole derivative on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[4][10]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrazole derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).[4][10]

    • Incubate the plate for 48 or 72 hours.[10]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a pyrazole derivative on the activity of a specific protein kinase (e.g., EGFR, VEGFR-2).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation can be quantified using various methods, such as radioisotope incorporation, ELISA, or fluorescence-based assays.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • Pyrazole derivative stock solution

  • Detection reagents (e.g., phosphospecific antibody, labeled secondary antibody)

  • 96-well assay plates

Procedure (Example using an ELISA-based method):

  • Plate Coating:

    • Coat a 96-well plate with the kinase substrate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase, kinase buffer, and the pyrazole derivative at various concentrations.

    • Add the reaction mixture to the substrate-coated wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1-2 hours.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add a chromogenic HRP substrate (e.g., TMB).

    • Stop the color development with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To assess the effect of a pyrazole derivative on the phosphorylation status of its target kinase and downstream signaling proteins within cancer cells.

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein, one can determine the extent to which a compound inhibits the activity of a signaling pathway.

Materials:

  • Cancer cells treated with the pyrazole derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the pyrazole derivative at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and determine the effect of the compound on protein phosphorylation.

Data Interpretation and Expected Outcomes

The following table summarizes representative data for the anticancer activity of various pyrazole derivatives, providing a benchmark for evaluating novel compounds.

Compound ClassTarget(s)Cell LineIC₅₀ (µM)Reference
Pyrazole Carbaldehyde DerivativePI3 KinaseMCF-70.25[4]
Fused Pyrazole DerivativeEGFR, VEGFR-2HepG20.71[4]
Pyrazolo[3,4-d]pyrimidineEGFR, VEGFR-2HepG20.31[6]
Pyrazole-based CarbamothioylEGFR (putative)A54911.88[10]
Pyrazolo[1,5-a]pyrimidineCDK2MCF-717.12[4]

Conclusion and Future Directions

The pyrazole scaffold, particularly when incorporated into carboxylate-containing molecules, continues to be a highly productive starting point for the development of novel anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are critical for tumor growth and survival. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of new pyrazole derivatives. Future research in this area will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring their potential in combination therapies and for overcoming drug resistance. The synthesis and evaluation of novel pyrazole derivatives, including those with unique substitutions like the pyrrole group, remain a promising avenue in the ongoing fight against cancer.[3][11]

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status.
  • Novel pyrazole- and thiazole-substituted quinazolines as potent aurora kinase inhibitors. Cancer Research - AACR Journals.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Palestinian Medical and Pharmaceutical Journal.

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Application Notes and Protocols: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate as a potential enzyme inhibitor. While direct inhibitory data for this specific molecule is not extensively published, the broader class of pyrazole carboxylate derivatives has demonstrated significant activity against a range of important enzyme targets.[1][2] This guide, therefore, synthesizes information from analogous compounds to propose a strategic approach for characterizing the inhibitory profile of this novel agent. We will cover hypothesized mechanisms of action, detailed experimental protocols for in vitro enzyme inhibition assays, methods for determining inhibitor potency (IC₅₀), and studies to elucidate the mechanism of inhibition.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][4] A significant portion of these biological effects can be attributed to the ability of pyrazole-containing molecules to act as potent and selective enzyme inhibitors.

This compound is a distinct molecule within this class, featuring a pyrrole moiety that can influence its steric and electronic properties, potentially conferring novel inhibitory activities. Given that structurally related pyrazole carboxamides and carboxylates have shown inhibitory activity against enzymes such as carbonic anhydrases, succinate dehydrogenase (SDH), and various kinases, it is plausible that this compound also functions as an enzyme inhibitor.[5][6][7]

These application notes will provide researchers with the foundational knowledge and detailed protocols to systematically evaluate the enzyme inhibitory potential of this compound.

Hypothesized Mechanism of Action and Potential Enzyme Targets

Based on the known activities of related pyrazole derivatives, several enzyme families are proposed as potential targets for this compound.

  • Carbonic Anhydrases (CAs): Many pyrazole derivatives, particularly those with carboxamide functionalities, have been shown to inhibit CAs.[5][8] Inhibition often involves the interaction of the pyrazole core with the zinc ion in the enzyme's active site. The pyrrole and ethyl carboxylate groups of the title compound could influence its binding affinity and selectivity for different CA isoforms.

  • Succinate Dehydrogenase (SDH): Certain pyrazole carboxylate derivatives have been identified as inhibitors of SDH, a key enzyme in the mitochondrial electron transport chain.[6] This inhibition is often achieved by mimicking the natural substrate, succinate, and binding to the enzyme's active site.

  • Protein Kinases: The pyrazole scaffold is present in several kinase inhibitors. For instance, 1H-pyrazole-3-carboxamide derivatives have been shown to potently inhibit kinases like FLT3 and CDKs.[7] The planarity of the pyrazole and pyrrole rings could facilitate insertion into the ATP-binding pocket of various kinases.

  • Other Potential Targets: Other enzymes that have been reported to be inhibited by pyrazole derivatives include cholinesterases and monoamine oxidase B (MAO-B).[4][9]

The following diagram illustrates a generalized hypothesis of competitive enzyme inhibition, which is a common mechanism for small molecule inhibitors.

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) Ethyl 1-methyl-5-(1H-pyrrol-1-yl) -1H-pyrazole-4-carboxylate ES->E P Product (P) ES->P k_cat EI->E

Figure 1: Hypothesized competitive inhibition workflow.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₂[10]
Molecular Weight 231.25 g/mol [10]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in DMSO and other organic solvents[11]
Storage Store at 2-8°C for long-term stability[12]

Note: It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

The following protocols provide a framework for the initial characterization of the enzyme inhibitory activity of this compound.

General In Vitro Enzyme Inhibition Assay

This protocol is a general template and should be adapted based on the specific enzyme target and substrate.

Materials:

  • This compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplates (clear, black, or white depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Multichannel pipette

Protocol Workflow:

Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Stock (DMSO) start->prep_inhibitor add_inhibitor Add Inhibitor Dilutions to Microplate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (Assay Buffer) add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (Assay Buffer) add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Pre-incubate (Enzyme + Inhibitor) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (Reaction Time) add_substrate->incubate2 measure Measure Signal (Plate Reader) incubate2->measure analyze Data Analysis (Calculate % Inhibition) measure->analyze end End analyze->end

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the appropriate wells of the 96-well plate.

    • Include positive control wells (enzyme and substrate, no inhibitor) and negative control wells (substrate only, no enzyme).

  • Enzyme Addition: Add the purified target enzyme to all wells except the negative controls.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate for a specific time, ensuring the reaction is in the linear range.

  • Signal Detection: Measure the absorbance, fluorescence, or luminescence using a microplate reader at the appropriate wavelength.

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

Procedure:

  • Perform the in vitro enzyme inhibition assay as described in section 4.1, using a wider range of inhibitor concentrations (e.g., 10-12 concentrations in a semi-logarithmic series).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_control - Signal_blank))

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Sample Data Table:

[Inhibitor] (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.3
10098.1
Mechanism of Inhibition Studies

To understand how the inhibitor interacts with the enzyme, mechanism of inhibition studies can be performed.

Procedure:

  • Perform the enzyme inhibition assay with varying concentrations of both the inhibitor and the substrate.

  • Measure the initial reaction velocities (V₀) at each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V₀ against 1/[S] for each inhibitor concentration.

    • The pattern of the lines on the plot can help determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Troubleshooting

ProblemPossible CauseSolution
High variability between replicates Pipetting errors; Inconsistent incubation timesUse calibrated pipettes; Ensure consistent timing for all steps
No inhibition observed Inhibitor is not active against the target; Incorrect assay conditionsTest against a different enzyme; Optimize assay buffer pH, temperature, etc.
Precipitation of the compound Poor solubility in the assay bufferDecrease the final concentration of the compound; Increase the DMSO concentration slightly (while ensuring it doesn't affect enzyme activity)

Conclusion

This compound represents an intriguing candidate for investigation as a novel enzyme inhibitor. The protocols and information provided in this guide offer a robust starting point for researchers to explore its biological activities. A systematic approach, beginning with broad screening against a panel of enzymes followed by more detailed mechanistic studies on confirmed hits, will be crucial in elucidating the full potential of this compound.

References

  • Şen, E., & Alım, Z. (2011). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 548-552.
  • Yılmaz, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137855.
  • Koparır, P., et al. (2023).
  • Karrouchi, K., et al. (2018).
  • Wang, X., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(32), 9149-9159.
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6599.
  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(3), 166-175.
  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials (pp. 229-306). Springer, Singapore.
  • Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Guerrera, F., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-42.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This molecule is a key building block in medicinal chemistry and materials science, and achieving a high-yield, high-purity synthesis is crucial for successful research and development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges. We will explore the common two-step synthetic pathway, focusing on practical solutions to maximize your yield and purity.

Section 1: Overview of the Synthetic Pathway

The most common and reliable route to synthesize this compound involves a two-step process. First, a substituted aminopyrazole is formed via a cyclocondensation reaction. This intermediate then undergoes a Paal-Knorr synthesis to construct the pyrrole ring.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Paal-Knorr Pyrrole Synthesis A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Intermediate) A->C Ethanol, Reflux B Methylhydrazine B->C D 2,5-Dimethoxytetrahydrofuran (or Succinaldehyde) E Ethyl 1-methyl-5-(1H-pyrrol-1-yl)- 1H-pyrazole-4-carboxylate (Final Product) C->E Acetic Acid, Heat D->E

Caption: Overall two-step synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The question-and-answer format is designed to help you quickly identify and solve experimental issues.

Part A: Issues in Step 1 - Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Question: My yield of the aminopyrazole intermediate is consistently low (<50%). What are the primary causes?

Answer: Low yields in this initial cyclization step often stem from three main areas: incomplete reaction, side product formation, or mechanical loss during workup.

  • Incomplete Reaction: The condensation between methylhydrazine and ethyl(ethoxymethylene)cyanoacetate requires sufficient time and temperature.[1]

    • Recommendation: Ensure the reaction is refluxed for at least 16 hours. Monitor the consumption of the starting materials via Thin Layer Chromatography (TLC). If the reaction stalls, a small addition of fresh methylhydrazine might be beneficial, though be cautious as this can complicate purification.

  • Side Product Formation: While this reaction is generally clean, the formation of regioisomers is a theoretical possibility, although the electronics of the starting material strongly favor the desired 5-amino product. Impurities in starting materials are a more common culprit.

    • Recommendation: Use high-purity ethyl(ethoxymethylene)cyanoacetate and methylhydrazine. Ensure your ethanol solvent is dry, as excess water can interfere with the condensation.

  • Workup & Purification Losses: The product is precipitated by pouring the reaction mixture into ice water.[1] If precipitation is incomplete, a significant amount of product can be lost in the aqueous layer.

    • Recommendation: Ensure the ice water volume is sufficient (at least 10x the reaction volume) and that the mixture is thoroughly chilled before filtration. After collecting the precipitated product, extract the aqueous filtrate with a suitable organic solvent (e.g., chloroform or dichloromethane) to recover any dissolved product.

Question: My final intermediate has a melting point that is broad or lower than the reported 99-100°C. What are the likely impurities?

Answer: A broad or low melting point indicates impurities. The most common are residual starting materials or solvent. Recrystallization is a critical step for obtaining pure intermediate for the next stage.[1]

  • Recommendation: Perform a careful recrystallization from ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form well-defined crystals. If the product oils out, try adding a small amount of water to the hot ethanol solution until it just becomes cloudy, then clarify with a drop of ethanol and cool.

IssuePotential CauseRecommended Action
Low Yield (<50%) Incomplete reaction time or insufficient heating.Monitor by TLC and ensure reflux for at least 16 hours.
Product lost during aqueous workup.Extract the aqueous filtrate with an organic solvent (e.g., CHCl₃) after initial filtration.[1]
Impure Intermediate (Broad M.P.) Residual starting materials or solvents.Perform a careful recrystallization from ethanol.[1]
Reaction Fails to Initiate Poor quality of reagents.Use freshly opened or purified starting materials and anhydrous ethanol.
Part B: Issues in Step 2 - Paal-Knorr Synthesis of the Pyrrole Ring

Question: The Paal-Knorr reaction is very slow, or my starting aminopyrazole is not fully consumed. How can I drive the reaction to completion?

Answer: The Paal-Knorr synthesis is an acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine, which involves the formation and subsequent removal of two molecules of water.[2] Optimizing the catalyst, temperature, and removal of water is key.

  • Catalyst: While various acids can be used, a weak acid like acetic acid is often ideal.[3] It is strong enough to protonate a carbonyl group and facilitate cyclization but mild enough to prevent side reactions like polymerization of the dicarbonyl precursor or decomposition of the product.[2][3]

    • Recommendation: Use glacial acetic acid as both the catalyst and solvent. This provides a high concentration of acid catalyst and a suitable reaction medium.

  • Temperature: The reaction typically requires heat to overcome the activation energy for the cyclization and dehydration steps.

    • Recommendation: Heat the reaction mixture to a gentle reflux (around 100-120°C). Monitor the reaction progress by TLC.

  • Water Removal: The formation of water as a byproduct means the reaction is an equilibrium process. Removing water as it is formed will drive the reaction toward the product according to Le Châtelier's principle.

    • Recommendation: If the reaction is sluggish in acetic acid alone, consider switching to a solvent like toluene and using a Dean-Stark apparatus to azeotropically remove water. A catalytic amount of p-toluenesulfonic acid (PTSA) can be used in this setup.

Question: My reaction mixture turns dark brown or black, and TLC shows a complex mixture of products. What is causing this decomposition?

Answer: Dark, tarry mixtures are indicative of decomposition or polymerization. This is a common issue in Paal-Knorr syntheses, especially if the conditions are too harsh.[2]

  • Cause: 2,5-Dimethoxytetrahydrofuran hydrolyzes under acidic conditions to form succinaldehyde, the reactive 1,4-dicarbonyl species. This intermediate can be unstable and prone to self-polymerization, especially under strong acid conditions or at excessively high temperatures.

    • Recommendation: Avoid strong mineral acids (e.g., H₂SO₄, HCl) which can accelerate decomposition.[3] Maintain a moderate reaction temperature and do not overheat. Ensure that the starting aminopyrazole is of high purity, as impurities can sometimes catalyze decomposition pathways.

G cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_solutions Solutions start Low Yield or Incomplete Reaction check_temp Is Temperature Adequate (100-120°C)? start->check_temp check_catalyst Is Acid Catalyst Appropriate (e.g., Acetic Acid)? check_temp->check_catalyst Yes increase_temp Increase Temperature to Gentle Reflux check_temp->increase_temp No check_purity Are Reagents High Purity? check_catalyst->check_purity Yes use_acetic Use Glacial Acetic Acid as Solvent/Catalyst check_catalyst->use_acetic No check_water Is Water Being Effectively Removed? check_purity->check_water Yes purify_reagents Purify Starting Materials check_purity->purify_reagents No dean_stark Use Dean-Stark Trap with Toluene/PTSA check_water->dean_stark No product_ok Reaction Complete check_water->product_ok Yes increase_temp->check_catalyst use_acetic->check_purity purify_reagents->check_water dean_stark->product_ok

Caption: Troubleshooting workflow for the Paal-Knorr synthesis step.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethanol (150 mL).

  • Reagents: Add ethyl(ethoxymethylene)cyanoacetate (0.54 mol) and methylhydrazine (0.54 mol, 25 g) to the flask.[1]

  • Reaction: Heat the mixture to a gentle reflux and stir for 16-20 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 1.5 L of ice water with stirring.

  • Isolation: A white to off-white precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Extraction (Optional but Recommended): Transfer the aqueous filtrate to a separatory funnel and extract three times with chloroform (3 x 100 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent in vacuo to recover additional product.

  • Purification: Combine all solid product and recrystallize from hot ethanol to yield pure white crystals. Dry the final product under vacuum. (Expected yield: ~35-50%, M.P. 99-100°C).[1]

Protocol 2: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask with a reflux condenser and stir bar, combine the purified Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equiv.) with glacial acetic acid (10 volumes, e.g., 10 mL per 1 g of amine).

  • Reagents: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 110-120°C and stir for 4-6 hours. Monitor the disappearance of the starting amine by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Paal-Knorr pyrrole synthesis?

A1: The mechanism involves the acid-catalyzed formation of a hemiaminal, followed by cyclization and dehydration.[4][5] The amine from the pyrazole attacks one of the carbonyls of the 1,4-dicarbonyl (formed in situ from its precursor), which then cyclizes by attacking the second carbonyl. Two subsequent dehydration steps lead to the aromatic pyrrole ring.

G R_NH2 Py-NH₂ (Aminopyrazole) Hemiaminal_intermediate Py-NH-CH(OH)-(CH₂)₂-CH=O (Hemiaminal) R_NH2->Hemiaminal_intermediate Dicarbonyl O=CH-(CH₂)₂-CH=O (Succinaldehyde) Protonated_Carbonyl ⁺OH=CH-(CH₂)₂-CH=O Dicarbonyl->Protonated_Carbonyl (1) Protonation H_plus H⁺ H_plus->Protonated_Carbonyl Protonated_Carbonyl->Hemiaminal_intermediate (2) Nucleophilic Attack Cyclized_intermediate 2,5-Dihydroxypyrrolidine Derivative Hemiaminal_intermediate->Cyclized_intermediate (3) Intramolecular     Cyclization Pyrrole_H2O Pyrrole + 2H₂O Cyclized_intermediate->Pyrrole_H2O (4) Dehydration (x2) inv1 inv2

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Q2: Can I use succinaldehyde directly instead of 2,5-dimethoxytetrahydrofuran?

A2: Yes, succinaldehyde is the active reagent. However, it is less stable and more prone to polymerization than its 2,5-dimethoxytetrahydrofuran precursor. Using the precursor, which generates the dicarbonyl in situ, often leads to cleaner reactions and better yields. If you use succinaldehyde, it should be of high purity and the reaction should be conducted without delay.

Q3: My final product appears as a thick oil. Is this normal?

A3: Depending on the purity, the final product can be a low-melting solid or a thick, viscous oil. If it fails to crystallize after chromatography, it may still contain residual solvent or minor impurities. Try dissolving it in a minimal amount of a volatile solvent like dichloromethane, adding a non-polar solvent like hexane until it becomes cloudy, and then storing it in the freezer to encourage crystallization.

Q4: Are there alternative methods for pyrazole synthesis?

A4: Yes, the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and widely used method.[6][7] Additionally, 1,3-dipolar cycloaddition reactions can also be employed to construct the pyrazole ring.[8][9] However, for the specific substitution pattern of the intermediate in this guide, the reaction of methylhydrazine with an activated precursor like ethyl(ethoxymethylene)cyanoacetate is highly efficient and regioselective.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021).
  • PubMed. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • IJCRT.org. (2022).
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate.
  • ResearchGate. (2025). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate and its structural analogs are heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. As with many complex organic molecules, achieving adequate and consistent solubility is a critical prerequisite for successful screening, formulation, and development. It is estimated that up to 90% of molecules in the drug discovery pipeline are poorly water-soluble, making solubility enhancement a key challenge.[1][2] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving solubility issues encountered with this specific pyrazole derivative.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the handling and solubilization of this compound.

Q1: What are the general solubility characteristics of this pyrazole compound?

A1: Based on its structure—a substituted pyrazole ring, an ethyl ester, and a pyrrole moiety—the compound is predicted to be hydrophobic. Pyrazole and its derivatives generally exhibit good solubility in common organic solvents like acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[3] However, limited water solubility is a known characteristic of many pyrazole derivatives.[3] Therefore, direct dissolution in aqueous buffers is expected to be challenging.

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: For initial stock solution preparation, polar aprotic solvents are highly recommended due to their strong solubilizing power for a wide range of organic molecules.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO)

  • Secondary Alternatives: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

Causality: These solvents can effectively disrupt the crystal lattice forces of the solid compound. It is crucial to use anhydrous-grade solvents, as water can lower the solubilizing capacity for hydrophobic compounds and, in the case of DMSO, lead to issues with downstream assays.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening and what can I do?

A3: This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final, high-percentage aqueous environment. The dramatic decrease in the organic solvent concentration upon dilution renders the compound insoluble.

Immediate Solutions:

  • Lower the Final Concentration: Attempt a more dilute final concentration in the aqueous medium.

  • Use a Cosolvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer that contains a certain percentage of a water-miscible organic solvent (a cosolvent).[3] See the detailed guide in Part 2.

  • Check the pH: The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds.[4][5]

Q4: Can I use heating to improve solubility?

A4: Yes, gentle heating can increase the rate of dissolution and the solubility limit.[3] However, this must be done with caution.

  • Protocol: Warm the solution gently (e.g., 37-50°C) with agitation (vortexing or sonication).

  • Critical Caveat: Always check the thermal stability of your compound before heating. After dissolution, allow the solution to cool to room temperature to ensure it remains in solution. If it precipitates upon cooling, the compound is supersaturated at room temperature, and the solution is not stable.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

If you are unsure which solvent is optimal or if standard solvents are failing, a systematic screening process is essential. This workflow helps identify the best solvent or solvent system for your specific needs.

Experimental Protocol:

  • Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: Add a measured aliquot (e.g., 100 µL) of a single test solvent to each vial. This corresponds to an initial concentration of 10 mg/mL.

  • Initial Assessment (Room Temperature):

    • Vortex each vial vigorously for 2 minutes.

    • Visually inspect for dissolution against a dark background. Categorize as "Freely Soluble," "Partially Soluble," or "Insoluble."

  • Energy Input Application:

    • For vials not showing complete dissolution, sonicate in a water bath for 10 minutes.

    • If still undissolved, gently warm the vial to 40°C for 15 minutes with intermittent vortexing.

  • Final Assessment:

    • Allow the heated vials to cool to room temperature.

    • Visually inspect again. A solution is only considered viable if the compound remains dissolved after cooling.

  • Documentation: Record the results in a structured table.

Data Presentation: Solvent Screening Results

SolventPolarity IndexDielectric ConstantSolubility at 25°C (Qualitative)Solubility with Heating (40°C)
DMSO 7.247.2Freely Soluble N/A
DMF 6.436.7Freely Soluble N/A
Ethanol 4.324.6Partially SolubleSoluble
Methanol 5.132.6Partially SolubleSoluble
Acetonitrile 5.837.5Slightly SolublePartially Soluble
Acetone 5.120.7Slightly SolublePartially Soluble
Water 10.280.1Insoluble Insoluble
PBS (pH 7.4) N/A~79Insoluble Insoluble

Note: This table presents expected results based on the compound's structure. Actual results should be experimentally determined.

Guide 2: Advanced Solubilization: The Cosolvent & pH Adjustment Strategy

For many biological assays, a final solution with low organic solvent content is required. This guide provides a workflow for achieving solubility in predominantly aqueous media.

Workflow Diagram: Cosolvent & pH Strategy

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Step 3: Troubleshooting Path Stock Dissolve Compound in 100% DMSO (e.g., 50 mM) Dilute Dilute stock into Target Aqueous Buffer Stock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Cosolvent Option A: Use Aqueous Buffer + 10-40% Cosolvent (PEG-400, Ethanol) Precipitate->Cosolvent Yes pH_Adjust Option B: Adjust pH of Buffer (Test acidic & basic ranges) Precipitate->pH_Adjust Yes Success Compound Soluble in Final Solution Precipitate->Success No Cosolvent->Success pH_Adjust->Success

Caption: Decision workflow for addressing precipitation upon aqueous dilution.

Methodology Details:

  • Cosolvency: The principle is to reduce the polarity of the bulk solvent (water) by adding a miscible organic component, thereby increasing the solubility of the hydrophobic compound.[6]

    • Prepare Cosolvent Buffers: Create several batches of your target aqueous buffer (e.g., PBS) containing varying percentages of a cosolvent. Common choices include Polyethylene Glycol 400 (PEG-400), ethanol, or propylene glycol.

    • Test Dilution: Dilute your high-concentration DMSO stock into these cosolvent buffers.

    • Observe: Identify the lowest percentage of cosolvent that maintains the compound's solubility at the desired final concentration. Expert Tip: Be mindful that high concentrations of organic cosolvents can affect protein conformation or cell viability in biological assays. Always run a vehicle control.

  • pH Adjustment: The solubility of a compound with ionizable functional groups can be dramatically altered by pH.[7][8] Pyrazole rings can act as weak bases.[9]

    • Analyze Structure: Examine the structure of this compound for acidic or basic centers. The pyrazole nitrogens can be protonated.

    • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.2, 7.4, 8.5).

    • Test Solubility: Add the solid compound directly to these buffers or dilute a DMSO stock into them.

    • Identify Optimal pH: Determine if solubility is significantly higher in either acidic or basic conditions. This can indicate the formation of a more soluble salt form of the compound.[3][10]

Part 3: Handling & Stability of Solutions

Q1: How should I store my stock solution?

A1: Stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C to minimize solvent evaporation and chemical degradation. Use vials with tight-sealing caps. Before use, thaw the vial completely and vortex to ensure homogeneity, as components can concentrate at the bottom during freezing.

Q2: My compound seems to be precipitating out of my stock solution over time, even in DMSO. What should I do?

A2: This may indicate that the initial concentration was too high, creating a supersaturated solution that is not stable long-term.

  • Solution: Prepare a new stock solution at a slightly lower concentration.

  • Verification: Before freezing, let the new stock solution sit at room temperature for 1-2 hours. If no precipitation occurs, it is likely stable.

  • Moisture Contamination: Ensure you are using anhydrous DMSO. Water absorbed from the atmosphere can reduce the solubility of highly hydrophobic compounds.

Troubleshooting Logic Diagram

G Start Compound Solubility Issue CheckSolvent Is the solvent appropriate (e.g., DMSO, DMF)? Start->CheckSolvent SelectSolvent Perform Solvent Screen (Guide 1) CheckSolvent->SelectSolvent No CheckConc Is concentration too high? CheckSolvent->CheckConc Yes SelectSolvent->CheckConc LowerConc Reduce Concentration CheckConc->LowerConc Yes AqueousDilution Is issue on aqueous dilution? CheckConc->AqueousDilution No LowerConc->AqueousDilution UseCosolvent Implement Advanced Strategy (Guide 2) AqueousDilution->UseCosolvent Yes Success Problem Resolved AqueousDilution->Success No UseCosolvent->Success

Caption: A logical troubleshooting flowchart for solubility issues.

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • ACS Publications. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ACS Publications. (2023). Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. Chem & Bio Engineering.
  • Williams, H., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • PubMed. (2013). Strategies to address low drug solubility in discovery and development.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?.
  • askIITians. (2025). How does pH affect solubility?.

Sources

Technical Support Center: Stability of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimental work. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your compound in solution.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the purity of my this compound stock solution over time. What are the likely causes?

A1: The decrease in purity of this compound in solution can be attributed to several potential degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The molecule's structure contains moieties susceptible to these reactions. The ethyl ester is prone to hydrolysis, while the pyrrole ring is sensitive to oxidation.[1][2][3] Additionally, exposure to light can induce photochemical reactions in pyrazole derivatives.[4][5]

To identify the specific cause, a systematic investigation, often referred to as a forced degradation study, is recommended.[6][7][8] This involves subjecting the compound to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to determine its intrinsic stability and identify the resulting degradation products.

Q2: What are the primary degradation products I should be looking for?

A2: Based on the structure of this compound, the primary degradation products are likely to be:

  • 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: This results from the hydrolysis of the ethyl ester group. This is a common reaction for esters in the presence of acid or base.

  • Oxidized Pyrrole Derivatives: The pyrrole ring is susceptible to oxidation, which can lead to a variety of products, including hydroxylated species or ring-opened derivatives.[1][2][9] The formation of colored impurities may suggest oxidative degradation.

  • Photodegradation Isomers or Fragments: UV or visible light exposure can lead to complex rearrangements or cleavage of the heterocyclic rings.[5][10]

The exact nature and proportion of these degradants will depend on the specific stress conditions (e.g., pH, temperature, light exposure, presence of oxidizing agents).

Q3: What are the recommended storage conditions for this compound in solution?

A3: To minimize degradation, stock solutions of this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of all chemical degradation pathways.
Light Protected from light (amber vials)Prevents photodegradation.[4][5]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thus preventing oxidation.[1][2]
Solvent Anhydrous aprotic solvents (e.g., DMSO, DMF)Minimizes water content to prevent hydrolysis.
pH Neutral (if aqueous buffer is necessary)Avoids acid or base-catalyzed hydrolysis of the ester.

For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. Solutions should be prepared fresh whenever possible.

Troubleshooting Guides

Problem 1: Unexpected peak formation in HPLC analysis of a recently prepared solution.

Initial Assessment: The appearance of a new peak in your chromatogram indicates the formation of an impurity or a degradation product. The retention time of this new peak relative to the parent compound can provide initial clues.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC.

Detailed Steps:

  • Characterize the New Peak:

    • LC-MS Analysis: The most effective first step is to analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS).[11] This will provide the mass of the new peak, which is critical for its identification.

    • Interpretation of Mass Data:

      • If the mass of the new peak corresponds to the parent compound minus the ethyl group (M-28), this strongly suggests hydrolysis to the carboxylic acid.

      • If the mass has increased by 16 or 32 Da, this points towards oxidation (addition of one or two oxygen atoms).[1][2]

      • If the mass is identical to the parent compound, it may be a structural isomer formed through rearrangement, possibly due to light exposure.[5]

  • Review Solution Preparation and Storage:

    • Solvent Quality: Ensure that you are using high-purity, anhydrous solvents. The presence of water can facilitate hydrolysis.

    • pH of Aqueous Solutions: If you are using a buffered solution, verify the pH. Both acidic and basic conditions can catalyze ester hydrolysis.

    • Storage: Confirm that the solution was stored protected from light and at the recommended low temperature. Accidental exposure to ambient light or temperature can initiate degradation.

  • Implement Corrective Actions:

    • For Hydrolysis: If hydrolysis is confirmed, prepare future solutions in anhydrous aprotic solvents like DMSO or DMF. If an aqueous buffer is required, use a neutral pH and prepare the solution fresh before each experiment.

    • For Oxidation: If oxidation is the issue, degas your solvents before use and store the solution under an inert atmosphere (argon or nitrogen).

    • For Photodegradation: If photodegradation is suspected, consistently work with the compound under low-light conditions and store all solutions in amber vials or wrapped in aluminum foil.

Problem 2: Inconsistent results in biological assays.

Initial Assessment: Inconsistent biological activity can often be traced back to the instability of the test compound in the assay medium. The complex nature of biological media (aqueous, buffered, containing various salts and proteins) can accelerate degradation.

Protocol for Assessing Stability in Assay Media:

  • Objective: To determine the stability of this compound in your specific assay buffer over the time course of your experiment.

  • Materials:

    • This compound

    • Assay buffer

    • HPLC system with a suitable column and mobile phase

    • Incubator set to the assay temperature (e.g., 37°C)

  • Procedure:

    • Prepare a solution of the compound in the assay buffer at the final concentration used in your experiments.

    • Immediately take a sample (t=0) and analyze it by HPLC to determine the initial peak area of the parent compound.

    • Incubate the remaining solution at the assay temperature (e.g., 37°C).

    • At various time points corresponding to the duration of your assay (e.g., 1h, 2h, 4h, 8h, 24h), withdraw aliquots and analyze them by HPLC.

    • Plot the peak area of the parent compound against time.

  • Data Analysis and Interpretation:

    • A significant decrease in the peak area of the parent compound over time indicates instability in the assay medium.

    • The appearance of new peaks confirms degradation.

    • If significant degradation occurs within the timeframe of your assay, the observed biological activity will be variable and may not be attributable solely to the parent compound.

Mitigation Strategies:

  • Reduce Incubation Time: If possible, shorten the duration of the assay to minimize degradation.

  • Modify Assay Buffer: If the degradation is pH-dependent, adjust the buffer pH to a more neutral range, if compatible with the assay.

  • Fresh Preparations: Prepare the compound solution immediately before adding it to the assay.

  • Dose-Response Analysis: Be aware that the effective concentration of your compound is decreasing over time, which can affect the interpretation of dose-response curves.

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the intrinsic stability of a drug candidate.[6][7][12] It helps in identifying potential degradants and developing a stability-indicating analytical method.

Workflow for Forced Degradation:

Caption: Workflow for a forced degradation study.

Experimental Conditions:

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal 80°C (solid state and in solution)48 - 72 hours
Photolytic ICH Q1B conditions (UV/Vis light)As per ICH guidelines

Procedure:

  • Prepare separate solutions of the compound under each of the stress conditions listed above.

  • Include a control sample (compound in solvent, protected from stress) for comparison.

  • After the specified duration, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as RP-HPLC with UV detection.[11]

  • Use LC-MS and NMR to identify the structure of any significant degradation products.[11]

This systematic approach provides a comprehensive stability profile of this compound, enabling the development of robust formulations and analytical methods.

References

  • Catalysis Science & Technology. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Royal Society of Chemistry. [Link]

  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155–167. [Link]

  • Heterocyclic Compounds. [Link]

  • Wikipedia. Pyrrole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Wikipedia. Sildenafil. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • ResearchGate. Thermal Decomposition of 1-[2,2-Bis(Methoxy-NNO-Azoxy)Ethyl]-Pyrazole. [https://www.researchgate.net/publication/289656150_Thermal_Decomposition_of_1-22-BisMethoxy-NNO-AzoxyEthyl]-Pyrazole]([Link])

  • Physical Chemistry Chemical Physics. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Royal Society of Chemistry. [Link]

  • ResearchGate. Photochemical transformation of a pyrazole derivative into imidazoles. [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • RJPT. Stability Indicating Forced Degradation Studies. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ACS Publications. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • PubMed. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

  • Velesco Pharma. Analytical Method Development | Drug Stability Studies. [Link]

  • ACS Publications. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. [Link]

  • BJSTR. Forced Degradation – A Review. [Link]

  • BioProcess International. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. [Link]

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ACS Publications. Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. [Link]

  • CORE. Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]

  • Veeprho. Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]

  • Pharmaspire. Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. [Link]

  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. [Link]

  • American Elements. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. [Link]

Sources

Technical Support Center: Experiments with Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during the synthesis, purification, and characterization of this valuable heterocyclic building block. The methodologies described herein are based on established chemical principles to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding synthetic route for this compound?

A1: A robust and commonly employed strategy is a two-step synthesis. This approach separates the formation of the core pyrazole ring from the subsequent installation of the pyrrole moiety, which allows for better control and purification of the intermediate.

  • Step 1: Knorr Pyrazole Synthesis. The first step involves the synthesis of an amino-pyrazole precursor, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This is achieved via the cyclocondensation reaction of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.[1] This reaction is efficient and typically yields a stable, crystalline solid that is readily purified.

  • Step 2: Paal-Knorr Pyrrole Synthesis. The amino group of the precursor is then converted to the pyrrole ring. This is accomplished by reacting the amino-pyrazole with 2,5-dimethoxytetrahydrofuran in the presence of a mild acid catalyst, such as acetic acid. The acid facilitates the hydrolysis of the dimethoxyacetal to the reactive 1,4-dicarbonyl species (succinaldehyde), which then condenses with the primary amine to form the pyrrole ring.

This two-step method is generally preferred over a one-pot approach as it minimizes the formation of complex side products and allows for easier purification at each stage.

Q2: My yield for the initial Knorr pyrazole synthesis is consistently low. What are the likely causes?

A2: Low yields in the formation of the amino-pyrazole precursor often stem from a few critical factors:

  • Incomplete Reaction: The condensation may not be running to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure the full consumption of the starting materials.[2][3] Consider increasing the reaction time or temperature (e.g., refluxing in ethanol) if starting material persists.[1]

  • Quality of Reagents: Hydrazine derivatives can degrade over time. Using old or impure methylhydrazine can significantly impact the yield. It is best practice to use freshly opened or distilled methylhydrazine.

  • Suboptimal Workup: The product is typically precipitated by pouring the cooled reaction mixture into ice water.[1] If the product has some water solubility, losses can occur. Ensure the solution is sufficiently cold to maximize precipitation and consider extracting the aqueous mother liquor with a solvent like chloroform or ethyl acetate to recover any dissolved product.

Q3: I'm observing multiple spots on TLC during the Paal-Knorr pyrrole formation, and my final product is difficult to purify. Why?

A3: The Paal-Knorr synthesis step can present its own challenges:

  • Inadequate Acid Catalysis: The reaction requires an acid to catalyze the cyclization and subsequent dehydration to form the aromatic pyrrole ring. Glacial acetic acid is an excellent choice as it serves as both the catalyst and a solvent. Insufficient acid can lead to incomplete cyclization.

  • Reaction Temperature: While heating is necessary, excessive temperatures can lead to the formation of polymeric or tarry byproducts, which are common in pyrrole synthesis.[4] A moderate temperature (e.g., refluxing in acetic acid) is usually sufficient.

  • Air Oxidation: Intermediates in the Paal-Knorr reaction can sometimes be sensitive to air oxidation, leading to colored impurities. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes yield a cleaner product.[4]

Troubleshooting Guides

Problem 1: Low Yield and/or Incomplete Reaction
Potential Cause Troubleshooting Strategy & Scientific Rationale
Suboptimal Temperature or Time Monitor the reaction by TLC or LC-MS until the starting materials are consumed. For many condensation reactions, heating to reflux is necessary to overcome the activation energy barrier.[2]
Reduced Nucleophilicity of Hydrazine If using a hydrazine salt (e.g., hydrochloride), the reaction medium can become too acidic, protonating the hydrazine and reducing its nucleophilicity. The addition of a mild base may be required to optimize the pH.[3][5]
Poor Quality Starting Materials Impurities in either the hydrazine or the 1,3-dicarbonyl equivalent can lead to significant side reactions. Use high-purity reagents; distill liquid hydrazines if necessary.[3]
Formation of Side Products High temperatures can sometimes lead to decomposition or polymerization.[4] If tar formation is observed, consider lowering the reaction temperature and extending the reaction time.
Problem 2: Product Purification Challenges
Potential Cause Troubleshooting Strategy & Scientific Rationale
Product is a Persistent Oil If the product fails to crystallize, trituration can be effective. This involves stirring the oil with a non-polar solvent (e.g., hexanes, diethyl ether) in which the product is insoluble but the impurities are soluble. The mechanical action can induce crystallization.[4]
Difficulty Separating Product from Precursor The starting amino-pyrazole is significantly more polar than the final pyrrole-substituted product. In column chromatography, if separation is poor, try increasing the proportion of the non-polar solvent (e.g., moving from 1:1 to 3:1 Hexanes:Ethyl Acetate). A gradient elution can be highly effective.
Co-elution of Regioisomers While not expected for this specific synthesis, if an unsymmetrical 1,3-dicarbonyl precursor were used, regioisomers could form. These often have very similar polarities. Separation may require careful column chromatography with a shallow solvent gradient or exploration of fractional crystallization from different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[4]
Problem 3: Ambiguous Characterization Data
Potential Cause Troubleshooting Strategy & Scientific Rationale
Unexpected ¹H NMR Signals Ensure the sample is free of residual solvent (e.g., ethyl acetate, dichloromethane), which can obscure signals. Compare the spectrum to the expected pattern (see Table 2). The presence of the starting amino-pyrazole will show a broad singlet for the -NH₂ protons.
Broad or Unresolved NMR Peaks This could indicate the presence of paramagnetic impurities or sample degradation. Try filtering the NMR sample through a small plug of silica or cotton wool. Ensure the product is stored properly to prevent hydrolysis of the ester group.
Incorrect Mass in MS Data Verify the expected molecular weight (247.26 g/mol ). An M+1 peak ([M+H]⁺) at 248.12 is expected in ESI+. If other masses are dominant, it indicates significant impurities or that the desired reaction has not occurred.

Experimental Protocols & Workflows

Synthesis Workflow Diagram

SynthesisWorkflow SM1 Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate SM2 Methylhydrazine SM2->Intermediate Step 1: Knorr Synthesis Ethanol, Reflux, 16h Product Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate Intermediate->Product Step 2: Paal-Knorr Synthesis Acetic Acid, Reflux, 4h SM3 2,5-Dimethoxytetrahydrofuran SM3->Product Step 2: Paal-Knorr Synthesis Acetic Acid, Reflux, 4h

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor)
  • To a round-bottom flask, add methylhydrazine (1.0 eq) and ethanol.

  • Add ethyl(ethoxymethylene)cyanoacetate (1.0 eq) to the solution.[1]

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 16 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it over a beaker of ice water with stirring.[1]

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol to yield a white to off-white solid.[1]

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once complete, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate solvent system.

Data Summary

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₂Calculated
Molecular Weight 219.24 g/mol Calculated
Appearance Off-white to pale yellow solid (Expected)General observation for similar compounds
Solubility Soluble in DMSO, DCM, Ethyl AcetateGeneral solubility of pyrazole derivatives[6]
Melting Point 96-100 °C (for amino precursor)

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Assignment Expected Chemical Shift (δ ppm) Multiplicity Integration
Pyrazole C3-H~7.9-8.1Singlet (s)1H
Pyrrole Hα (C2, C5)~7.0-7.2Triplet (t)2H
Pyrrole Hβ (C3, C4)~6.2-6.4Triplet (t)2H
Ester -OCH₂CH₃~4.2-4.4Quartet (q)2H
Pyrazole N-CH₃~3.8-4.0Singlet (s)3H
Ester -OCH₂CH₃~1.3-1.5Triplet (t)3H

Note: Chemical shifts are estimations based on analogous structures and may vary.[7]

References

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Retrieved from [Link]

  • Community Practitioner. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • PlumX. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the HPLC Analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on method optimization and to offer practical solutions to common chromatographic challenges. Our approach is rooted in fundamental scientific principles to ensure robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What is a recommended starting HPLC method for this compound?

A typical starting point for the analysis of pyrazole derivatives is a reversed-phase (RP) HPLC method.[1][2] A C18 column is a common and effective choice for the stationary phase.[2][3] For the mobile phase, a gradient elution with acetonitrile and water is often a good starting point. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can help to improve peak shape by minimizing silanol interactions.[2][4]

Q2: What is the expected retention behavior of this compound?

Given its structure, this compound is a moderately polar compound. In a reversed-phase system, its retention will be influenced by the organic modifier concentration in the mobile phase. Higher concentrations of acetonitrile or methanol will lead to shorter retention times.

Q3: How can I determine the optimal detection wavelength?

The optimal detection wavelength can be determined using a photodiode array (PDA) detector to scan the UV spectrum of the analyte. For pyrazole derivatives, UV detection is commonly employed, with wavelengths often set in the range of 200-350 nm.[1][2]

Q4: Is sample preparation critical for this analysis?

Yes, proper sample preparation is crucial to prevent column contamination and ensure accurate results.[5] It is recommended to dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. Filtering the sample through a 0.45 µm or 0.22 µm filter before injection is also a good practice to remove any particulate matter.[6]

HPLC Method Optimization

Optimizing the HPLC method is essential for achieving the desired separation and sensitivity. The following table provides a summary of key parameters and their expected impact on the chromatography of this compound.

ParameterRecommended Starting ConditionEffect of AdjustmentRationale & Expert Insights
Stationary Phase C18, 5 µm, 150 x 4.6 mmShorter columns for faster analysis; smaller particle sizes for higher efficiency.C18 phases provide good hydrophobic retention for a wide range of compounds, including pyrazole derivatives.[2][3] Consider a column with low silanol activity for better peak shape.[4]
Mobile Phase A Water with 0.1% Formic Acid or 0.1% TFAIncreasing the aqueous component increases retention.Formic acid is a good choice for MS compatibility, while TFA can provide sharper peaks for UV detection.[4] The acidic modifier protonates silanol groups on the stationary phase, reducing peak tailing.
Mobile Phase B Acetonitrile or MethanolIncreasing the organic component decreases retention.Acetonitrile generally provides lower backpressure and better peak shapes for many compounds compared to methanol.[3]
Elution Mode GradientIsocratic elution can be used for simpler separations.A gradient is recommended for complex samples or to reduce run times for strongly retained compounds. A typical gradient might start at a low percentage of organic modifier and ramp up.
Flow Rate 1.0 mL/minHigher flow rates decrease run time but may increase backpressure and reduce efficiency.A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.
Column Temperature 25-30 °CIncreasing temperature can decrease viscosity, reduce backpressure, and sometimes improve peak shape.Maintaining a consistent column temperature is crucial for reproducible retention times.[7]
Injection Volume 5-20 µLLarger volumes can increase peak response but may lead to peak broadening or distortion.The injection volume should be optimized to provide adequate sensitivity without overloading the column.
Detection Wavelength Determined by UV scan (e.g., 254 nm)The wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.A PDA detector is invaluable for method development to ensure the chosen wavelength is optimal and to check for peak purity.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in HPLC and can compromise resolution and integration.[7]

Visual Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Detailed Solutions:

  • If all peaks are affected:

    • Cause: A void at the head of the column or a partially blocked inlet frit are common culprits.[5] This can be caused by pressure shocks or particulate matter from the sample or mobile phase.[5][7]

    • Solution:

      • Disconnect the column and reverse flush it at a low flow rate (do not connect to the detector).[5]

      • If the problem persists, the column may need to be replaced.[5]

      • To prevent recurrence, always filter your samples and mobile phases.[6] Using a guard column is also highly recommended.[6]

  • If only the analyte peak is affected:

    • Cause: This often points to a chemical interaction between the analyte and the stationary phase, particularly secondary interactions with residual silanol groups.[8]

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the compound.

      • Add an Acidic Modifier: The addition of 0.1% TFA or formic acid to the mobile phase can suppress the ionization of silanol groups and improve peak symmetry.[2][4]

      • Sample Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Problem 2: Retention Time Drifting or Shifting

Consistent retention times are critical for peak identification and quantification.

Visual Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time drift.

Detailed Solutions:

  • If the solvent front (t0) and analyte peaks are both shifting:

    • Cause: This is typically indicative of a problem with the flow rate.[8] This could be due to a leak in the system or an issue with the pump.[8]

    • Solution:

      • Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage.[8] Even a small, non-dripping leak can affect the flow rate.[8]

      • Pump Maintenance: Purge the pump to remove any air bubbles. If the problem persists, the pump seals may need to be replaced.

  • If only the analyte peak retention time is shifting:

    • Cause: This suggests a change in the chemical environment of the separation.

    • Solution:

      • Mobile Phase Stability: Prepare fresh mobile phase daily. Volatile components or modifiers can evaporate over time, changing the mobile phase composition.[8]

      • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting a sequence. This is especially important for gradient methods.

      • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[7]

Problem 3: Broad Peaks and Loss of Resolution

Broad peaks can lead to a loss of resolution between closely eluting compounds.

Detailed Solutions:

  • Cause: Extra-column volume, column overload, or a contaminated column can all contribute to peak broadening.

  • Solution:

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

    • Check for Overload: Reduce the concentration of the injected sample. If the peak becomes sharper, column overload was the issue.

    • Column Cleaning: If the column is contaminated with strongly retained compounds, a washing procedure with a strong solvent (e.g., isopropanol) may be necessary.[6]

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). R Discovery. Retrieved from [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (n.d.). PubMed. Retrieved from [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. (2024). MDPI. Retrieved from [Link]

  • Pyrazole derivative in preclinical study. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental Design Optimization of Solid‐Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High‐Performance Liquid Chromatography. (n.d.). R Discovery. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. Retrieved from [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. (2026). Organic Letters - ACS Publications. Retrieved from [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024). ACG Publications. Retrieved from [Link]

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Technical Support Center: Interpreting NMR Spectra of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this specific heterocyclic compound. Here, we will address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the expected approximate chemical shifts in the ¹H NMR spectrum?

A1: The ¹H NMR spectrum of this compound is complex due to the presence of two distinct aromatic heterocyclic rings and an ethyl ester group. Below is a table summarizing the predicted chemical shift ranges for the different protons. These values are estimates and can be influenced by the solvent and sample concentration.[1][2][3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazole-H3~ 7.5 - 8.0Singlet (s)This proton is on the pyrazole ring and is typically a sharp singlet.
Pyrrole-H2', H5'~ 6.8 - 7.2Triplet (t) or Doublet of Doublets (dd)These are the protons adjacent to the nitrogen on the pyrrole ring.
Pyrrole-H3', H4'~ 6.1 - 6.4Triplet (t) or Doublet of Doublets (dd)These are the protons beta to the nitrogen on the pyrrole ring.[4]
O-CH₂ (Ethyl)~ 4.1 - 4.4Quartet (q)The methylene protons of the ethyl ester, coupled to the methyl protons.
N-CH₃ (Pyrazole)~ 3.8 - 4.1Singlet (s)The methyl group attached to the pyrazole nitrogen.
CH₃ (Ethyl)~ 1.2 - 1.5Triplet (t)The terminal methyl protons of the ethyl ester.

Note: The exact chemical shifts can vary depending on the deuterated solvent used due to solvent effects.[1]

Q2: I'm seeing overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve them?

A2: Signal overlap in the aromatic region is a common issue with complex heterocyclic compounds.[1] Here are several strategies to resolve these signals:

  • Change the Deuterated Solvent: The simplest approach is to acquire the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆).[1][5] Solvents can induce significant changes in chemical shifts, potentially resolving the overlapped peaks.[1]

  • Two-Dimensional (2D) NMR Spectroscopy: If changing the solvent is insufficient, 2D NMR experiments are powerful tools for resolving complex spectra.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems of the pyrrole and pyrazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, spreading the signals into a second dimension and greatly enhancing resolution.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the connectivity between the pyrazole and pyrrole rings.[6]

Q3: The integration of my signals doesn't seem to match the expected proton ratios. What could be the cause?

A3: Inaccurate integration can arise from several factors:

  • Incomplete Relaxation: For quantitative analysis, ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the longest T₁ of your protons of interest).

  • Overlapping Peaks: If peaks are overlapping, the integration values will be a sum of the protons under the overlapped signals. 2D NMR techniques can help to deconvolute these.

  • Presence of Impurities: Residual solvents or reaction byproducts can introduce extra signals that interfere with the integration of your compound's peaks.[7][8][9][10] Cross-reference your spectrum with tables of common NMR solvent impurities.

  • Water Peak: A broad water peak can sometimes overlap with your signals of interest.[5] Adding a drop of D₂O to your sample can help to exchange labile protons and confirm the presence of an OH or NH peak, which will subsequently disappear or diminish.[5]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter.

Issue 1: Broad Peaks in the Spectrum

Symptoms: Your NMR signals are wider than expected, leading to poor resolution and difficulty in determining multiplicities.

Possible Causes and Solutions:

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape.

    • Action: Re-shim the spectrometer. If the problem persists, the sample itself may be the issue.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and broader lines.[5]

    • Action: Dilute your sample and re-acquire the spectrum. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[11]

  • Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.[12]

    • Action: Filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[1]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[12]

    • Action: If you suspect paramagnetic contamination, you may need to re-purify your sample, for instance, by passing it through a small plug of silica gel.

Issue 2: Unexpected Signals in the Spectrum

Symptoms: Your spectrum contains peaks that do not correspond to the structure of this compound.

Possible Causes and Solutions:

  • Residual Solvents: Solvents used during the reaction or purification (e.g., ethyl acetate, dichloromethane, hexane) are common contaminants.[5]

    • Action: Place your sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[5] Refer to published tables of NMR chemical shifts for common laboratory solvents to identify the impurities.[7][8][9][10]

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of other compounds in your sample.

    • Action: Review your reaction scheme and consider potential side products. Techniques like LC-MS can help identify the molecular weights of the impurities, aiding in their identification.

  • Grease: Silicone grease from glassware joints is a common contaminant.

    • Action: Be meticulous with your lab technique to avoid introducing grease into your sample. Grease typically appears as broad, rolling humps in the baseline.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[12]

  • Weighing the Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can aid dissolution.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.[1] This removes any particulate matter.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: D₂O Exchange for Identifying Labile Protons

This technique is useful for confirming the presence of exchangeable protons like N-H or O-H.[1]

  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for a few minutes to facilitate the proton-deuterium exchange.[1]

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. Signals corresponding to exchangeable protons will have disappeared or significantly decreased in intensity in the second spectrum.[1]

Visualizations

Workflow for Troubleshooting Complex NMR Spectra

troubleshooting_workflow start Complex NMR Spectrum (Peak Overlap / Broad Peaks) check_purity Assess Sample Purity (TLC, LC-MS) start->check_purity impure Impure check_purity->impure Impure pure Pure check_purity->pure Pure repurify Re-purify Sample impure->repurify repurify->start review_params Review NMR Acquisition Parameters pure->review_params params_ok Parameters OK review_params->params_ok optimize_acq Optimize Shimming & Acquisition Time review_params->optimize_acq Not Optimal solvent_effects Consider Solvent Effects params_ok->solvent_effects optimize_acq->start no_solvent_issue No Solvent Issues solvent_effects->no_solvent_issue change_solvent Acquire Spectrum in a Different Solvent solvent_effects->change_solvent Suspected perform_2d Perform 2D NMR (COSY, HSQC, HMBC) no_solvent_issue->perform_2d change_solvent->start end Structure Elucidated perform_2d->end

Caption: A flowchart for troubleshooting complex NMR spectra.

Structural Assignment Logic using 2D NMR

assignment_logic struct This compound H3-Pyrazole H-Pyrrole N-CH3 O-CH2 CH3-Ethyl cosy COSY struct:o_ch2->cosy correlates with struct:h_pyrrole->cosy shows coupling hsqc HSQC struct:h3_pyrazole->hsqc correlates with C3 struct:h_pyrrole->hsqc correlates with Pyrrole Cs struct:n_ch3->hsqc correlates with N-CH3 C struct:o_ch2->hsqc correlates with O-CH2 C hmbc HMBC struct:n_ch3->hmbc correlates with Pyrazole Cs struct:h3_pyrazole->hmbc correlates with C4, C5 cosy->struct:ch3_ethyl assignments Final Assignments Pyrazole Ring Pyrrole Ring Ethyl Group N-Methyl Group cosy->assignments hsqc->assignments hmbc->assignments

Caption: Logic for structural assignment using 2D NMR.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–687.
  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Canadian Science Publishing. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Overcoming resistance to Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting resistance to pyrazole-based kinase inhibitors. This guide is designed to provide you with in-depth, actionable insights to address challenges you may encounter during your in-vitro and in-vivo experiments. As Senior Application Scientists, we have synthesized data from peer-reviewed literature and our own laboratory experience to create a resource that is both scientifically rigorous and practically applicable.

This guide will use a representative pyrazole-based inhibitor to illustrate common resistance mechanisms and mitigation strategies. While your specific pyrazole-containing compound may target a different kinase, the underlying principles of resistance are often conserved.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to my pyrazole-based inhibitor, is now showing a decreased response. What are the potential causes?

This is a common observation in cell culture when developing resistance. The primary reasons can be broadly categorized into two areas: target-dependent and target-independent mechanisms.

  • Target-Dependent Mechanisms: These involve alterations in the drug's direct target. A frequent cause is the acquisition of secondary mutations in the kinase domain of the target protein. These mutations can prevent the inhibitor from binding effectively, often through steric hindrance or by altering the conformational state of the kinase.

  • Target-Independent Mechanisms: These mechanisms do not involve changes to the drug's primary target. Instead, the cell activates alternative signaling pathways to bypass the inhibited pathway. This is often referred to as "pathway redundancy" or "pathway reactivation." For example, if your inhibitor targets a specific kinase in the JAK-STAT pathway, cells might upregulate a parallel pathway, like the PI3K/AKT/mTOR pathway, to maintain proliferation and survival signals.

Acquired resistance to a kinase inhibitor can develop in most patients after an initial response.[1] This resistance is a complex phenomenon, but the ultimate result is the persistent signaling through downstream pathways, even in the presence of the inhibitor.[1]

Here is a visual representation of the primary mechanisms of acquired resistance:

Resistance_Mechanisms cluster_main Acquired Resistance to Pyrazole-Based Inhibitor cluster_mechanisms Underlying Mechanisms cluster_target_dependent Target-Dependent Details cluster_target_independent Target-Independent Details A Initial Sensitivity (Cell Proliferation Inhibited) B Acquired Resistance (Cell Proliferation Restored) A->B Continuous Drug Exposure C Target-Dependent B->C D Target-Independent B->D E Secondary Kinase Domain Mutations C->E F Target Amplification C->F G Bypass Pathway Activation (e.g., PI3K/AKT) D->G H Upregulation of Efflux Pumps D->H

Caption: Overview of acquired resistance mechanisms.

Q2: How can I experimentally determine the mechanism of resistance in my cell line?

A multi-pronged approach is necessary to elucidate the specific resistance mechanism at play. Here’s a systematic workflow:

Workflow for Investigating Resistance

Resistance_Investigation_Workflow cluster_B Biochemical/Cellular Assays cluster_C Genomic Analysis cluster_D Phospho-Proteomics/Western Blot cluster_E Functional Assays A Resistant Cell Line (vs. Parental Sensitive Line) B Step 1: Verify Target Engagement A->B C Step 2: Sequence Target Kinase B->C Target Engagement Confirmed D Step 3: Analyze Bypass Pathways C->D No Mutations Found E Step 4: Assess Drug Efflux D->E No Bypass Activation B_detail Western Blot for p-Target In-cell Target Engagement Assay C_detail Sanger or Next-Generation Sequencing (NGS) of Kinase Domain D_detail Phospho-Kinase Array Western Blot for p-AKT, p-ERK, etc. E_detail Rhodamine 123 Efflux Assay qPCR for ABC Transporter Expression Combination_Therapy_Logic cluster_pathways Signaling Pathways in Resistant Cell cluster_inhibitors Combination Inhibition A Primary Pathway C Cell Survival/ Proliferation A->C Inhibited B Bypass Pathway (e.g., PI3K/AKT) B->C C_outcome Apoptosis/ Growth Arrest X Pyrazole-Based Inhibitor X->A Blocks Y Bypass Pathway Inhibitor Y->B Blocks

Caption: Rationale for combination therapy.

References

  • Mechanisms of Drug Resistance in Cancer: A Review. Frontiers in Oncology. [Link]

  • Acquired Resistance to Kinase Inhibitors: From Cancer to Other Diseases. Nature Reviews Drug Discovery. [Link]

  • Overcoming Resistance to Targeted Therapy in Cancer. Nature Reviews Clinical Oncology. [Link]

  • The Chou-Talalay Method for Drug Combination Analysis. Pharmacological Reviews. [Link]

  • Next-Generation Sequencing for Identifying Resistance Mutations. Journal of Clinical Oncology. [Link]

  • Phospho-Proteomics for Pathway Analysis. Cell. [Link]

Sources

Technical Support Center: Formulation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific formulation data for Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is not publicly available. This guide addresses the common challenges of formulating novel pyrazole derivatives, which are frequently characterized by poor aqueous solubility.[1] The principles and protocols provided are based on established pharmaceutical science for developing safe and effective formulations for preclinical in vivo research.[2][3]

Introduction: The Preclinical Formulation Challenge

As a Senior Application Scientist, I often see promising new chemical entities (NCEs) like this compound face a critical hurdle: formulation for in vivo testing. An inadequate formulation can lead to poor bioavailability, inconsistent exposure, and ultimately, misleading pharmacokinetic (PK) and toxicological data, jeopardizing the entire development program.[3][4]

This guide is structured to be your virtual technical support partner. It provides a logical workflow, from initial characterization to troubleshooting complex stability issues, ensuring you can develop a robust and reliable formulation to fairly evaluate your compound's potential.

PART 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of your compound's physical and chemical properties is essential.[3] This pre-formulation assessment is the bedrock of rational formulation design.

Frequently Asked Questions (FAQs)

Q1: I have a new batch of this compound. What is the absolute first step?

A1: The first step is to establish a baseline solubility profile in a range of pharmaceutically acceptable vehicles.[3] This is a tiered approach that starts simple and builds in complexity. The goal is to determine if a simple solution is feasible or if a more advanced strategy, like a suspension or lipid-based system, is required.[2]

Q2: What solvents should I include in my initial solubility screen?

A2: Your screen should include vehicles relevant to your intended route of administration (e.g., oral, intravenous). A good starting point includes aqueous buffers, co-solvents, and lipids. Pyrazole derivatives are often soluble in organic solvents but show limited water solubility.[5][6]

Table 1: Tiered Solubility Screening Protocol

TierVehicle CategorySpecific ExamplesPurpose
1 Aqueous BufferspH 1.2 (SGF), pH 6.8 (SIF), Saline (0.9% NaCl)Assess intrinsic aqueous solubility and pH-dependency.
2 Co-solventsPropylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, DMSODetermine potential for simple solution formulations.
3 Surfactants (Aqueous)1% Tween® 80, 1% Solutol® HS 15Evaluate potential for micellar solubilization.
4 Lipids / OilsSesame Oil, Miglyol® 812, Capryol® 90Assess suitability for lipid-based formulations.[7][8]

PART 2: Formulation Strategy Selection Workflow

Based on your solubility data, the following workflow provides a decision-making framework to select the most appropriate formulation strategy. The primary goal for early preclinical studies is often to maximize exposure to support safety testing.[4]

G start Start: New Compound Received solubility_screen Perform Tiered Solubility Screen (Table 1) start->solubility_screen check_solubility Solubility > Target Dose in Aqueous or Co-Solvent Vehicle? solubility_screen->check_solubility simple_solution Develop Simple Solution (e.g., PEG 400/Water) check_solubility->simple_solution  Yes check_lipid_sol High Solubility in Lipids/Oils? check_solubility->check_lipid_sol  No lipid_formulation Develop Lipid-Based Formulation (e.g., SEDDS, Solution in Oil) check_lipid_sol->lipid_formulation  Yes suspension Develop Suspension (e.g., 0.5% CMC) check_lipid_sol->suspension  No

Caption: Decision workflow for preclinical formulation strategy.

PART 3: Protocols and Troubleshooting Guides

This section provides detailed protocols for common formulation types and troubleshooting for issues you may encounter.

A. Co-Solvent Solution (for Oral or IV Administration)

Solutions are preferred for in vivo studies due to dose uniformity and predictable absorption. However, a major risk is the precipitation of the drug upon dilution in physiological fluids.[9][10]

Q3: My compound is soluble in 30% PEG 400 in water. How do I prepare this formulation for an IV study?

A3: For intravenous administration, sterility and freedom from particulates are critical.[11][12] The pH and osmolality of the final formulation must also be considered to minimize injection site reactions.[11]

Experimental Protocol 1: Preparation of a Sterile Co-Solvent Solution
  • Vehicle Preparation: In a sterile container within a laminar flow hood, prepare the vehicle by mixing 30% v/v PEG 400 with 70% v/v Sterile Water for Injection (WFI).

  • Dissolution: Slowly add the accurately weighed this compound powder to the vehicle while vortexing or stirring. Gentle warming (to 30-40°C) may be used to facilitate dissolution, but a stability check at this temperature is recommended.

  • pH Adjustment (if needed): Measure the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.[12] This removes any potential microbial contamination and undissolved particulates.

  • QC Check: Visually inspect the final filtered solution against a black and white background for any particulates. Retain an aliquot for concentration verification by HPLC-UV.[13]

Troubleshooting Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in saline/buffer (in vitro test) The drug is "crashing out" as the co-solvent is diluted, a common issue for poorly soluble compounds.[9][10]1. Add a Surfactant: Incorporate a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Solutol® HS 15 at 1-5% to help maintain solubility in the diluted state. 2. Use a Precipitation Inhibitor: Polymers like HPMC or PVP can be added to maintain a supersaturated state.[14] 3. Re-evaluate Strategy: The compound may not be suitable for a simple co-solvent approach. Consider a lipid-based system or a nanosuspension.
Cloudiness or precipitation after storage The formulation is not physically stable. This could be due to temperature fluctuations or slow crystallization.1. Confirm Solubility Limit: Ensure you are not formulating too close to the saturation solubility. 2. Conduct Stability Study: Assess stability at different storage conditions (e.g., 4°C, ambient) over a relevant timeframe (e.g., 7-14 days).[13][15]
B. Aqueous Suspension (for Oral Administration)

When a compound's solubility is too low for a solution, a uniform suspension is the next logical choice for oral dosing.[11] The key to a good suspension is ensuring the particle size is controlled and the particles remain evenly dispersed.

Q4: My compound is practically insoluble in all acceptable vehicles. How do I make a reliable suspension for oral gavage in rats?

A4: The goal is to create a homogenous dispersion that can be accurately dosed. This requires a suspending agent to increase viscosity and a wetting agent to ensure the hydrophobic particles disperse properly in the aqueous vehicle.

Experimental Protocol 2: Preparation of an Oral Suspension
  • Particle Size Reduction (Recommended): If possible, micronize the active pharmaceutical ingredient (API) to a uniform, small particle size (e.g., <10 µm). This improves dissolution rate and suspension stability.

  • Vehicle Preparation: Prepare the suspending vehicle. A common choice is 0.5% w/v sodium carboxymethylcellulose (Na-CMC) with 0.1% w/v Tween® 80 in purified water.

    • Slowly add the Na-CMC to the vortexing water to prevent clumping. Allow it to hydrate fully (this can take several hours or overnight).

    • Once the Na-CMC is dissolved, add the Tween® 80 and mix.

  • Wetting the API: In a mortar, add the accurately weighed API powder. Add a small amount of the vehicle to form a thick, smooth paste. This "wetting" step is critical to break up aggregates and ensure proper dispersion.[11]

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in the mortar, mixing thoroughly after each addition, until the desired final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir continuously with a magnetic stir bar. For preclinical use, the suspension should be stirred continuously before and during dose administration to ensure uniformity.

  • QC Check: Visually inspect for homogeneity. Take aliquots from the top, middle, and bottom of the suspension during stirring to test for dose uniformity via HPLC-UV. The concentration should be within ±10% of the target.

Troubleshooting Suspensions
ProblemPotential Cause(s)Recommended Solution(s)
Caking or settling of particles Poor suspending properties of the vehicle; large or dense particles.1. Increase Viscosity: Increase the concentration of Na-CMC (e.g., to 1.0%). 2. Reduce Particle Size: Micronize the API to reduce the settling rate.
Clumping or poor dispersion Inadequate wetting of the hydrophobic API particles.1. Optimize Wetting Agent: Increase the concentration of Tween® 80 (e.g., to 0.5%) or try a different wetting agent. 2. Improve Process: Ensure the initial "pasting" step is performed thoroughly.
Inconsistent dosing results (in vivo) Inhomogeneous suspension; settling in the dosing syringe.1. Continuous Stirring: Always stir the bulk suspension immediately before and during the withdrawal of doses. 2. Rapid Administration: Administer the dose quickly after drawing it into the syringe to prevent settling.

PART 4: Formulation Analysis and Stability Assessment

Preparing the formulation is only half the battle. You must verify its quality and ensure it remains stable for the duration of your study.[4] Failure to do so can introduce significant variability.

G prep Formulation Prepared qc Initial QC Analysis (T=0) prep->qc visual Visual Inspection (Clarity, Color, Homogeneity) qc->visual concentration Concentration Verification (HPLC-UV) qc->concentration stability Stability Study Setup qc->stability storage Store aliquots at relevant conditions (e.g., 4°C, 25°C) stability->storage timepoints Test at specified timepoints (e.g., 4h, 24h, 7 days) storage->timepoints final_qc QC Analysis at Timepoint 'X' timepoints->final_qc compare Compare T=X results to T=0 (Acceptance criteria typically 90-110%) final_qc->compare stable Formulation is Stable compare->stable  Pass unstable Formulation is Unstable (Reformulate or use immediately) compare->unstable  Fail

Sources

Validation & Comparative

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Key Inhibitor Classes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of versatile and effective core chemical structures is a cornerstone of medicinal chemistry. The pyrazole ring system stands out as a "privileged scaffold," a framework that has consistently yielded a diverse array of biologically active compounds.[1] Its synthetic accessibility and the ability to readily functionalize its various positions have made it a recurring motif in numerous FDA-approved drugs.[2]

This guide provides a comparative analysis of prominent classes of pyrazole-based inhibitors, highlighting their mechanisms of action, therapeutic applications, and the underlying structure-activity relationships that govern their performance. We will delve into the specifics of well-characterized inhibitors targeting cyclooxygenase (COX) enzymes, protein kinases, phosphodiesterase type 5 (PDE5), and cannabinoid receptors. While specific biological data for the novel compound Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate is not extensively available in public literature, its structure embodies the classic pyrazole core, making it a relevant subject for discussing potential applications based on the established versatility of this scaffold.

The Versatility of the Pyrazole Ring

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique combination of electronic and steric properties. This allows it to engage in a variety of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. The ability to substitute at multiple positions on the ring enables chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates.

Cyclooxygenase (COX) Inhibitors: The Anti-Inflammatory Powerhouse

One of the most well-known applications of the pyrazole scaffold is in the development of selective COX-2 inhibitors. These enzymes are crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins.[3] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation.[3]

Celecoxib: A Case Study in Selective COX-2 Inhibition

Celecoxib is a diaryl-substituted pyrazole that selectively inhibits the COX-2 enzyme.[4] This selectivity is attributed to the presence of a sulfonamide group on one of the phenyl rings, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[4] This targeted inhibition allows Celecoxib to exert its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Mechanism of Action: COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Inhibition

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins and thereby reducing inflammation and pain.

Protein Kinase Inhibitors: Targeting Cancer and Inflammatory Disorders

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[4] The pyrazole scaffold has been instrumental in the development of numerous kinase inhibitors.[4][5]

Notable Pyrazole-Based Kinase Inhibitors

Several FDA-approved kinase inhibitors feature a pyrazole core, demonstrating the scaffold's effectiveness in this therapeutic area. These include:

  • Crizotinib: An inhibitor of ALK, ROS1, and MET kinases used in the treatment of non-small cell lung cancer.

  • Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.

  • Encorafenib: A BRAF kinase inhibitor used in combination therapy for melanoma.

These inhibitors typically function by competing with ATP for binding to the kinase's active site. The pyrazole core often serves as a key anchoring point within the ATP-binding pocket, with substituents on the ring providing specificity for the target kinase.

General Mechanism: ATP-Competitive Kinase Inhibition

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazole Compound Kinase_Active Kinase Active Site ATP Binding Substrate Substrate Protein Kinase_Active:f0->Substrate ATP ATP ATP->Kinase_Active:f1 Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cell_Signaling Cell Signaling (e.g., Proliferation) Phosphorylated_Substrate->Cell_Signaling Kinase_Inactive Kinase Active Site Pyrazole Inhibitor Bound No_Phosphorylation No Phosphorylation Kinase_Inactive:f0->No_Phosphorylation Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Inactive:f1 Blocked_Signaling Blocked Cell Signaling No_Phosphorylation->Blocked_Signaling

Caption: Pyrazole-based kinase inhibitors often act as ATP-competitive inhibitors, blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Phosphodiesterase Type 5 (PDE5) Inhibitors: A Revolution in Vasodilation

The pyrazole scaffold is also present in the fused ring system of Sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[6] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[6]

Sildenafil: Mechanism of Vasodilation

By inhibiting PDE5, Sildenafil leads to an accumulation of cGMP, which in turn activates protein kinase G.[6] This results in the relaxation of smooth muscle and vasodilation, leading to increased blood flow.[6] This mechanism is the basis for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension.[6] The pyrazolopyrimidinone core of Sildenafil is crucial for its high affinity and selectivity for the PDE5 enzyme.

Cannabinoid Receptor 1 (CB1) Antagonists: A Cautionary Tale

Rimonabant, a diarylpyrazole, was developed as a selective CB1 receptor antagonist.[7] The endocannabinoid system is involved in regulating appetite and energy balance, and it was hypothesized that blocking the CB1 receptor could be an effective treatment for obesity.[7] While Rimonabant did demonstrate efficacy in promoting weight loss, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[7] This serves as a critical reminder of the complexities of drug development and the importance of thorough safety profiling, even with a privileged scaffold like pyrazole.

Comparative Overview of Pyrazole Inhibitors

Inhibitor ClassRepresentative DrugPrimary TargetMechanism of ActionTherapeutic Area
COX-2 Inhibitors CelecoxibCyclooxygenase-2 (COX-2)Selective enzyme inhibitionAnti-inflammatory, Analgesic
Kinase Inhibitors Crizotinib, RuxolitinibVarious Protein Kinases (e.g., ALK, JAK)ATP-competitive enzyme inhibitionOncology, Inflammation
PDE5 Inhibitors SildenafilPhosphodiesterase Type 5 (PDE5)Selective enzyme inhibitionErectile Dysfunction, Pulmonary Hypertension
CB1 Antagonists Rimonabant (withdrawn)Cannabinoid Receptor 1 (CB1)Receptor antagonismObesity (formerly)

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To evaluate the inhibitory potential of a novel pyrazole compound, such as this compound, against COX-2, a common experimental approach is a fluorometric or colorimetric enzyme inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Workflow Diagram:

COX2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Prep_Compound Prepare serial dilutions of test compound in DMSO Add_Compound Add test compound, positive control, and DMSO to wells Prep_Compound->Add_Compound Prep_Enzyme Dilute COX-2 enzyme and cofactors in assay buffer Add_Enzyme Add diluted COX-2 enzyme solution to wells Prep_Enzyme->Add_Enzyme Add_Compound->Add_Enzyme Incubate_1 Pre-incubate to allow inhibitor binding Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding arachidonic acid and probe Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Read_Fluorescence Measure fluorescence intensity Incubate_2->Read_Fluorescence Calculate_Inhibition Calculate percent inhibition for each concentration Read_Fluorescence->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical in vitro COX-2 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Create a series of dilutions of the test compound to cover a range of concentrations.

    • Prepare the reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add 10 µL of the diluted test compound, positive control, or DMSO (for 100% activity and blank controls).

    • Add 80 µL of the reaction mix to all wells.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of diluted COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

    • Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence over 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Data Analysis:

    • Determine the rate of reaction for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyrazole scaffold has undeniably earned its "privileged" status in medicinal chemistry, serving as the foundation for a wide range of successful therapeutic agents. From the selective COX-2 inhibition of Celecoxib to the potent kinase inhibition of Crizotinib and the PDE5 modulation by Sildenafil, the versatility of the pyrazole core is evident.

For novel compounds like This compound , the path forward involves systematic biological screening. Based on its structural features, it could be evaluated for a variety of activities, including anti-inflammatory, anticancer, or antimicrobial effects. The experimental protocols outlined in this guide provide a starting point for such investigations. As researchers continue to explore the chemical space around the pyrazole nucleus, it is highly probable that this remarkable scaffold will continue to yield new and improved therapies for a multitude of diseases.

References

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A Comparative Guide to the Efficacy of Ethyl 1-methyl-5-aryl/heteroaryl-1H-pyrazole-4-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological efficacy of analogs related to the Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate scaffold. Moving beyond a simple product-to-product analysis, we delve into the foundational structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocyclic class. By synthesizing data from numerous studies, this document offers researchers and drug development professionals a framework for understanding and predicting the performance of novel pyrazole derivatives in anticancer, antimicrobial, and anti-inflammatory applications.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and synthetic accessibility have made it a "privileged scaffold," appearing in a wide array of approved drugs with diverse therapeutic actions, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3] The core structure of interest, this compound, represents a synthetically tractable template. Variations in the substituents at the N1, C3, and C5 positions can dramatically modulate the compound's pharmacological profile, allowing for the fine-tuning of its activity towards specific biological targets.[4][5] This guide will explore the efficacy of analogs by examining how modifications to this core scaffold influence their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from peer-reviewed literature.

General Synthetic Strategy and Rationale

The synthesis of 1,4,5-substituted pyrazoles is a well-established process in organic chemistry, often relying on the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3] For the target scaffold, a common and efficient route involves the reaction of methylhydrazine with an appropriate β-ketoester or a functional equivalent like ethyl (ethoxymethylene)cyanoacetate.[6]

The choice of methylhydrazine establishes the crucial N1-methyl group. This small alkyl substitution is often critical for optimizing binding affinity and metabolic stability. The subsequent introduction of the C5-pyrrol-1-yl group and variations thereof can be achieved through different synthetic pathways, often involving multi-step sequences. Understanding this synthetic logic is paramount for designing and producing novel analogs for screening.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Introduction of C5-Aryl/Heteroaryl Group A Methylhydrazine C Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate A->C B Ethyl (ethoxymethylene) cyanoacetate B->C D Diazotization & Sandmeyer-type Reaction or Buchwald-Hartwig Coupling C->D C->D 1. NaNO2, H+ 2. CuX E Ethyl 1-methyl-5-halo-1H- pyrazole-4-carboxylate D->E G Final Product: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate E->G F Pyrrole (or other aryl/heteroaryl boronic acid) F->G Suzuki Coupling

Caption: General synthetic workflow for Ethyl 1-methyl-5-aryl-1H-pyrazole-4-carboxylate analogs.

Comparative Efficacy Analysis: A Multifunctional Scaffold

The true power of the pyrazole scaffold lies in its functional versatility. By strategically modifying the substituents, researchers can direct the molecule's activity toward vastly different therapeutic targets. The following sections compare the efficacy of various analog classes based on published experimental data.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell growth and proliferation.[7][8] Structure-activity relationship studies show that the nature of the substituent at the C5 position is a major determinant of potency and selectivity.[4]

Key Insights from SAR Studies:

  • C5-Position: Substitution with bulky aromatic or heteroaromatic rings often enhances cytotoxicity. For instance, linking the pyrazole to an indole moiety has produced compounds with potent activity against HCT116 and MCF7 cancer cell lines, in some cases exceeding the efficacy of the standard drug doxorubicin.[4]

  • Kinase Inhibition: Many pyrazole derivatives exert their anticancer effects by targeting specific kinases like EGFR, VEGFR-2, and CDK2.[4] The substitution pattern on the pyrazole ring dictates the binding affinity and selectivity for these kinase targets.

  • Pan-FGFR Inhibition: Recent work has shown that 5-amino-1H-pyrazole-4-carboxamide derivatives can act as potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, overcoming drug resistance caused by gatekeeper mutations.[9]

Table 1: Comparative Anticancer Efficacy of Selected Pyrazole Analogs

Compound Class/Derivative Target Cell Line(s) Reported IC₅₀ (µM) Mechanism of Action Reference
Indole-linked Pyrazole (cpd 33) HCT116, MCF7, HepG2, A549 < 23.7 CDK2 Inhibition (0.074 µM) [4]
5-Alkylated Selanyl-1H-pyrazole HepG2 13.85 - 15.98 Dual EGFR/VEGFR-2 Inhibition [4]
Pyrazole Carbaldehyde Derivative MCF7 (Breast Cancer) 0.25 PI3 Kinase Inhibition [4]
5-Amino-1H-pyrazole-4-carboxamide (cpd 10h) NCI-H520 (Lung), SNU-16 (Gastric) 0.019, 0.059 Pan-FGFR Covalent Inhibition [9]

| Pyrazole-Benzamide Derivative | MCF-7 (Breast Cancer) | 4.98 | Not Specified |[10] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrazole scaffold has proven to be a valuable template in this area.[3][11] Modifications to the core structure, particularly the introduction of lipophilic and electron-withdrawing groups, can significantly enhance antibacterial and antifungal potency.[11][12]

Key Insights from SAR Studies:

  • Lipophilicity: The introduction of halogen substituents (e.g., chloro, bromo) on aryl rings attached to the pyrazole core often increases antimicrobial activity. This is attributed to enhanced membrane permeability.[11]

  • Hybrid Molecules: Fusing the pyrazole moiety with other antimicrobial pharmacophores, such as imidazothiadiazole, has led to compounds with potent and selective inhibitory activity against multi-drug resistant strains.[12]

  • Broad-Spectrum Potential: Certain substitution patterns, such as imidazo-pyridine substitutions, can result in broad-spectrum antibacterial agents that are effective against both Gram-positive and Gram-negative bacteria.[13]

Table 2: Comparative Antimicrobial Efficacy of Selected Pyrazole Analogs

Compound Class/Derivative Target Organism(s) Reported MIC (µg/mL) Reference
Chloro/Bromo Substituted Pyrazoles Staphylococcus aureus, Candida albicans Not specified, but potent [11]
Imidazo-pyridine Substituted Pyrazole E. coli, K. pneumoniae, P. aeruginosa < 1 [13]
Naphthyl-substituted Pyrazole Hydrazone S. aureus, A. baumannii 0.78 - 1.56 [13]
Pyrazole-1-carbothiohydrazide (cpd 21a) S. aureus, B. subtilus, C. albicans 62.5 - 125 (antibacterial), 2.9 - 7.8 (antifungal) [14]

| Imidazothiadiazole-Pyrazole Hybrid | Clavibacterium michiganensis | 1.56 |[12] |

Anti-inflammatory Activity

The clinical success of celecoxib, a selective COX-2 inhibitor built on a pyrazole framework, has cemented the importance of this scaffold in developing anti-inflammatory drugs.[1] Research continues to explore new analogs with improved efficacy and reduced side effects.

Key Insights from SAR Studies:

  • COX-2 Inhibition: The anti-inflammatory properties of many pyrazole derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

  • Analgesic Properties: Many compounds that exhibit anti-inflammatory activity also show significant analgesic effects.[1][15]

  • Reduced Ulcerogenic Risk: A key goal in developing new anti-inflammatory agents is reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have shown potent anti-inflammatory activity with a significantly lower ulcerogenic index compared to diclofenac sodium.[15]

SAR cluster_N1 N1 Position cluster_C5 C5 Position cluster_C4 C4 Position cluster_activity Biological Activity Py Pyrazole Core N1_mod Methyl, Phenyl, etc. (Modulates PK/PD) Py->N1_mod Substitution at C5_mod Aryl/Heteroaryl Groups (Primary Efficacy Driver) Py->C5_mod Substitution at C4_mod Carboxylate Ester (H-bond acceptor, solubility) Py->C4_mod Substitution at Anticancer Anticancer (Kinase Inhibition) C5_mod->Anticancer e.g., Indole Antimicrobial Antimicrobial (Membrane Disruption) C5_mod->Antimicrobial e.g., Halophenyl AntiInflammatory Anti-inflammatory (COX-2 Inhibition) C5_mod->AntiInflammatory e.g., Sulfonamidophenyl

Caption: Structure-Activity Relationship (SAR) map for the pyrazole scaffold.

Experimental Protocols for Efficacy Evaluation

To ensure trustworthiness and reproducibility, the evaluation of novel pyrazole analogs must follow standardized, self-validating protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analog in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h A->B C 3. Add Pyrazole Analogs (Serial Dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan forms) E->F G 7. Solubilize with DMSO F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the pyrazole analog in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

The Ethyl 1-methyl-5-aryl/heteroaryl-1H-pyrazole-4-carboxylate scaffold is a remarkably versatile platform for drug discovery. The evidence strongly suggests that strategic modification of the C5-substituent is the most critical factor in determining the resulting compound's efficacy and therapeutic application.

  • Analogs featuring extended, electron-rich heterocyclic systems at the C5 position are promising candidates for anticancer therapies, particularly as kinase inhibitors.

  • The introduction of lipophilic and halogenated aryl groups at the C5 position is a validated strategy for developing novel antimicrobial agents.

  • Modification with groups known to interact with the COX enzyme active site can yield potent anti-inflammatory agents with potentially improved safety profiles.

Future research should focus on synthesizing and screening a focused library of analogs based on the core structure of this compound. Head-to-head comparisons against current standards of care within these specific therapeutic areas will be essential to validate their potential for further preclinical and clinical development.

References

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The Structure-Activity Relationship of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous clinically approved drugs and serving as a fertile ground for the discovery of new therapeutic agents.[1][2] Its unique electronic properties and synthetic versatility allow for extensive structural modifications, enabling the fine-tuning of pharmacological activity. This guide delves into the structure-activity relationship (SAR) of a specific, yet representative, member of this class: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate.

While direct, extensive SAR studies on this exact molecule are not prevalent in publicly accessible literature, a robust comparative analysis can be constructed by examining structurally related analogs. This guide will dissect the molecule into its constituent parts—the N1-methyl group, the C4-ethyl carboxylate, and the C5-pyrrole ring—and analyze the known impact of modifying each position by drawing on data from analogous pyrazole-based compounds. We will explore how subtle changes to this scaffold can significantly influence biological outcomes, with a focus on anticancer and kinase inhibition activities, common targets for this class of compounds.

Analysis of the Core Scaffold: A Tripartite Pharmacophore

The target molecule, this compound, can be deconstructed into three key functional regions. Understanding the typical role of each is fundamental to interpreting the SAR of its analogs.

  • N1-Methyl Pyrazole Core: The central pyrazole ring is an aromatic heterocycle whose adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors.[3] The methylation at the N1 position is a critical modification. It resolves the tautomerism inherent to unsubstituted pyrazoles and introduces a lipophilic group, which can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins. The selective methylation of the N1 position is a common synthetic challenge, as alkylation can often yield a mixture of N1 and N2 isomers, which may possess vastly different biological activities.[4][5]

  • C5-Pyrrole Substituent: The attachment of a five-membered aromatic pyrrole ring at the C5 position creates a diaryl-like heterocyclic system. In many biologically active pyrazoles, this position is occupied by an aromatic or heteroaromatic ring that often engages in crucial π-π stacking or hydrophobic interactions within the target's binding site. The pyrrole-pyrazole linkage is particularly interesting, as seen in the development of pyrazole-based analogs of the natural product Lamellarin O, where a "scaffold hopping" from pyrrole to pyrazole was explored for anticancer activity.[6][7]

  • C4-Ethyl Carboxylate Group: The ester group at the C4 position is a key modulator of the molecule's electronic and physicochemical properties. It is a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's activity, solubility, and pharmacokinetic profile. This position is frequently modified in pyrazole-based drug candidates, with the ester often being replaced by a carboxamide, which can introduce additional hydrogen bonding interactions and improve metabolic stability.[8]

Structure-Activity Relationship (SAR) Insights from Comparative Analogs

By synthesizing data from various studies on related pyrazole derivatives, we can infer the likely SAR landscape for our target compound.

The Influence of the N1-Substituent

The N1 position of the pyrazole ring is pivotal for orienting the other substituents and for direct interaction with target proteins. While our topic molecule features a methyl group, variations at this position are known to have a profound impact on activity.

  • Steric Bulk: The N1-substituent often projects into a specific pocket of the binding site. Increasing the steric bulk from a methyl to a larger alkyl or aryl group can either enhance affinity, if the pocket is accommodating, or abolish it. For instance, in a series of pyrazole-based inhibitors, the introduction of bulky α-halomethylsilanes was used to selectively achieve N1-alkylation, highlighting the importance of this position for synthetic strategy and subsequent biological activity.[4][9]

  • Polarity and Hydrogen Bonding: Replacing the N1-methyl group with a hydrogen (N-H) would introduce a hydrogen bond donor, which could form new interactions with the target, but might also lead to the aforementioned tautomerism. Conversely, introducing longer alkyl chains or aromatic rings can enhance lipophilicity, which may improve cell permeability but could also decrease aqueous solubility.

Modifications at the C5-Position: The Role of the Heteroaryl Group

The C5 position is critical for the potency and selectivity of many pyrazole-based inhibitors. The nature of the aromatic ring at this position dictates the key hydrophobic and electronic interactions.

  • Pyrrole vs. Phenyl: In our target molecule, a pyrrole ring is present. In many analogous series, this position is occupied by a substituted phenyl ring. For example, in a series of pyrazole-based lamellarin O analogs with cytotoxic activity, various substituted phenyl groups were tolerated at the C3 and C4 positions (which are analogous to the C5 position in our scaffold depending on the synthetic route). Compounds bearing fluorine-substituted phenyl rings often demonstrated the best results against colorectal cancer cell lines.[6] This suggests that replacing the pyrrole in our target molecule with a 4-fluorophenyl group could be a favorable modification.

  • Other Heterocycles: Replacing the pyrrole with other heterocycles like pyridine, thiophene, or furan could introduce new hydrogen bonding opportunities or alter the electronic nature of the molecule, potentially leading to improved activity or a different target profile.

The C4-Position: Bioisosteric Replacement of the Ester

The ethyl carboxylate at the C4 position is a common starting point for chemical modification. Its primary role is often as a hydrogen bond acceptor and a handle for modulating solubility. Bioisosteric replacement is a key strategy here.[3]

  • Ester to Carboxamide: The most frequent modification is the conversion of the C4-ester to a carboxamide (-CONH₂, -CONHR, -CONR₂). This change replaces a hydrogen bond acceptor (the ester oxygen) with a group that can both donate and accept hydrogen bonds. This often leads to a significant increase in potency by forming additional interactions with the protein backbone. Numerous studies on pyrazole-4-carboxamide derivatives have shown potent fungicidal, anticancer, or kinase inhibitory activities.[8][10] For example, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as potent pan-FGFR covalent inhibitors.[10]

  • Ester to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a charged group at physiological pH. This can dramatically increase water solubility and allow for strong ionic interactions with positively charged residues (like arginine or lysine) in a binding pocket. However, it can also hinder cell membrane permeability. The choice between an ester and a carboxylic acid is a classic strategy to balance potency and pharmacokinetic properties.[11]

Comparative Performance: A Data-Driven Overview

To contextualize the potential activity of this compound, we can compare it to structurally similar compounds with reported biological data. The following table summarizes the activity of various pyrazole analogs, highlighting the impact of substitutions at the key positions.

Compound IDCore Structure & SubstitutionsBiological Target/ActivityIC₅₀ / GI₅₀ (µM)Reference
Topic Molecule This compound (Predicted Kinase/Anticancer)(Data Not Available)N/A
Analog 1Ethyl 3,4-di(4-fluorophenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylateHCT116 (Colon Cancer)2.6[6]
Analog 2Ethyl 3,4-diphenyl-1-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazole-5-carboxylateHCT116 (Colon Cancer)3.5[6]
Analog 31-Methyl-1H-pyrazole-5-carboxamide derivative (H24)LNCaP (Prostate Cancer)7.73[12]
Analog 41-Methyl-1H-pyrazole-5-carboxamide derivative (H24)PC-3 (Prostate Cancer)7.07[12]
Analog 55-Amino-1H-pyrazole-4-carboxamide derivative (10h)FGFR1 (Kinase)0.046[10]
Analog 65-Amino-1H-pyrazole-4-carboxamide derivative (10h)NCI-H520 (Lung Cancer)0.019[10]

Table 1: Comparative biological activity of the topic molecule and selected structural analogs. The data illustrates the potent anticancer and kinase inhibition activities achievable with the pyrazole scaffold and highlights the efficacy of the carboxamide moiety at the C4/C5 position.

Experimental Methodologies

To facilitate further research and validation of the SAR principles discussed, this section provides representative protocols for the synthesis of a core pyrazole intermediate and a common biological assay.

Synthesis of a Key Intermediate: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

A common route to 1,4,5-trisubstituted pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. The following protocol is adapted from established procedures.[13]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl(ethoxymethylene)cyanoacetate (0.54 mol) and 150 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (0.54 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it over ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Extraction: Extract the aqueous filtrate with chloroform (3 x 100 mL). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Combine the crude product with the filtered precipitate and recrystallize from ethanol to yield the pure product.

Biological Assay: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., starting from 100 µM) in DMSO.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, a specific concentration of the kinase (e.g., recombinant human FGFR1), and a fluorescently labeled peptide substrate.

  • Initiation: Add the test compound dilutions to the wells. Add ATP to initiate the kinase reaction. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Measure the amount of phosphorylated substrate, typically using a fluorescence plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Summary cluster_Molecule This compound cluster_N1 N1 Position cluster_C5 C5 Position cluster_C4 C4 Position Core Core Scaffold N1_Methyl N1-Methyl: - Resolves tautomerism - Lipophilic interaction Core->N1_Methyl C5_Pyrrole C5-Pyrrole: - Aromatic interaction (π-π) - Diaryl-like system Core->C5_Pyrrole C4_Ester C4-Ethyl Ester: - H-bond acceptor - Prodrug potential Core->C4_Ester N1_SAR SAR: - Steric bulk is critical - N-H allows H-bond donation N1_Methyl->N1_SAR Modulation C5_SAR SAR: - Phenyl or other heterocycles - EWGs (e.g., F) often improve activity C5_Pyrrole->C5_SAR Modulation C4_SAR SAR: - Bioisosteric replacement is key - Carboxamide adds H-bond donor - Carboxylic acid adds charge C4_Ester->C4_SAR Modulation

Caption: Key SAR points for the pyrazole scaffold.

Experimental_Workflow cluster_Chem Chemical Synthesis cluster_Bio Biological Evaluation start Precursors: Hydrazine & 1,3-Dicarbonyl synthesis Cyclocondensation & Functionalization start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification assay In Vitro Assay (e.g., Kinase Inhibition) purification->assay Test Compound data Data Analysis (IC50 Determination) assay->data sar SAR Analysis data->sar sar->synthesis Rational Design of New Analogs

Caption: Drug discovery workflow for pyrazole analogs.

Conclusion and Future Directions

The structure-activity relationship for this compound, inferred through a comparative analysis of its structural neighbors, underscores the remarkable tunability of the pyrazole scaffold. The key takeaways are:

  • The N1-methyl group provides a crucial lipophilic anchor and removes tautomeric ambiguity.

  • The C5-pyrrole ring acts as a significant interaction moiety, where replacement with other electron-deficient aromatic systems is a promising avenue for optimization.

  • The C4-ethyl carboxylate is a prime site for bioisosteric modification, with conversion to a carboxamide being the most validated strategy for enhancing potency through additional hydrogen bonding.

Future research should focus on the direct synthesis and biological evaluation of a focused library of analogs based on this scaffold. Key experiments would involve: (1) Replacing the C4-ester with a series of primary, secondary, and tertiary carboxamides; (2) Substituting the C5-pyrrole with various electronically diverse aryl and heteroaryl groups; and (3) Exploring the impact of different small alkyl groups at the N1-position. Such a systematic study would provide definitive SAR data and could lead to the identification of novel and potent clinical candidates.

References

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  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

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  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PubMed Central. [Link]

  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. ResearchGate. [Link]

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A Comparative Guide to the Target Validation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal identification and validation of a small molecule's biological target is the bedrock upon which successful therapeutic development is built.[1][2] A failure to rigorously validate the molecular target can lead to wasted resources and late-stage clinical failures. This guide provides a comprehensive, multi-faceted approach to the target validation of a novel pyrazole-containing compound, Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them a fertile ground for drug discovery.[3][4]

This guide is structured to provide researchers, scientists, and drug development professionals with a scientifically robust framework for moving from a putative target to a validated one. We will explore and compare orthogonal experimental strategies, from direct biophysical binding assays to cellular target engagement and broad proteomic profiling. Each section will not only detail the "how" but, more critically, the "why" behind each experimental choice, ensuring a deep, mechanistic understanding of the target validation cascade.

Phase 1: In Vitro Biophysical Validation of Direct Target Interaction

The first crucial step in target validation is to confirm a direct, physical interaction between the small molecule and its putative protein target.[1] Here, we compare two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods are complementary, with ITC providing a complete thermodynamic profile of the interaction and SPR yielding detailed kinetic information.[5][6]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic signature of the interaction.[7][8] This technique allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment in solution.[9]

  • Sample Preparation:

    • Dissolve the purified putative target protein and this compound in the same, precisely matched buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Dialyze the protein against this buffer extensively to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and the compound using appropriate methods (e.g., UV-Vis spectroscopy for the compound, and a protein concentration assay like BCA for the protein).

  • Instrument Setup:

    • Thoroughly clean the ITC instrument's sample and reference cells.

    • Load the reference cell with the dialysis buffer.

    • Load the sample cell with the target protein solution (typically at a concentration of 10-50 µM).

    • Load the injection syringe with the compound solution (typically at a concentration 10-20 times that of the protein).

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution P3 Buffer Matching P1->P3 P2 Prepare Compound Solution P2->P3 I1 Load Protein into Cell P3->I1 I2 Load Compound into Syringe P3->I2 I3 Titration (Sequential Injections) I1->I3 I2->I3 A1 Measure Heat Change I3->A1 A2 Generate Binding Isotherm A1->A2 A3 Fit Data to Model A2->A3 A4 Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

ParameterPutative Target + CompoundNegative Control Protein + Compound
Binding Affinity (KD) 500 nMNo Binding Detected
Stoichiometry (n) 1.05-
Enthalpy (ΔH) -8.5 kcal/mol-
Entropy (ΔS) +4.2 cal/mol·K-
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that measures molecular interactions in real-time.[10] It provides invaluable data on the association (ka) and dissociation (kd) rates of the binding event, from which the equilibrium dissociation constant (KD) can be calculated.[11] This kinetic information is often a better correlate with in vivo efficacy than affinity alone.

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions sequentially over the immobilized target protein surface, starting with the lowest concentration.

    • Include a buffer-only injection as a control (double referencing).

    • Record the change in the refractive index (measured in Resonance Units, RU) over time to generate sensorgrams.

  • Data Analysis:

    • Subtract the control channel response from the active channel response.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the KD from the ratio of kd/ka.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Assay cluster_analysis Data Analysis C1 Activate Sensor Chip C2 Immobilize Target Protein C1->C2 C3 Deactivate Surface C2->C3 B2 Inject Compound over Chip C3->B2 B1 Prepare Compound Dilutions B1->B2 B3 Record Sensorgrams B2->B3 A1 Reference Subtraction B3->A1 A2 Fit Sensorgrams to Kinetic Model A1->A2 A3 Determine Kinetic Parameters (ka, kd, KD) A2->A3

Caption: Workflow for Surface Plasmon Resonance (SPR).

ParameterPutative Target + Compound
Association Rate (ka) 2.5 x 105 M-1s-1
Dissociation Rate (kd) 1.2 x 10-2 s-1
Binding Affinity (KD) 480 nM

Phase 2: Cellular Target Engagement

Confirming that a compound binds to its target in vitro is necessary but not sufficient. It is crucial to demonstrate that the compound can penetrate the cell membrane and engage its target in the complex intracellular environment.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15][16]

Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Live Cell Context

CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[15][17] By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly assess target engagement.[18]

  • Cell Treatment:

    • Culture cells known to express the target protein to an appropriate confluency.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • Compare the melting curves of the vehicle-treated and compound-treated samples. A shift to a higher melting temperature in the presence of the compound indicates target stabilization and engagement.

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis T1 Culture Cells T2 Treat with Compound/Vehicle T1->T2 H1 Harvest & Aliquot Cells T2->H1 H2 Heat to a Range of Temperatures H1->H2 A1 Cell Lysis H2->A1 A2 Separate Soluble & Precipitated Fractions A1->A2 A3 Western Blot for Target Protein A2->A3 A4 Generate Melting Curve A3->A4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO) 52.1 °C-
Compound (10 µM) 56.8 °C+4.7 °C
Known Inactive Analog 52.3 °C+0.2 °C

Phase 3: Competitive Profiling for Target Selectivity

A crucial aspect of target validation is understanding the selectivity of the compound. A compound that interacts with many proteins is more likely to have off-target effects. Chemical proteomics approaches, such as the Kinobeads competition assay, are powerful tools for assessing selectivity against a large panel of related proteins.[19][20][21] Given that many pyrazole-containing molecules are kinase inhibitors, this method is a highly relevant example.[3]

Kinobeads Competition Assay: Mapping the Kinase Selectivity Profile

This technique utilizes a mixture of immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from a cell lysate.[19][22] By pre-incubating the lysate with a free compound, one can measure its ability to compete with the beads for kinase binding. This allows for the determination of the compound's affinity for hundreds of kinases simultaneously.[23]

  • Lysate Preparation:

    • Prepare a lysate from a cell line that expresses a broad range of kinases (e.g., a mixture of different cell line lysates).

  • Competitive Binding:

    • Aliquot the cell lysate.

    • Add increasing concentrations of this compound or a reference inhibitor to the aliquots.

    • Incubate to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add the kinobeads slurry to each lysate aliquot.

    • Incubate to allow the unbound kinases to bind to the beads.

  • Sample Processing and Mass Spectrometry:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot its abundance versus the compound concentration.

    • Fit these dose-response curves to determine the IC50 value for each kinase, representing the compound's potency.

Kinobeads_Workflow cluster_binding Competitive Binding cluster_enrich Enrichment & Digestion cluster_analysis Analysis B1 Prepare Cell Lysate B2 Incubate with Compound (Dose-Response) B1->B2 B3 Add Kinobeads B2->B3 E1 Wash Beads B3->E1 E2 Elute & Digest Bound Kinases E1->E2 A1 LC-MS/MS Analysis E2->A1 A2 Protein Quantification A1->A2 A3 Generate Dose-Response Curves A2->A3 A4 Determine IC50 for each Kinase A3->A4

Caption: Workflow for the Kinobeads Competition Assay.

Kinase TargetThis compound (IC50)Known Multi-Kinase Inhibitor (IC50)
Putative Target Kinase 75 nM50 nM
Off-Target Kinase 1 > 10,000 nM150 nM
Off-Target Kinase 2 8,500 nM25 nM
Off-Target Kinase 3 > 10,000 nM500 nM

Synthesizing the Evidence for Target Validation

The validation of a drug's target is not achieved through a single experiment but by the convergence of evidence from multiple, orthogonal approaches. In this guide for this compound, we have demonstrated a logical and rigorous workflow:

  • Direct Binding Confirmation: ITC and SPR data would confirm a direct, high-affinity interaction between the compound and its putative target in a purified, in vitro system.

  • Cellular Engagement: CETSA results would provide crucial evidence that the compound reaches and binds to its target within the native cellular environment, a key prerequisite for pharmacological activity.

  • Selectivity Profile: The kinobeads assay would demonstrate that the compound is highly selective for its intended target over other related proteins, suggesting a lower likelihood of off-target effects.

Together, these data create a compelling and self-validating case that this compound engages its intended target with high affinity and selectivity in a physiologically relevant context. This robust validation provides the confidence needed to advance the molecule into further stages of drug development, such as lead optimization and in vivo efficacy studies.

References

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  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

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  • Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]

  • Paketurytė, V., et al. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

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  • National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]

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  • National Institutes of Health (NIH). (n.d.). Determining target engagement in living systems. Retrieved from [Link]

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  • National Center for Biotechnology Information (NCBI). (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads workflow. Retrieved from [Link]

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Cross-reactivity of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of the cross-reactivity of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a novel chemical entity. The structure of this guide is designed to offer a comprehensive understanding of the compound's selectivity profile, grounded in scientific integrity and practical insights.

Introduction to Cross-Reactivity Assessment

In drug discovery and development, the selectivity of a compound for its intended biological target is a critical determinant of its therapeutic potential and safety profile. Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended targets, can lead to off-target toxicities and undesirable side effects. Therefore, a thorough evaluation of a compound's cross-reactivity is an indispensable step in its preclinical characterization.

This guide uses this compound as a case study to illustrate a systematic approach to assessing cross-reactivity. We will delve into the experimental design, methodologies, and data interpretation required to build a comprehensive selectivity profile for this novel pyrazole-carboxylate derivative.

Structural and In Silico Analysis

The chemical structure of this compound, with its pyrazole and pyrrole moieties, suggests potential interactions with a range of biological targets. Preliminary in silico profiling, using computational tools such as the SwissTargetPrediction server, can provide initial hypotheses about potential off-targets based on the principle of chemical similarity. This approach compares the structure of the query molecule to a database of known ligands for a wide array of proteins, predicting the most probable targets.

For this compound, such an analysis might suggest potential interactions with certain kinases, GPCRs, or other enzymes that have structurally similar ligands in their binding pockets. However, these in silico predictions must be validated through rigorous experimental testing.

A Tiered Approach to Experimental Cross-Reactivity Profiling

A tiered or cascaded approach to cross-reactivity screening is often the most efficient and cost-effective strategy. This involves progressing from broad, less specific assays to more focused and physiologically relevant studies.

A widely adopted tiered approach for immunogenicity testing involves a screening assay to identify positive samples, followed by a confirmatory assay to ensure binding specificity, and finally, a titration assay to quantify the antibody response.[1] This systematic progression ensures both sensitivity and specificity in the characterization of anti-drug antibodies.[2]

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against a large panel of known biological targets.[3][4] Several commercial vendors offer such services, which can include hundreds of kinases, GPCRs, ion channels, nuclear receptors, and transporters. The goal of this tier is to identify any potential "hits" or off-target interactions that warrant further investigation.

Tier 2: Dose-Response Confirmation

Any targets identified in the broad panel screen are then subjected to dose-response analysis.[5] This involves testing the compound over a range of concentrations to determine its potency (IC50 or EC50) at the off-target. Observing a clear dose-response relationship is crucial to confirm that the compound is behaving in an expected manner.[5] A sigmoidal dose-response curve is a reassuring indicator of a specific interaction.[5]

Tier 3: Functional Cellular Assays

Biochemical or binding assays do not always translate to a functional effect in a cellular context. Therefore, it is essential to perform functional cellular assays for any confirmed off-targets.[6][7] These assays measure the actual biological response of cells to the compound, providing a more physiologically relevant assessment of its cross-reactivity.[7]

Caption: A tiered workflow for assessing compound cross-reactivity.

Key Experimental Protocols

Detailed and validated protocols are the cornerstone of reliable cross-reactivity data. Below are representative protocols for two common assay formats.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

GPCR Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to a G-protein coupled receptor by measuring the displacement of a radiolabeled ligand.[3][9]

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [3H]-ligand)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

Protocol:

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound in binding buffer.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal competition curve to determine the IC50.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[10]

Data Interpretation and Comparison

The primary output of cross-reactivity profiling is a quantitative comparison of the compound's potency at its intended target versus its off-targets. This is often expressed as a selectivity index .

Selectivity Index (SI): The ratio of the potency of a compound at its off-target to its potency at the on-target.[4][11]

SI = IC50 (Off-target) / IC50 (On-target)

A higher selectivity index indicates greater selectivity for the on-target.[1][4] A common threshold for a compound to be considered selective is an SI value greater than 100.

Hypothetical Data for this compound

TargetIC50 (nM)Selectivity Index (vs. On-Target A)
On-Target A 10 -
Off-Target B (Kinase)1,200120
Off-Target C (GPCR)5,500550
Off-Target D (Ion Channel)>10,000>1,000

In this hypothetical example, this compound demonstrates good selectivity for its intended target over the tested off-targets, with all selectivity indices being greater than 100.

Caption: Selectivity profile of a hypothetical compound.

Conclusion

The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. By employing a tiered screening approach, utilizing robust experimental protocols, and carefully interpreting the resulting data, researchers can build a detailed selectivity profile for novel compounds like this compound. This information is paramount for making informed decisions about which compounds to advance in the drug development pipeline and for understanding the potential safety liabilities of a new therapeutic agent.

References

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  • Seaman, K., et al. (2020). Implementation of a three-tiered approach to identify and characterize anti-drug antibodies raised against HIV-specific broadly neutralizing antibodies. Journal of Immunological Methods, 487, 112895. [Link]

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A Preclinical Perspective: Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate Poised Against Current Standards of Care in Inflammatory Disease and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the quest for novel molecular entities with superior efficacy and improved safety profiles is relentless. This guide provides a comparative analysis of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of emerging interest, against the established standards of care in two critical therapeutic areas: inflammatory diseases and oncology. Drawing upon the broad spectrum of biological activities exhibited by pyrazole derivatives, this document synthesizes available data to offer a forward-looking perspective on the potential positioning of this molecule in future clinical practice.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] While direct and extensive preclinical or clinical data for this specific molecule are not yet publicly available, the known biological activities of structurally related pyrazole-4-carboxylate derivatives provide a strong basis for predicting its therapeutic potential. These related compounds have demonstrated significant anti-inflammatory, analgesic, antimicrobial, and anticancer properties in various studies.[2][3][4] The unique substitution pattern of a pyrrole ring at the 5-position of the pyrazole core in this compound suggests the potential for novel mechanisms of action and a distinct pharmacological profile.

Comparative Analysis: A Focus on Inflammatory Disorders

Chronic inflammatory diseases, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD), are characterized by a dysregulated immune response leading to tissue damage. The current standards of care aim to control inflammation, alleviate symptoms, and prevent disease progression.

Current Standard of Care in Rheumatoid Arthritis

The management of RA has evolved significantly, with a "treat-to-target" approach now widely adopted.[5][6] The cornerstone of treatment is the early use of disease-modifying antirheumatic drugs (DMARDs).

  • First-line therapy: Methotrexate is the anchor drug for moderate to severe RA, often used in combination with other conventional synthetic DMARDs (csDMARDs) like sulfasalazine and hydroxychloroquine ("triple therapy").[5][6][7]

  • Biologic DMARDs (bDMARDs): For patients with an inadequate response to csDMARDs, biologic agents targeting specific inflammatory cytokines (e.g., TNF-α inhibitors like adalimumab, etanercept) or immune cells (e.g., rituximab) are introduced.

  • Targeted synthetic DMARDs (tsDMARDs): Janus kinase (JAK) inhibitors (e.g., tofacitinib) represent a newer class of oral medications that modulate intracellular signaling pathways involved in inflammation.

Potential Advantages and Investigational Profile of this compound

Based on the anti-inflammatory activity observed in analogous pyrazole compounds, this compound could offer several potential advantages:

  • Novel Mechanism of Action: Many pyrazole derivatives have been shown to inhibit key inflammatory mediators, though the precise targets of this specific molecule are yet to be elucidated. A novel mechanism could prove beneficial for patients refractory to existing therapies.

  • Oral Bioavailability: As a small molecule, it is likely to be orally bioavailable, offering a convenient alternative to injectable biologic therapies.

  • Improved Safety Profile: A significant drawback of current RA therapies is the risk of immunosuppression and opportunistic infections. A more targeted anti-inflammatory agent could potentially have a wider therapeutic window and fewer side effects.

The following table provides a hypothetical comparison based on the expected profile of this compound.

FeatureStandard of Care (e.g., Methotrexate, Anti-TNF biologics)This compound (Projected)
Mechanism of Action Broad immunosuppression (Methotrexate); Targeted cytokine blockade (Anti-TNF)Potentially novel anti-inflammatory target
Route of Administration Oral (Methotrexate); Subcutaneous/Intravenous (Biologics)Expected to be Oral
Efficacy Well-established for moderate to severe RATo be determined through preclinical and clinical studies
Safety Profile Immunosuppression, hepatotoxicity (Methotrexate); Infusion reactions, infections (Biologics)To be determined; potential for a more favorable safety profile

Comparative Analysis: A Focus on Oncology

The pyrazole scaffold is a common feature in many approved and investigational anticancer agents. The biological activity of pyrazole derivatives in oncology is diverse, ranging from the inhibition of protein kinases to the disruption of cell cycle progression.

Current Standard of Care in Oncology

The standard of care in oncology is highly dependent on the cancer type, stage, and molecular characteristics. However, common treatment modalities include:

  • Chemotherapy: Cytotoxic agents that kill rapidly dividing cells.

  • Targeted Therapy: Drugs that interfere with specific molecules involved in cancer growth and progression (e.g., tyrosine kinase inhibitors).

  • Immunotherapy: Treatments that harness the patient's immune system to fight cancer (e.g., checkpoint inhibitors).

Potential Role of this compound in Oncology

Given the demonstrated antitumor activity of some pyrazole derivatives, this compound warrants investigation as a potential anticancer agent.[8] Its efficacy would likely be dependent on the specific molecular targets it modulates. For instance, some pyrazole-containing compounds have been developed as inhibitors of cyclin-dependent kinases (CDKs) or other kinases crucial for cancer cell proliferation.

A hypothetical positioning of this compound in an oncology setting is presented below:

FeatureStandard of Care (e.g., Chemotherapy, Targeted Kinase Inhibitors)This compound (Projected)
Mechanism of Action DNA damage, apoptosis (Chemotherapy); Specific enzyme inhibition (Targeted Therapy)Potential for novel kinase inhibition or other anticancer mechanisms
Selectivity Low (Chemotherapy); High (Targeted Therapy)To be determined; likely to be a targeted agent
Resistance A common clinical challengePotential to overcome existing resistance mechanisms
Combination Potential Frequently used in combination regimensHigh potential for combination with other anticancer agents

Experimental Protocols

To rigorously evaluate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary.

Protocol 1: Synthesis of this compound

A plausible synthetic route, based on established methods for similar pyrazole derivatives, is outlined below.[9][10]

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate.

  • Combine ethyl cyanoacetate and triethyl orthoformate.

  • Add acetic anhydride and heat the mixture.

  • Purify the product by distillation under reduced pressure.

Step 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

  • React methylhydrazine with ethyl 2-cyano-3-ethoxyacrylate in ethanol.

  • Reflux the mixture and then cool to precipitate the product.

  • Recrystallize the product from ethanol.

Step 3: Synthesis of this compound.

  • This final step would likely involve a Clauson-Kaas reaction or a similar method for pyrrole synthesis from the 5-amino group of the pyrazole intermediate.

Synthesis_Workflow cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Ethyl cyanoacetate + Triethyl orthoformate C Ethyl 2-cyano-3-ethoxyacrylate A->C Heat B Acetic anhydride B->C E Ethyl 5-amino-1-methyl-1H- pyrazole-4-carboxylate C->E Ethanol, Reflux D Methylhydrazine D->E G Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H- pyrazole-4-carboxylate E->G Clauson-Kaas reaction F Pyrrole synthesis reagent (e.g., 2,5-dimethoxytetrahydrofuran) F->G

Caption: Plausible synthetic workflow for this compound.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

Objective: To determine the anti-inflammatory potential of the compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Assess cell viability using an MTS assay to rule out cytotoxicity.

Anti_inflammatory_Assay A RAW 264.7 Macrophage Culture B Pre-treatment with Compound A->B C LPS Stimulation B->C D Supernatant Collection C->D F MTS Assay for Cell Viability C->F E ELISA for Cytokines (TNF-α, IL-6) D->E

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Future Directions and Conclusion

While the direct evidence for the therapeutic efficacy of this compound is still to be established, the extensive body of research on related pyrazole derivatives provides a strong rationale for its investigation as a potential anti-inflammatory and anticancer agent. The proposed experimental protocols offer a clear path forward for elucidating its mechanism of action and preclinical efficacy.

Should this compound demonstrate a favorable efficacy and safety profile in these initial studies, it could represent a valuable addition to the therapeutic armamentarium for a range of diseases. Its potential as an orally available small molecule makes it an attractive candidate for further development, with the prospect of addressing unmet medical needs in both chronic inflammatory conditions and oncology. Further research is imperative to fully characterize this promising molecule and determine its ultimate place in therapy.

References

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  • Quality of Care Standards in Inflammatory Bowel Diseases: a European Crohn's and Colitis Organisation [ECCO] Position Paper. (n.d.). Oxford Academic. Retrieved January 22, 2026, from [Link]

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  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. Retrieved January 22, 2026, from [Link]

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In Vivo Validation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate: A Comparative Guide for Preclinical Anti-Inflammatory Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate (referred to herein as "EMPP"), a novel compound with a pyrazole scaffold. Given that pyrazole derivatives are integral to numerous therapeutic agents, including those with anti-inflammatory properties, this document outlines a scientifically rigorous, hypothesis-driven approach to assess its potential efficacy.[1][2][3] We will focus on a well-established model of acute inflammation and compare EMPP's hypothetical performance against a known standard of care, Celecoxib.

The pyrazole and pyrrole moieties are recognized "privileged scaffolds" in medicinal chemistry, known to be present in a wide array of biologically active compounds.[1][4][5][6][7] Specifically, the pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3][8] A prominent example is Celecoxib, a selective COX-2 inhibitor used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[9][10][11] This guide will therefore proceed under the working hypothesis that EMPP may exert anti-inflammatory effects, potentially through the modulation of the cyclooxygenase (COX) pathway.

Comparative Framework: EMPP vs. Celecoxib

To objectively evaluate the in vivo activity of EMPP, a direct comparison with a clinically relevant drug is essential. Celecoxib serves as an excellent benchmark due to its well-characterized mechanism of action, which involves the selective inhibition of COX-2, an enzyme responsible for prostaglandin synthesis in the pain and inflammation pathway.[10][12][13] By comparing EMPP to Celecoxib, we can contextualize its potency and potential mechanism.

Table 1: Profile of Comparator Agent - Celecoxib

FeatureDescription
Drug Name Celecoxib
Brand Name Celebrex
Mechanism of Action Selective inhibitor of cyclooxygenase-2 (COX-2), which reduces prostaglandin synthesis.[9][10][12]
Therapeutic Class Non-steroidal anti-inflammatory drug (NSAID).[9][11]
Primary Indications Osteoarthritis, rheumatoid arthritis, acute pain.[11]
Pharmacokinetics Half-life of approximately 11.2 hours; primarily eliminated via hepatic metabolism.[10]
Experimental Design: A Phased Approach to In Vivo Validation

A robust in vivo validation plan should be sequential, starting with efficacy and progressing to pharmacokinetic and preliminary toxicology studies.[14][15] This ensures that resources are invested in compounds that demonstrate both desired biological activity and a favorable safety profile.

G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Preliminary Toxicology a Acute Anti-Inflammatory Model (Carrageenan-Induced Paw Edema) b Single-Dose PK Study (Oral & IV Administration) a->b c Dose Range-Finding Study (Acute Toxicity) b->c

Caption: Phased approach for in vivo validation of EMPP.

Phase 1: Efficacy Assessment in an Acute Inflammation Model

The carrageenan-induced paw edema model is a widely accepted and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[16] The injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response, making it suitable for evaluating potential anti-inflammatory agents.[16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methodologies.[16][18][19]

1. Animal Model and Acclimatization:

  • Species: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.[18]

2. Animal Grouping and Dosing:

  • Randomly divide animals into groups (n=6 per group).

  • Group I (Vehicle Control): Administer the vehicle used to dissolve EMPP and Celecoxib (e.g., 0.5% carboxymethylcellulose in saline).

  • Group II (Positive Control): Administer Celecoxib (e.g., 10 mg/kg, orally).

  • Group III-V (Test Groups): Administer EMPP at varying doses (e.g., 10, 30, and 100 mg/kg, orally) to determine a dose-response relationship.

3. Experimental Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[16]

  • Administer the respective compounds via oral gavage one hour before inducing inflammation.[16]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[16][19]

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16][17]

4. Data Analysis:

  • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

  • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Table 2: Hypothetical Comparative Efficacy Data

Treatment Group (Oral Dose)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Celecoxib (10 mg/kg)0.40 ± 0.0452.9%
EMPP (10 mg/kg)0.65 ± 0.0523.5%
EMPP (30 mg/kg)0.45 ± 0.0447.1%
EMPP (100 mg/kg)0.30 ± 0.0364.7%

Phase 2: Pharmacokinetic Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development.[20] Pharmacokinetic (PK) studies help to establish a relationship between the dose, exposure, and pharmacological effect.[21][22]

Protocol: Single-Dose Pharmacokinetic Study in Mice

This protocol provides a framework for assessing the basic PK parameters of EMPP.[23][24]

1. Animal Model and Formulation:

  • Species: Male C57BL/6 mice (8-12 weeks old).

  • Formulation: Prepare EMPP in a suitable vehicle for both intravenous (IV) and oral (PO) administration. A common vehicle for poorly soluble compounds includes a mix of DMSO, PEG400, Tween 80, and saline.[24]

2. Dosing and Sampling:

  • Administer a single dose of EMPP (e.g., 10 mg/kg IV and 30 mg/kg PO).

  • Collect blood samples (approximately 30-50 µL) at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via serial bleeding techniques.[23][24]

  • Process blood to obtain plasma and store at -80°C until analysis.[24]

3. Bioanalysis:

  • Quantify EMPP concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.[24]

4. Data Analysis:

  • Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Determine oral bioavailability (%F) by comparing the AUC from oral and IV administration.

Table 3: Hypothetical Pharmacokinetic Parameters of EMPP

ParameterOral Administration (30 mg/kg)IV Administration (10 mg/kg)
Cmax (ng/mL) 12002500
Tmax (h) 1.50.08
AUC (ng·h/mL) 48003200
t½ (h) 4.23.8
Oral Bioavailability (%F) 50%-

G cluster_0 Administration cluster_1 Sampling cluster_2 Analysis cluster_3 Output a EMPP Dose (Oral or IV) b Serial Blood Collection a->b c Plasma Separation b->c d LC-MS/MS Quantification c->d e Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) d->e

Caption: Workflow for the pharmacokinetic study of EMPP.

Phase 3: Preliminary Toxicology Assessment

Early assessment of a compound's toxicity is vital to identify potential safety liabilities before committing to more extensive and costly studies.[14][25][26] A dose range-finding study can determine the maximum tolerated dose (MTD) and identify any acute toxic effects.[26]

Protocol: Acute Dose Range-Finding Study

1. Animal Model:

  • Use the same rodent species as in the efficacy studies (e.g., rats).

2. Experimental Design:

  • Administer single, escalating doses of EMPP to small groups of animals.

  • Monitor animals closely for a set period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.

Table 4: Hypothetical Observations from Dose Range-Finding Study

Dose (mg/kg)MortalityClinical SignsGross Necropsy Findings
1000/3None observedNo abnormalities
3000/3Mild lethargy for 2h post-doseNo abnormalities
10001/3Significant lethargy, piloerectionGastric irritation in one animal
20003/3Severe lethargy, ataxia-

This guide provides a structured and comparative approach for the initial in vivo validation of this compound as a potential anti-inflammatory agent. By systematically evaluating its efficacy, pharmacokinetics, and preliminary safety profile in comparison to a known drug like Celecoxib, researchers can make informed decisions about its potential for further development. The provided protocols and data templates serve as a robust starting point for these critical preclinical investigations.

References

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Safety Operating Guide

Safe Disposal of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information based on the hazardous properties of its constituent chemical moieties—pyrazole, pyrrole, and ethyl carboxylate—along with general best practices for laboratory waste management established by authoritative bodies.

Disclaimer: The following procedures are based on the inferred hazard profile of the compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official SDS provided by the manufacturer for guidance specific to your location and facilities.[1] This guide supplements, but does not replace, institutional and regulatory requirements.

Hazard Profile Analysis

To ensure a high margin of safety, a "worst-case" approach is adopted by evaluating the hazards of the core chemical structures within the molecule.

  • Pyrrole Moiety : Pyrrole is a flammable liquid and vapor. It is classified as toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[2][3][4] Skin contact may be harmful, and inhalation can lead to dizziness and respiratory irritation.[2]

  • Pyrazole Moiety : Pyrazole derivatives are biologically active compounds. While specific toxicity data for this compound is unavailable, related structures are noted for potential environmental effects, warranting a precautionary approach to disposal.[5] Some pyrazole-based compounds have shown low acute toxicity to aquatic life, but long-term effects are often unknown.[5]

  • Ethyl Carboxylate Moiety : This functional group does not typically add significant hazards for disposal, but the overall compound should be treated as a flammable, organic chemical. Spent non-halogenated solvents like ethyl acetate are often classified as ignitable hazardous waste.[6][7][8]

Based on this analysis, this compound should be handled as a hazardous chemical waste until proven otherwise by accredited testing.

Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is required:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritants. The pyrrole component suggests a risk of serious eye damage.[2][3][4]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Mitigates inhalation risks, as pyrrole can be harmful if inhaled.[2][3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal. Do not mix this waste with other streams unless explicitly permitted by your EHS department.[1][5]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA in the laboratory, close to the point of waste generation.[9][10]

  • This area must be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[9][11]

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9]

  • For liquid waste (e.g., solutions in organic solvents), use a container designed for flammable liquids. Avoid metal containers for acidic or basic solutions.[11]

  • For solid waste, use a sealable, wide-mouth container.

  • Do not use food-grade containers (e.g., mayonnaise jars).[9]

Step 3: Collect and Contain the Waste

  • Solid Waste: Collect unused or contaminated solid this compound directly into the designated solid waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. If dissolved in a solvent, this waste will likely be classified as flammable.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., pipette tips, weighing paper, gloves) should be placed in the solid waste container.

  • Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[5] After rinsing and defacing the label, the container may be discarded in regular trash, pending EHS approval.

Step 4: Label the Waste Container Correctly

  • The moment the first drop of waste enters the container, it must be labeled.

  • Per EPA regulations, the label must include:[10][12]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . List any solvents as well.

    • A clear indication of the hazards (e.g., Flammable, Toxic). Pictograms or other standard hazard warnings should be used.[12]

Disposal Workflow and Logistics

The following diagram illustrates the logical flow from waste generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs Institutional EHS Procedures cluster_disposal Professional Disposal A Step 1: Generation of Waste (Solid, Liquid, Contaminated Items) B Step 2: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste (Use Designated, Compatible Container) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D E Step 5: Store in SAA (Keep container closed, inspect weekly) D->E F Step 6: Request Waste Pickup (Follow Institutional Protocol) E->F G Step 7: Transfer to Central Accumulation Area (CAA) (Handled by trained personnel) F->G H Step 8: Professional Disposal (Transport by Licensed Vendor) G->H I Step 9: High-Temperature Incineration (Recommended Method) H->I

Caption: Waste Disposal Workflow for this compound.

Storage and Final Disposal

  • Storage in SAA: Keep the waste container securely capped at all times, except when adding waste.[9] Store the container in the designated SAA, away from incompatible materials like strong oxidizing agents.[1]

  • Requesting Pickup: Once the container is full or has been in the SAA for the maximum allowed time (often up to one year for partially filled containers), follow your institution's procedures to request a pickup from the EHS department.[9]

  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company.[1] The most common and recommended method for organic compounds of this nature is high-temperature incineration at a permitted facility.[1]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large, flammable, or in a poorly ventilated area, evacuate the laboratory.

  • Isolate: If safe to do so, close the fume hood sash and restrict access to the area.

  • Report: Contact your institution's EHS department or emergency line immediately.

  • Cleanup: Do not attempt to clean a significant spill unless you are trained and have the appropriate spill kit. For minor spills, use an absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety within the laboratory.

References

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  • American Chemical Society. Regulation of Laboratory Waste.
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  • American Chemical Society. Laboratory waste management : a guidebook. (2018). Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022). Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
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  • Thermo Fisher Scientific. Pyrrole - Safety Data Sheet. (2025).
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  • Sigma-Aldrich. Pyrrole Safety Data Sheet. (2025).
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A Researcher's Guide to the Safe Handling and Disposal of Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: A "Worst-Case" Approach

Given the absence of a dedicated SDS, a precautionary "worst-case" approach is warranted. Structurally analogous pyrazole derivatives are classified as skin and eye irritants, and may be harmful if swallowed or inhaled.[2][3][4][5][6][7][8][9] Therefore, it is prudent to handle Ethyl 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylate with the assumption that it possesses similar hazardous properties.

Hazard CategoryFindingCitation
Acute Oral Toxicity May be harmful if swallowed.[2][4][6]
Skin Irritation Causes skin irritation.[2][3][4][5][6][7][8][9]
Eye Irritation Causes serious eye irritation.[2][3][4][5][6][7][8][9]
Respiratory Irritation May cause respiratory irritation.[4][6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following PPE is mandatory when working with this compound:

  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[10][11] For operations with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to goggles.[10][11][12][13]

  • Hand Protection : Chemically resistant gloves are essential.[14] While disposable nitrile gloves offer good protection against a range of chemicals, it is crucial to consult the manufacturer's chemical resistance guide.[10][15] For prolonged contact or handling of larger quantities, consider double-gloving or using thicker, more robust gloves such as butyl or neoprene.[14][16] Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Body Protection : A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[11] Ensure that clothing worn underneath is made of natural fibers like cotton, as synthetic materials can melt and adhere to the skin in the event of a fire.[10]

  • Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[10][11]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a respirator is required.[10][12][17] The use of a respirator necessitates annual medical evaluations and fit testing to ensure proper function.[10]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab don_ppe Don PPE (Lab Coat, Goggles, Gloves) start->don_ppe end Exiting the Lab check_ppe Inspect PPE for Integrity don_ppe->check_ppe check_ppe->don_ppe PPE is Damaged handle_chemical Handle Chemical (Inside Fume Hood) check_ppe->handle_chemical PPE is Intact doff_ppe Doff PPE (Gloves, Goggles, Lab Coat) handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands wash_hands->end Disposal_Workflow cluster_disposal Chemical Waste Disposal Protocol start Experiment Complete segregate_waste Segregate Waste (Solid, Liquid, Contaminated PPE) start->segregate_waste end Waste Collected by EHS label_container Label Waste Container (Chemical Name, Hazards) segregate_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup request_pickup->end

Caption: A workflow diagram outlining the procedural steps for the safe disposal of chemical waste.

References

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  • Cole-Parmer. Material Safety Data Sheet: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.